Lydicamycin
Description
2-[(4E,8E,12E,16E)-21-[(1R,2R,4aR,5S,6R,8aR)-1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide has been reported in Streptomyces lydicus with data available.
structure given in first source; isolated from Streptomyces lydicus
Properties
Molecular Formula |
C47H74N4O10 |
|---|---|
Molecular Weight |
855.1 g/mol |
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[(1R,2R,4aR,5S,6R,8aR)-1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)/b10-7+,16-12+,27-13+,28-14+,44-41?/t26?,29?,31?,32?,33?,34-,35-,36-,37?,38?,39-,42?,43+,47+/m1/s1 |
InChI Key |
HNSRCWWMQWCNGW-FRZGMMNISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Novel Skeletal Architecture of Lydicamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin, a potent polyketide antibiotic, presents a unique molecular framework that has garnered significant interest within the scientific community. First isolated from Streptomyces lydicus, its novelty lies in a hybrid nonribosomal peptide-polyketide scaffold, distinguished by the presence of a tetramic acid and an amidinopyrrolidine moiety at opposing ends of a complex polyketide chain.[1][2][3] This in-depth guide serves to consolidate the current understanding of this compound's core structure, biosynthesis, and biological activity, providing a technical resource for researchers engaged in natural product synthesis, antibiotic development, and microbial biosynthesis.
Core Skeletal Structure and Physicochemical Properties
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily employing a variety of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques.[1][3] These analyses revealed a novel molecular skeleton characterized by two key terminal moieties: a tetramic acid ring and an amidinopyrrolidine ring, connected by a long, functionalized polyketide backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [4] |
| Molecular Weight | 855.1 g/mol | [4] |
| Appearance | Colorless film (when purified) | [5] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | [6] |
| Producing Organism | Streptomyces lydicus, Streptomyces platensis | [7][8] |
Spectroscopic Data
It is important to note that the absolute stereochemistry of some congeners and synthetic intermediates has been a subject of ongoing research, with some total synthesis efforts revealing discrepancies with the naturally occurring product, suggesting a complex stereochemical landscape.
Biosynthesis of the this compound Scaffold
This compound is synthesized through a fascinating interplay of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][9] This hybrid biosynthetic pathway is responsible for the assembly of the unique carbon and nitrogen-containing backbone of the molecule. The biosynthetic gene cluster (BGC) for this compound has been identified and characterized, providing insights into the enzymatic assembly line.[2]
The biosynthesis can be broadly divided into three key stages:
-
Initiation: The assembly is initiated with a precursor derived from an amino acid, which is then loaded onto the NRPS module.
-
Elongation: The polyketide chain is then extended through the sequential addition of malonyl-CoA or methylmalonyl-CoA extender units by the modular Type I PKS. Each module of the PKS is responsible for one cycle of chain extension and can contain various domains (Ketosynthase, Acyltransferase, Ketoreductase, Dehydratase, Enoylreductase) that determine the functionalization of the growing chain.
-
Termination and Cyclization: The final steps involve the condensation of the polyketide chain with another amino acid-derived unit and subsequent cyclization to form the terminal tetramic acid and amidinopyrrolidine moieties.
Proposed Biosynthetic Pathway Workflow
The following diagram illustrates the proposed modular logic of the this compound biosynthetic pathway.
Caption: Proposed modular organization of the hybrid NRPS-PKS system for this compound biosynthesis.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of this compound from Streptomyces fermentation broth is as follows:
-
Fermentation: The producing strain of Streptomyces is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic purification steps. This typically involves silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and its congeners.
Structure Elucidation Methodology
The elucidation of this compound's complex structure relies on a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for determining the connectivity of atoms and the stereochemistry of the molecule.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
COSY: Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC/HMQC: Correlates directly bonded protons and carbons.
-
HMBC: Identifies long-range correlations between protons and carbons, crucial for connecting different structural fragments.
-
NOESY/ROESY: Provides information on the spatial proximity of protons, aiding in the determination of relative stereochemistry.
-
The following diagram outlines the general workflow for structure elucidation.
Caption: A simplified workflow for the isolation and structural elucidation of this compound.
Biological Activity
This compound exhibits potent biological activity, primarily against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7] It is generally inactive against Gram-negative bacteria. The mode of action is still under investigation but is believed to be novel. Some studies suggest that this compound can also induce morphological differentiation in certain actinobacteria.[10]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Congeners
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 6.25 | [11] |
| This compound | Bacillus subtilis | 1.56 | [11] |
| This compound | Micrococcus luteus | 1.56 | [11] |
| TPU-0037-A | Staphylococcus aureus (MRSA) | 3.13 | [11] |
| TPU-0037-A | Bacillus subtilis | 1.56 | [11] |
| TPU-0037-A | Micrococcus luteus | 1.56 | [11] |
| TPU-0037-B | Staphylococcus aureus (MRSA) | 6.25 | [11] |
| TPU-0037-C | Staphylococcus aureus (MRSA) | 12.5 | [11] |
| TPU-0037-D | Staphylococcus aureus (MRSA) | 12.5 | [11] |
Conclusion and Future Perspectives
The novel skeletal structure of this compound, with its distinctive terminal moieties, represents a significant discovery in the field of natural products. Its potent antibacterial activity against resistant pathogens makes it a promising lead for the development of new antibiotics. The elucidation of its hybrid PKS/NRPS biosynthetic pathway opens up opportunities for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Further research is warranted to fully elucidate its mode of action, complete the total synthesis of the natural product and its stereoisomers, and explore the full therapeutic potential of this unique class of molecules. The challenges encountered in its total synthesis underscore the complexity of its structure and the need for innovative synthetic strategies.
References
- 1. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]
- 6. bioaustralis.com [bioaustralis.com]
- 7. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Lydicamycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin, a polyketide-derived antibiotic produced by Streptomyces lydicus, exhibits selective activity against Gram-positive bacteria. This technical guide provides an in-depth exploration of its mechanism of action, consolidating current research findings. Evidence points to a multi-faceted mechanism initiated by the inhibition of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. This primary action appears to trigger downstream effects, including significant cell envelope stress and, in some actinobacteria, the induction of morphological differentiation, such as sporulation. While the qualitative aspects of this compound's action are increasingly understood, quantitative data on its potency remain to be fully disclosed in publicly available literature. This document summarizes the known molecular interactions, cellular consequences, and the experimental methodologies used to elucidate this compound's antibacterial activity.
Primary Molecular Target: Inhibition of Peptide Deformylase
The most direct evidence for this compound's mechanism of action points to the inhibition of bacterial peptide deformylase (PDF). PDF is a metalloenzyme essential for bacterial viability, responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in cell death. This compound A has been identified as an inhibitor of bacterial PDF in vitro.
Proposed Signaling Pathway for PDF Inhibition
Caption: this compound A inhibits peptide deformylase, preventing the maturation of nascent proteins and leading to cell death.
Downstream Cellular Effects
The inhibition of a fundamental process like protein maturation by this compound triggers a cascade of secondary effects within the bacterial cell. These downstream consequences are particularly well-documented in actinobacteria, such as Streptomyces species.
Induction of Cell Envelope Stress
Transcriptomic analysis of Streptomyces coelicolor exposed to this compound reveals a significant upregulation of genes associated with cell envelope stress. This suggests that the cell perceives a compromised cell wall or membrane integrity. This stress response is a known reaction to various cell wall-targeting antibiotics. The link between PDF inhibition and cell envelope stress may be indirect, possibly resulting from the malfunction of proteins involved in cell wall synthesis and maintenance due to the lack of proper deformylation.
Morphological Differentiation: Sporulation
A striking effect of this compound on actinobacteria is the induction of morphological differentiation, specifically sporulation. In co-culture experiments, the presence of this compound-producing Streptomyces induces premature sporulation in neighboring actinobacterial colonies. This has been confirmed using purified this compound, which can be inhibitory at high concentrations but induces sporulation when introduced at a later growth stage. This suggests a potential ecological role for this compound as a signaling molecule in microbial communities.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (e.g., ATCC 29213) | Data not available | - |
| Staphylococcus aureus (MRSA) | (e.g., ATCC 43300) | Data not available | - |
| Bacillus subtilis | (e.g., ATCC 6633) | Data not available | - |
| Enterococcus faecalis | (e.g., ATCC 29212) | Data not available | - |
| Enterococcus faecalis (VRE) | (e.g., ATCC 51299) | Data not available | - |
Table 2: In Vitro Inhibition of Peptide Deformylase (PDF) by this compound A
| Enzyme Source | IC50 (µM) | Reference |
| Staphylococcus aureus PDF | Data not available | - |
| Streptococcus pneumoniae PDF | Data not available | - |
| Escherichia coli PDF | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Peptide Deformylase (PDF) Inhibition Assay (General Protocol)
This protocol describes a common method for measuring PDF activity and its inhibition, which can be adapted for testing this compound.
-
Reagents and Buffers:
-
HEPES buffer (50 mM, pH 7.2)
-
Purified bacterial PDF enzyme
-
Formate Dehydrogenase (FDH)
-
NAD+
-
Substrate: N-formyl-Met-Ala-Ser (fMAS)
-
This compound stock solution (in DMSO)
-
-
Assay Procedure:
-
A coupled-enzyme assay is performed in a 96-well microtiter plate.
-
To each well, add HEPES buffer, NAD+, FDH, and the PDF enzyme.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the fMAS substrate.
-
The deformylation of fMAS by PDF releases formate, which is then oxidized by FDH, leading to the reduction of NAD+ to NADH.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for PDF Inhibition Assay
Caption: Experimental workflow for the in vitro peptide deformylase inhibition assay.
This compound-Induced Sporulation Assay in Streptomyces
This protocol details the method used to observe the effect of this compound on the morphology of actinobacteria.
-
Materials:
-
Streptomyces producing strain (e.g., S. lydicus)
-
Streptomyces reporter strain (e.g., S. coelicolor)
-
Agar plates (e.g., Potato Dextrose Agar - PDA)
-
Purified this compound
-
Cork borer
-
-
Co-culture Method:
-
Inoculate the this compound-producing strain and the reporter strain on the same PDA plate, approximately 1.5-2 cm apart.
-
Incubate the plate at the optimal temperature for Streptomyces growth (e.g., 30°C).
-
Observe the morphology of the reporter strain's colony margin facing the producer strain daily for signs of premature aerial hyphae formation and sporulation.
-
-
Pure Compound Method:
-
Inoculate the reporter strain on a PDA plate and allow it to grow for a few days.
-
Using a sterile cork borer, create a well in the agar at a distance from the growing colony.
-
Add a solution of purified this compound in a suitable solvent (e.g., DMSO) to the well.
-
Incubate the plate and observe the reporter strain for the induction of a sporulation zone around the well.
-
Logical Relationship of this compound's Effects
Caption: Proposed cascade of events following this compound exposure in Gram-positive bacteria.
Conclusion and Future Directions
This compound presents a compelling case as an antibacterial agent with a potentially novel mechanism of action targeting peptide deformylase. Its activity against Gram-positive bacteria, coupled with its unique ability to induce morphological changes in actinobacteria, makes it a subject of significant interest. However, for its development as a therapeutic agent, a thorough quantitative characterization is imperative. Future research should focus on:
-
Determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive pathogens, including resistant strains like MRSA and VRE.
-
Quantifying the inhibitory activity of this compound against PDF from various bacterial species to establish a clear structure-activity relationship.
-
Elucidating the precise molecular link between PDF inhibition and the induction of cell envelope stress and sporulation.
-
Investigating the potential for synergy with other classes of antibiotics.
Addressing these knowledge gaps will be crucial in harnessing the full therapeutic potential of this compound and its derivatives in the fight against antibiotic-resistant Gram-positive infections.
Lydicamycin: A Technical Guide to a Novel Polyketide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin is a potent polyketide-derived antibiotic produced by several species of Streptomyces, including Streptomyces lydicus and Streptomyces platensis.[1] First isolated in 1991, this complex natural product exhibits a novel molecular architecture characterized by the presence of tetramic acid and amidinopyrrolidine moieties.[2] this compound and its congeners have garnered significant interest within the scientific community due to their pronounced activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of this compound, detailing its antibiotic properties, biosynthetic origins, and the experimental methodologies utilized in its study.
Physicochemical Properties
This compound is a structurally complex molecule with the chemical formula C47H74N4O10 and a molecular weight of 855.1 g/mol .[3] Its intricate structure, elucidated through NMR spectroscopy and other 2D techniques, features a novel skeleton that is distinct from other known antibiotics.[2] This unique structure is intrinsically linked to its biological activity.
Antimicrobial Spectrum and Potency
This compound demonstrates a targeted spectrum of activity, primarily against Gram-positive bacteria, while being largely inactive against Gram-negative bacteria.[1] Its efficacy extends to clinically significant pathogens, making it a molecule of considerable interest for further drug development.
Quantitative Antimicrobial Activity
The potency of this compound and its congeners is quantified by their Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism.
| Compound | Organism | Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | FDA 209P | 3.13 |
| Staphylococcus aureus | Smith | 3.13 | |
| Staphylococcus aureus | MS9606 (MRSA) | 6.25 | |
| Bacillus subtilis | PCI 219 | 1.56 | |
| Micrococcus luteus | PCI 1001 | 0.78 | |
| Cryptococcus neoformans | 12.5 | ||
| TPU-0037A | Staphylococcus aureus | (MRSA strains) | 1.56 - 3.13 |
| Bacillus subtilis | 1.56 | ||
| Micrococcus luteus | 1.56 | ||
| TPU-0037B | Staphylococcus aureus | (MRSA strains) | 3.13 - 6.25 |
| TPU-0037C | Staphylococcus aureus | (MRSA strains) | 3.13 - 6.25 |
| TPU-0037D | Staphylococcus aureus | (MRSA strains) | 6.25 - 12.5 |
Note: Data for this compound is extrapolated from primary literature. Data for TPU congeners is from available research.
Biosynthesis
This compound is a hybrid natural product, synthesized by a sophisticated enzymatic assembly line known as a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The biosynthetic gene cluster responsible for this compound production has been identified in producing Streptomyces strains.[4] This complex enzymatic machinery meticulously assembles the molecule from simple precursor units.
Caption: Simplified overview of the hybrid PKS-NRPS biosynthetic pathway of this compound.
Experimental Protocols
Fermentation and Isolation of this compound
This protocol outlines the general procedure for the production and extraction of this compound from a high-producing Streptomyces strain.
a. Fermentation:
-
Seed Culture: Inoculate a loopful of a sporulated culture of Streptomyces lydicus into a 500 mL flask containing 100 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) into a 2 L production flask containing a nutrient-rich medium designed for secondary metabolite production. Incubate at 28°C for 5-7 days with continuous agitation.
-
Monitoring: Periodically sample the culture to monitor growth (mycelial dry weight) and antibiotic production (e.g., via bioassay against a sensitive indicator strain like Bacillus subtilis).
b. Isolation and Purification:
-
Harvesting: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction: Extract the antibiotic from both the mycelial cake and the culture filtrate using an organic solvent such as ethyl acetate or butanol. The mycelium should be homogenized in the solvent to ensure efficient extraction.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).
-
Preparative HPLC: Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.
-
Caption: General workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
Conclusion
This compound represents a promising class of polyketide antibiotics with a novel structure and potent activity against Gram-positive pathogens. Its unique biosynthetic pathway offers opportunities for bioengineering and the generation of novel analogs with improved therapeutic properties. The experimental protocols detailed herein provide a framework for the further investigation and development of this compound and its derivatives as potential next-generation antibiotics. Continued research into this fascinating molecule is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Lydicamycin and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel polyketide antibiotic, and its congeners represent a promising class of natural products with a range of biological activities. First isolated from Streptomyces lydicus, this compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain yeasts.[1] Subsequent research has led to the discovery of several congeners, such as the TPU-0037 series, which also demonstrate significant antimicrobial properties.[2] Beyond their antibacterial effects, lydicamycins have been observed to play a role in microbial interactions by inducing morphological differentiation, such as sporulation in other actinobacteria. Furthermore, recent studies have unveiled a potential herbicidal mechanism of action, suggesting a broader ecological and biotechnological relevance for this class of compounds.
This technical guide provides an in-depth overview of the biological activities of this compound and its known congeners. It summarizes the available quantitative data, details key experimental protocols for assessing bioactivity, and visualizes a proposed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antimicrobial research, and the development of new therapeutic agents.
Quantitative Biological Activity Data
The primary biological activity reported for this compound and its congeners is their antibacterial effect against Gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound congeners against various bacterial strains. It is important to note that comprehensive, publicly available data comparing a wide range of congeners against a broad panel of microbial strains and cancer cell lines is currently limited.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| TPU-0037-A | Staphylococcus aureus (MRSA) | 1.56 - 12.5 | Furumai et al., 2002 |
| Bacillus subtilis | 1.56 - 12.5 | Furumai et al., 2002 | |
| Micrococcus luteus | 1.56 - 12.5 | Furumai et al., 2002 | |
| Escherichia coli | >50 | Furumai et al., 2002 | |
| Proteus mirabilis | >50 | Furumai et al., 2002 | |
| Pseudomonas aeruginosa | >50 | Furumai et al., 2002 | |
| TPU-0037-B | Staphylococcus aureus (MRSA) | 1.56 - 12.5 | Furumai et al., 2002 |
| Gram-positive bacteria | 1.56 - 12.5 | Furumai et al., 2002 | |
| TPU-0037-C | Staphylococcus aureus (MRSA) | 1.56 - 12.5 | Furumai et al., 2002 |
| Gram-positive bacteria | 1.56 - 12.5 | Furumai et al., 2002 | |
| TPU-0037-D | Staphylococcus aureus (MRSA) | 1.56 - 12.5 | Furumai et al., 2002 |
| Gram-positive bacteria | 1.56 - 12.5 | Furumai et al., 2002 |
Note: The MIC values for TPU-0037 congeners are reported as a range in the available literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against a specific bacterium.
1. Materials:
-
96-well microtiter plates (sterile, round-bottom recommended)
-
Test compound (e.g., this compound congener) dissolved in a suitable solvent (e.g., DMSO) and then diluted in the test medium.
-
Bacterial strain of interest.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for most bacteria).
-
Sterile petri dishes.
-
Pipettes and multichannel pipettor.
-
Incubator.
-
Plate reader (optional, for spectrophotometric reading).
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into the appropriate broth.
-
Incubate the culture at the optimal temperature with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
3. Preparation of the Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound at a concentration twice the highest concentration to be tested.
-
Add 100 µL of the test compound stock solution to the first column of wells. This will result in the desired highest test concentration after the addition of the bacterial inoculum.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (bacterial growth without the compound), and the twelfth column will serve as a negative control (broth only, for sterility check).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the negative control wells in column 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at the optimal temperature for the bacterium for 16-20 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at a suitable wavelength (e.g., 600 nm).
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of lydicamycins in bacteria are not fully elucidated, their effects on microbial interactions and plant physiology provide insights into their potential mechanisms of action.
Induction of Sporulation in Actinobacteria
Lydicamycins have been shown to induce sporulation in other actinobacteria, suggesting a role in chemical communication and ecological competition.[3] This process likely involves the activation of a complex signaling cascade that governs morphological differentiation in these bacteria.
Caption: Proposed mechanism of this compound-induced sporulation in actinobacteria.
Herbicidal Activity: A Proposed Mechanism in Plants
Recent studies have proposed a mechanism for the herbicidal activity of lydicamycins, which involves the disruption of auxin transport in plants.[4] This pathway highlights a novel mode of action for this class of natural products.
Caption: Proposed herbicidal mechanism of this compound in plants.
Conclusion and Future Directions
This compound and its congeners are a fascinating group of natural products with demonstrated antibacterial activity and intriguing ecological roles. The available data underscore their potential as leads for the development of new anti-infective agents. However, the full therapeutic potential of this compound class remains to be explored.
Future research should focus on several key areas:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: A broader range of natural and semi-synthetic congeners should be systematically evaluated to understand the key structural features required for potent and selective biological activity.
-
Elucidation of the Molecular Mechanism of Action: Identifying the specific molecular targets of lydicamycins in bacteria is crucial for understanding their antibacterial effects and for the rational design of more effective derivatives.
-
Investigation of Mammalian Cell Effects: Thorough studies are needed to assess the cytotoxicity of this compound congeners against a panel of cancer and normal mammalian cell lines to determine their therapeutic index and potential for anticancer applications. Furthermore, research into their effects on mammalian cell signaling pathways is warranted.
-
Exploration of Other Biological Activities: The observed herbicidal activity suggests that lydicamycins may have other, as-yet-undiscovered biological properties that could be of agricultural or therapeutic interest.
A deeper understanding of the biological activities and mechanisms of action of this compound and its congeners will be essential for harnessing their full potential in medicine and biotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxics derived from distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic alpha-halogenoacrylic derivatives of distamycin A and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin: A Technical Guide to its Herbicidal Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the herbicidal properties of Lydicamycin, a natural product with potential applications in agriculture. It details the current understanding of its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in its investigation.
Introduction to this compound
This compound is a type I polyketide alkaloid produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces ginsengnesis G7.[1][2] Initially identified for its antibiotic properties, recent research has unveiled its potent herbicidal activity.[3][4] this compound possesses a novel molecular skeleton that includes tetramic acid and pyrrolidine moieties, contributing to its unique biological activities.[2][5] This guide focuses on its phytotoxic effects and the molecular pathways it perturbs in plants.
Herbicidal Properties of this compound
This compound exhibits significant herbicidal effects, particularly on root growth and development. Its activity has been observed to be selective, affecting weed species more severely than some crop plants.
Quantitative Herbicidal Activity
Studies have demonstrated the growth-inhibitory effects of different this compound analogues. The following table summarizes the minimum concentrations of this compound 1 and 2 that inhibit the growth of Arabidopsis thaliana seedlings.
| Compound | Minimum Inhibitory Concentration (µM) on Arabidopsis thaliana | Reference |
| This compound 1 | 80 | [3] |
| This compound 2 | 100 | [3] |
This compound has also been shown to inhibit the growth of both primary and lateral roots in rice weeds.[1] Interestingly, it displays a differential effect on rice, where it has a minor impact on primary root growth but promotes the emergence of lateral roots.[1]
Mechanism of Herbicidal Action
The primary herbicidal mechanism of this compound is attributed to its ability to disrupt polar auxin transport, a critical process for plant growth and development.[1][3]
Disruption of Auxin Transport via Flavonol Accumulation
The prevailing model for this compound's action involves the following steps:
-
Cellular Entry: this compound is believed to enter plant root cells via diffusion.[1]
-
Induction of Flavonol Biosynthesis: Once inside the cells, this compound triggers the overaccumulation of flavonols, with a particularly significant increase in isorhamnetin levels in Arabidopsis thaliana.[1][6]
-
Inhibition of PIN Proteins: The accumulated isorhamnetin is hypothesized to inhibit the function of PIN-FORMED (PIN) proteins.[1] These proteins are essential efflux carriers responsible for the directional transport of auxin. It is suggested that this compound does not directly target PIN proteins due to structural dissimilarity with known PIN inhibitors.[1]
-
Alteration of Auxin Gradient: The inhibition of PIN proteins disrupts the polar transport of auxin, leading to its accumulation in the pericycle cells of the root.[1]
-
Phenotypic Effects: This altered auxin distribution ultimately results in the observed herbicidal effects, such as the inhibition of primary root growth and the stimulation of lateral root formation.[1]
Potential Alternative Target: Peptide Deformylase
An alternative, though less explored in the context of herbicidal activity, mechanism involves the inhibition of peptide deformylase (PDF). Lydiamycin A, produced by the plant pathogen Rhodococcus fascians, has been shown to inhibit bacterial PDF in vitro.[7][8][9] PDF is an essential enzyme in bacteria, and its inhibition disrupts protein synthesis.[8] While this has clear implications for its antibiotic activity, further research is needed to determine if this compound also targets plant PDF and if this contributes to its phytotoxicity.
Experimental Protocols
The following sections outline the methodologies employed in the investigation of this compound's herbicidal properties.
Herbicidal Activity Assay
This protocol is adapted from studies evaluating the effect of this compound on Arabidopsis thaliana seedlings.[3]
Objective: To determine the minimum inhibitory concentration of this compound on plant seedling growth.
Materials:
-
Arabidopsis thaliana seeds
-
96-well microplates
-
½ Murashige and Skoog (MS) liquid medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile water
-
Growth chamber
Procedure:
-
Sterilize Arabidopsis thaliana seeds and germinate them on ½ MS agar plates.
-
After 2 days of growth, carefully transfer one seedling into each well of a 96-well plate.
-
Prepare a dilution series of this compound in ½ MS liquid medium. Concentrations typically range from 10 to 100 µM.[3] Include a solvent control.
-
Add 120 µL of the corresponding this compound solution or control to each well.
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
After a defined period (e.g., 4-6 days), visually assess and document the growth of the seedlings, paying attention to primary root length and lateral root formation.
-
The minimum concentration that causes a clear inhibition of growth is determined.
Multiomics Analysis for Mechanism Elucidation
A multiomics approach combining transcriptomics and metabolomics has been used to unravel the mechanism of action of this compound.[1][6]
Objective: To identify the key genes, proteins, and metabolites involved in the plant's response to this compound.
Procedure Outline:
-
Plant Treatment: Treat plants (e.g., Arabidopsis thaliana) with a sub-lethal concentration of this compound and a control solution.
-
Sample Collection: Harvest plant tissues (e.g., roots) at different time points after treatment.
-
Transcriptomic Analysis:
-
Extract total RNA from the samples.
-
Perform RNA sequencing (RNA-Seq) to identify differentially expressed genes between the treated and control groups.
-
-
Metabolomic Analysis:
-
Extract metabolites from the samples.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify metabolites that change in abundance upon this compound treatment.[10]
-
-
Data Integration and Modeling:
Conclusion and Future Directions
This compound represents a promising natural product with potent herbicidal activity. Its unique mechanism of action, involving the disruption of auxin transport through the induction of flavonol accumulation, offers a potential new target for the development of novel herbicides.
Future research should focus on:
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogues to optimize herbicidal activity and selectivity.
-
Broad-Spectrum Efficacy: Evaluating the herbicidal effects of this compound on a wider range of weed and crop species to determine its practical applicability.
-
Elucidation of the Direct Molecular Target: Identifying the precise molecular target of this compound in plant cells that initiates the cascade leading to flavonol accumulation.
-
Field Trials: Conducting controlled field studies to assess the performance of this compound-based herbicides under real-world agricultural conditions.
By addressing these research areas, the full potential of this compound as a bioherbicide can be realized, contributing to the development of more sustainable weed management strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Lydicamycin: A Technical Guide to its Biosynthetic Gene Cluster Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a potent antibiotic with a novel skeletal structure, has garnered significant interest within the scientific community. As a hybrid polyketide-nonribosomal peptide, its complex biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC). This technical guide provides an in-depth exploration of the identification and analysis of the this compound BGC, offering valuable insights for researchers in natural product discovery, biosynthesis, and drug development. We will delve into the genetic architecture of the cluster in different microbial hosts, detail key experimental protocols for its study, and visualize the intricate molecular pathways involved.
This compound Biosynthetic Gene Cluster: A Comparative Overview
The this compound BGC has been identified and characterized in different microorganisms, most notably in Streptomyces sp. TP-A0598 and the plant pathogen Rhodococcus fascians. While the core biosynthetic machinery is conserved, variations in gene content and organization can provide insights into the diversification of this compound congeners.
Quantitative Data Summary
The following tables summarize the key quantitative data of the this compound BGCs from Streptomyces sp. TP-A0598 and Rhodococcus fascians.
Table 1: this compound Biosynthetic Gene Cluster (BGC) Characteristics
| Feature | Streptomyces sp. TP-A0598 | Rhodococcus fascians D188 |
| BGC Size (approx.) | 80 kb[1] | 29.7 kb[2] |
| Number of ORFs | ~20[1] | ~15[2] |
| Core Biosynthesis | Hybrid PKS/NRPS[1] | NRPS-focused with PKS elements[2] |
| Key Regulatory Gene | LuxR family transcriptional regulator[1] | Not explicitly defined |
Table 2: Open Reading Frames (ORFs) in the Streptomyces sp. TP-A0598 this compound BGC
| ORF (Locus Tag) | Size (aa) | Proposed Function |
| TPA0598_03_00650 | 473 | Acyl-CoA ligase |
| TPA0598_03_00660 | 929 | LuxR family transcriptional regulator |
| TPA0598_03_00670 | 385 | Acyl-CoA dehydrogenase |
| TPA0598_03_00680 | 430 | Enoyl-CoA hydratase/isomerase |
| TPA0598_03_00690 | 288 | 3-hydroxyacyl-CoA dehydrogenase |
| TPA0598_03_00700 | 417 | Transacylase |
| TPA0598_03_00710 | 1488 | Type I PKS |
| TPA0598_03_00720 | 4122 | Type I PKS |
| TPA0598_03_00730 | 2139 | Type I PKS |
| TPA0598_03_00740 | 4316 | Type I PKS |
| TPA0598_03_00750 | 1756 | Type I PKS |
| TPA0598_03_00760 | 4253 | Type I PKS |
| TPA0598_03_00770 | 2058 | Type I PKS |
| TPA0598_03_00780 | 4268 | Type I PKS |
| TPA0598_03_00790 | 1433 | NRPS |
| TPA0598_03_00800 | 114 | Acyl carrier protein |
| TPA0598_03_00810 | 488 | Thioesterase |
| TPA0598_03_00820 | 239 | ABC transporter ATP-binding protein |
| TPA0598_03_00830 | 303 | ABC transporter permease |
| TPA0598_03_00840 | 69 | Acyl carrier protein |
| TPA0598_03_00850 | 405 | Cytochrome P450 |
| TPA0598_03_00880 | 525 | Amine oxidase |
Table 3: Open Reading Frames (ORFs) in the Rhodococcus fascians D188 Lydiamycin BGC
| Gene Name | Predicted Function |
| LydA | Peptide deformylase (self-immunity)[3] |
| LydB | MbtH-like protein |
| LydC | NRPS |
| LydD | NRPS |
| LydE | NRPS |
| LydF | NRPS |
| LydG | NRPS |
| LydH | NRPS-associated protein |
| LydI | Hexylmalonyl-CoA mutase (alpha subunit) |
| LydJ | NRPS-associated protein |
| LydK | NRPS-associated protein |
| LydL | NRPS-associated protein |
| LydM | Crotonyl-CoA carboxylase/reductase (CCR) |
| LydN | Hexylmalonyl-CoA mutase (beta subunit) |
| LydO | MeaB-like protein |
| LydP | Hexylmalonyl-CoA epimerase |
Table 4: Reported this compound Production Yields
| Strain | Compound | Yield | Reference |
| Streptomyces lydicus AZ-55 | Natamycin (related polyketide) | 450-600 mg/L | [4] |
| Heterologous host (S. albus) | Spinosad (related polyketide) | 70 mg/L | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound BGC.
Bioinformatic Identification and Analysis of the this compound BGC
This protocol outlines the in silico workflow for identifying and annotating the this compound BGC from genomic data.
Workflow:
References
- 1. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. greenmicrobiology.org [greenmicrobiology.org]
- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
The Ecological Role of Lydicamycin in Microbial Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin, a potent polyketide antibiotic, is increasingly recognized for its significant role in mediating complex microbial ecological interactions. Produced by several Streptomyces species, its influence extends beyond simple antagonism. Recent studies have illuminated its function as a signaling molecule that can induce profound morphological changes, such as sporulation, in neighboring actinobacteria. This technical guide provides an in-depth analysis of this compound's multifaceted roles, presenting quantitative data on its biological activities, detailed experimental protocols for its study, and visual representations of the molecular pathways it influences. This document is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development, facilitating further exploration of this compound's therapeutic and ecological potential.
Introduction
This compound is a hybrid polyketide-nonribosomal peptide natural product first isolated from Streptomyces lydicus.[1] It exhibits notable activity against Gram-positive bacteria and certain fungi.[1] The producing organisms include Streptomyces lydicamycinicus, Streptomyces platensis, and the marine-derived Streptomyces sp. TP-A0598.[2][3] Beyond its direct antimicrobial properties, this compound acts as a chemical effector in microbial communities, triggering developmental processes in competing actinomycetes. This signaling capacity highlights a sophisticated ecological strategy, where a single molecule can exert both inhibitory and morphogenic effects, shaping the microbial landscape.
Quantitative Biological Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 312.5 (crude extract) | [4] |
| Cryptococcus neoformans | >16 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Daptomycin (LY146032) against various Gram-positive bacteria.
| Microorganism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - 4 | 1 | 2 | [6] |
| Methicillin-resistant S. aureus | 0.5 - 4 | 1 | 2 | [6] |
| Enterococcus faecalis | 1 - 8 | 4 | 8 | [6] |
| Clostridium difficile | 0.5 - 4 | 2 | 4 | [6] |
Role in Microbial Ecological Interactions: Induction of Morphological Differentiation
A key ecological role of this compound is its ability to induce sporulation in other actinobacteria, such as Kitasatospora sp. and Streptomyces coelicolor.[3][7] This phenomenon is observed when a this compound-producing strain is co-cultured with a susceptible strain.[7] The interaction is characterized by a "wave-like" pattern of sporulation in the receiving strain, emanating from the this compound producer.[7] This suggests that this compound acts as a diffusible signal that, at sub-inhibitory concentrations, triggers a developmental cascade in the recipient organism.
Transcriptomic analysis of S. coelicolor exposed to this compound has revealed the upregulation of key genes involved in the initiation and progression of sporulation.[7] These include genes from the bld (bald) and whi (white) regulons, which are master regulators of aerial mycelium formation and spore maturation in Streptomyces.[6][7] This indicates that this compound stress likely co-opts the native developmental pathways of the target organism.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Sporulation
The precise signaling cascade initiated by this compound in the recipient cell is a subject of ongoing research. Based on transcriptomic data, a putative pathway can be proposed where this compound, perceived as an external stressor, triggers a regulatory cascade involving the activation of the bld and whi genes, ultimately leading to the formation of aerial hyphae and mature spores.
Experimental Workflow for Co-culture and Metabolite Analysis
The study of this compound's ecological role often involves a multi-step workflow, from initial co-culture to the identification and characterization of the active metabolites and their effects.
Detailed Experimental Protocols
Fermentation and Extraction of this compound
This protocol is a composite based on general methods for Streptomyces fermentation and secondary metabolite extraction.
1. Fermentation: a. Prepare a seed culture of Streptomyces lydicus in Tryptic Soy Broth (TSB) and incubate at 30°C for 48-72 hours with shaking (200 rpm). b. Inoculate a production medium (e.g., Czapek Dox broth) with the seed culture (5% v/v). c. Incubate the production culture at 30°C for 7-10 days with shaking (200 rpm).
2. Extraction: a. Separate the mycelial biomass from the fermentation broth by centrifugation (8000 rpm, 15 min). b. Extract the supernatant twice with an equal volume of ethyl acetate in a separating funnel.[8][9] c. Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8]
Purification of this compound
This protocol outlines a general approach for the purification of polyketide compounds.
1. Silica Gel Column Chromatography: a. Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
2. Preparative High-Performance Liquid Chromatography (HPLC): a. Pool and concentrate the this compound-containing fractions from the column chromatography. b. Perform preparative reverse-phase HPLC (e.g., on a C18 column). c. Use a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase. d. Monitor the elution profile by UV detection and collect the peaks corresponding to this compound. e. Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry, and NMR.
This compound-Induced Sporulation Assay
This protocol is adapted from studies observing the morphogenic effects of this compound.[3][7]
1. Co-culture Assay: a. On a Potato Dextrose Agar (PDA) plate, spot a 10 µL suspension of the this compound-producing Streptomyces strain. b. At a distance of 1.5 cm, spot a 10 µL suspension of the recipient strain (e.g., Kitasatospora sp. or S. coelicolor). c. Incubate the plate at 30°C for 7-10 days and visually inspect for a zone of induced sporulation in the recipient strain.
2. Agar Diffusion Assay with Pure this compound: a. Spread a lawn of the recipient strain on a PDA plate. b. Create a well in the agar and add a known concentration of purified this compound (e.g., 100 µg).[7] c. Incubate the plate at 30°C for several days and observe for a zone of inhibited growth or induced sporulation around the well.
Transcriptomic Analysis (RNA-Seq) of this compound-Treated S. coelicolor
This protocol provides a general workflow for an RNA-Seq experiment.
1. RNA Extraction: a. Grow S. coelicolor in liquid culture (e.g., R2YE medium) to the desired growth phase. b. Treat the culture with a sub-inhibitory concentration of this compound for a defined period. c. Harvest the mycelium by centrifugation and immediately freeze it in liquid nitrogen. d. Disrupt the cells by grinding the frozen mycelium to a fine powder. e. Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit) followed by DNase treatment to remove genomic DNA contamination.[2][7]
2. Library Preparation and Sequencing: a. Assess the quality and quantity of the extracted RNA using a Bioanalyzer and a fluorometer. b. Deplete ribosomal RNA (rRNA) from the total RNA samples. c. Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[10][11] d. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
3. Bioinformatic Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to the S. coelicolor reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis between this compound-treated and control samples to identify upregulated and downregulated genes.[3][12] e. Conduct functional enrichment analysis of the differentially expressed genes to identify affected pathways (e.g., sporulation).
CRISPR-BEST Mediated Gene Inactivation
This protocol is based on the CRISPR-Base Editing SysTem (CRISPR-BEST) for use in Streptomyces.[13][14]
1. sgRNA Design and Plasmid Construction: a. Design a single guide RNA (sgRNA) targeting the this compound biosynthetic gene of interest using a tool like CRISPy-web.[15] b. Clone the designed sgRNA into a CRISPR-BEST plasmid containing the base editor enzyme (e.g., a cytidine deaminase fused to a Cas9 nickase).
2. Transformation of Streptomyces: a. Introduce the CRISPR-BEST plasmid into the this compound-producing Streptomyces strain via protoplast transformation or intergeneric conjugation from E. coli.
3. Mutant Selection and Verification: a. Select for transformants containing the plasmid. b. Screen individual colonies for the desired base edit by PCR and Sanger sequencing. c. Confirm the loss of this compound production in the mutant strain by analytical methods such as LC-MS.
Conclusion
This compound stands out as a fascinating example of a microbial secondary metabolite with a dual role as both an antibiotic and a signaling molecule. Its ability to induce sporulation in competing actinobacteria underscores the complexity of chemical communication in microbial ecosystems. The experimental approaches detailed in this guide provide a framework for further investigation into the ecological significance and therapeutic potential of this compound and other natural products with similar multifaceted activities. A deeper understanding of these microbial interactions will undoubtedly open new avenues for drug discovery and the development of novel strategies for microbial control.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Isolation of total RNA for RNA-Seq [bio-protocol.org]
- 3. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. scialert.net [scialert.net]
- 9. banglajol.info [banglajol.info]
- 10. Collibri Library Prep Kits for Plant or Bacterial RNA Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 12. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 13. RNA-seq: Basic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to the Hybrid PKS/NRPS Biosynthesis of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
Lydicamycin, a potent antibiotic with a novel skeletal structure, represents a fascinating example of nature's intricate biosynthetic machinery. Produced primarily by Streptomyces lydicamycinicus and Streptomyces platensis, this complex natural product exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique architecture, featuring a tetramic acid and a pyrrolidine moiety at opposite ends of a polyketide backbone, is the result of a sophisticated hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[4] This guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the genetic blueprint, enzymatic players, and the experimental evidence that has illuminated this remarkable molecular factory.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). In Streptomyces sp. TP-A0598, this cluster is designated as a hybrid PKS/NRPS gene cluster, labeled pks/nrps-1.[5] The discovery and annotation of this BGC have been pivotal in predicting the biosynthetic pathway and understanding the enzymatic logic that governs the assembly of this complex molecule.[4][5] The BGC encodes a suite of enzymes, including large, multifunctional Type I PKSs and NRPSs, which function as a programmable assembly line.[5]
The Assembly Line: A Step-by-Step Elucidation of this compound Biosynthesis
The biosynthesis of this compound is a multi-step process that begins with unique starter units and proceeds through a series of elongation and modification reactions, all orchestrated by the PKS and NRPS modules.
Starter Unit Synthesis and Loading
The proposed biosynthesis of this compound commences with the formation of two key starter units. One is derived from an enzymatically converted arginine, which ultimately forms the amidinopyrrolidine ring.[6] The other end of the molecule, the tetramic acid moiety, is proposed to be formed on an atypical NRPS module.[6]
Polyketide Chain Elongation
Following the loading of the starter units, the polyketide chain is elongated through the sequential action of Type I PKS modules. These modules are comprised of distinct domains, each responsible for a specific catalytic step, including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. The co-linearity of the gene cluster with the structure of the final product allows for a predictive framework of the chain elongation process.[5]
Nonribosomal Peptide Incorporation
Interspersed with the PKS modules are NRPS modules that incorporate amino acid building blocks into the growing chain. These modules typically consist of adenylation (A), thiolation (T), and condensation (C) domains.
Cyclization and Final Modifications
The final steps in the biosynthesis involve the cyclization of the linear precursor to form the characteristic ring structures of this compound, including the tetramic acid and pyrrolidine rings.[6] Further tailoring enzymes encoded within the BGC are responsible for post-assembly modifications, such as hydroxylations, that lead to the final bioactive molecule and its congeners.[6]
Experimental Elucidation of the Pathway
The proposed biosynthetic pathway for this compound is supported by a combination of genomic analysis, gene inactivation studies, and structural elucidation of intermediates and final products.
Gene Inactivation Studies
To confirm the role of specific genes within the BGC, targeted gene inactivation experiments are performed. For instance, inactivation of the core biosynthetic gene lyd60, which encodes the initial modules of the this compound PKS, was achieved using CRISPR-BEST base editing to introduce a premature stop codon.[7] This resulted in the abolishment of this compound production, confirming the essentiality of this gene in the biosynthetic pathway.
Metabolic Profiling and Molecular Networking
Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with feature-based molecular networking have been instrumental in characterizing the full spectrum of this compound congeners produced by a single pathway.[4][7] This approach allows for the identification of known and previously unreported derivatives, providing insights into the metabolic flux and potential shunt products of the biosynthetic pathway.[4][7]
Quantitative Data Summary
While detailed kinetic data for the individual enzymes in the this compound pathway are not extensively available in the public domain, the following table summarizes the types of quantitative data that are typically generated in such studies.
| Data Type | Description | Example |
| Production Titer | The concentration of this compound produced by the wild-type and mutant strains. | Wild-type S. lydicamycinicus: X mg/L; Δlyd60 mutant: 0 mg/L. |
| Enzyme Activity | The catalytic efficiency of a specific enzyme in the pathway. | Specific activity of the loading module for the arginine-derived starter unit. |
| Gene Expression Levels | The relative transcript abundance of biosynthetic genes under different conditions. | qPCR analysis of key PKS and NRPS genes during different growth phases. |
Key Experimental Protocols
The following provides a generalized methodology for key experiments used to investigate the this compound biosynthetic pathway.
CRISPR-BEST Based Gene Inactivation
-
Target Selection and sgRNA Design: The core biosynthetic gene to be inactivated (e.g., lyd60) is identified. The online tool CRISPy-web is used to design a specific single-guide RNA (sgRNA) to introduce a STOP codon.[7]
-
Plasmid Construction: The designed sgRNA is cloned into a suitable CRISPR-cBEST plasmid, such as pCRISPR-cBEST. This is typically achieved through Gibson assembly or other standard molecular cloning techniques.[7]
-
Conjugation and Mutant Screening: The resulting plasmid is introduced into the this compound-producing Streptomyces strain via conjugation from an E. coli donor strain.
-
Verification: Putative mutants are screened by PCR and sequencing to confirm the introduction of the desired mutation.
LC-MS/MS and Molecular Networking
-
Sample Preparation: Cultures of wild-type and mutant Streptomyces strains are grown under producing conditions. The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.
-
LC-MS/MS Analysis: The crude extracts are analyzed by high-performance liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Processing and Molecular Networking: The raw MS/MS data is processed using software such as GNPS (Global Natural Products Social Molecular Networking). This platform clusters related molecules based on their fragmentation patterns, allowing for the visualization and annotation of the this compound family of compounds.[7]
Visualizing the Biosynthetic Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in understanding this compound biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for gene inactivation.
Conclusion
The biosynthesis of this compound is a testament to the chemical prowess of microorganisms. Through the coordinated action of a hybrid PKS/NRPS system, a complex and potent antibiotic is assembled from simple building blocks. Continued research into this pathway, driven by advanced genomic and analytical techniques, will not only deepen our fundamental understanding of natural product biosynthesis but also pave the way for the bioengineering of novel and improved antibiotics to combat the growing threat of antimicrobial resistance. The insights gained from studying the this compound assembly line provide a valuable roadmap for future drug discovery and development efforts.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 133352-27-9 | AL184016 | Biosynth [biosynth.com]
- 4. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin's Role in Bacterial Morphological Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antibiotic lydicamycin and its remarkable ability to induce morphological differentiation in actinobacteria, particularly within the genus Streptomyces. Beyond its antimicrobial properties, this compound acts as a signaling molecule, triggering complex developmental processes such as aerial mycelium formation and sporulation. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: this compound as a Morphogenic Agent
This compound is a polyketide antibiotic known for its activity against Gram-positive bacteria and certain yeasts[1]. However, recent research has unveiled a more nuanced ecological role for this molecule, demonstrating its capacity to induce profound morphological changes in neighboring actinobacterial colonies[2][3][4][5][6][7][8]. When certain Streptomyces species are co-cultivated, the production of this compound by one strain can trigger a wave-like sporulation pattern in another[2][3][4][5][6][7][8]. This phenomenon highlights a sophisticated form of interspecies communication mediated by a secondary metabolite, shifting the paradigm from a purely antagonistic "arms race" to a more complex interplay of chemical ecology[2][5][8].
The observed morphological differentiation proceeds through distinct phases, beginning with a change in the pigmentation of the substrate hyphae, followed by the development of aerial hyphae, and culminating in the production of spores[5][6]. This process is not a simple stress response but a regulated developmental cascade initiated by exposure to this compound[2][3][4]. Understanding the mechanisms behind this induced morphogenesis offers potential avenues for discovering novel antibiotics and manipulating bacterial development for biotechnological applications[2][6].
Quantitative Data on this compound Activity
The induction of morphological differentiation by this compound is dependent on both concentration and the timing of exposure. The following table summarizes the key quantitative data from experimental observations.
| Parameter | Value | Bacterial Strain(s) | Experimental Context | Source |
| Inhibitory Effect | Not specified (inhibitory) | Kitasatospora sp. P9-2B1 | Concurrent application of pure this compound with bacterial inoculation. | [2][3][4][6] |
| Sporulation Induction | 100 µg | Kitasatospora sp. P9-2B1 | Application of pure this compound to a 3-day pre-grown culture. | [6] |
| Relative Production | 10x lower on ISP2 vs. PDA | Streptomyces sp. P9-2B2 | Comparison of this compound production on different culture media. | [6] |
Core Signaling and Regulatory Mechanisms
Transcriptomic analysis of bacteria exposed to this compound reveals a complex genetic response. The expression of genes associated with the early development of aerial mycelium is significantly altered, as are genes responsible for the transition to spore formation[2][3][4][5][8]. Furthermore, a number of genes related to general and cell envelope stress responses are also differentially expressed, suggesting that this compound may exert its morphogenic effect in part by inducing a stress response that triggers a developmental program[2][3][4].
The following diagram illustrates the proposed signaling pathway initiated by this compound exposure.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the study of this compound-induced morphological differentiation.
Bacterial Strains and Culture Conditions
-
Producer Strain: Streptomyces sp. P9-2B2 (identified as Streptomyces platensis)[7].
-
Receiver Strains: Kitasatospora sp. P9-2B1, Streptomyces coelicolor M145, and S. coelicolor M1146[2][3][4][5].
-
Culture Medium: Potato Dextrose Agar (PDA) was primarily used for observing the differentiation phenomenon[5]. International Streptomyces Project Medium 2 (ISP2) was used as a comparison medium where this compound production was significantly lower[5].
Co-culture Assay for Morphological Observation
This workflow is designed to observe the interaction between a this compound-producing strain and a receiver strain.
Agar Diffusion Assay with Pure this compound
This protocol assesses the direct effect of purified this compound on a receiver strain.
-
Prepare a Lawn Culture: A spore suspension of the receiver strain (e.g., Kitasatospora sp. P9-2B1) is evenly spread on a PDA plate.
-
Pre-incubation: The plate is incubated at 30°C for 3 days to allow for initial growth[6][7]. This pre-incubation is crucial to avoid the inhibitory effects of this compound on newly germinating spores[6][7].
-
Application of this compound: A well is created in the agar approximately 1.5 cm away from the edge of the growing culture[7]. A solution of pure this compound (e.g., 100 µg) is added to the well[6].
-
Incubation and Observation: The plate is further incubated at 30°C and observed for the induction of sporulation in the zone of diffusion around the well.
Mass Spectrometry Imaging (MSI)
MSI is employed to visualize the spatial distribution of metabolites, including this compound, within the co-culture environment.
-
Sample Preparation: A co-culture is grown on a PDA plate until the morphological differentiation is visible. A section of the agar containing the interaction zone is excised.
-
Matrix Application: A suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) is applied to the agar surface.
-
Data Acquisition: The sample is analyzed using a MALDI imaging mass spectrometer to generate a spatial map of ions corresponding to the mass-to-charge ratio (m/z) of this compound and its congeners.
-
Data Analysis: The resulting data is used to correlate the accumulation of this compound with the zones of induced sporulation[2][4].
Transcriptomic Analysis (RNA-Seq)
This method is used to identify changes in gene expression in the receiver strain upon exposure to this compound.
-
RNA Extraction: The receiver strain is grown in both monoculture and co-culture with the this compound producer. At various time points (e.g., 2, 4, 7, and 9 days), cells are harvested from the interaction zone[6][7]. Total RNA is extracted from the collected cells.
-
Library Preparation and Sequencing: The extracted RNA is used to prepare sequencing libraries, which are then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the genome of the receiver strain. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in the co-culture condition compared to the monoculture. This allows for the identification of genes involved in the response to this compound[2][3][4].
Genetic Manipulation (CRISPR-based Gene Editing)
To definitively confirm the role of this compound in inducing differentiation, the biosynthetic gene cluster for this compound in the producer strain is inactivated.
-
Design of Guide RNA: A guide RNA is designed to target a key gene in the this compound biosynthetic gene cluster.
-
Transformation: The CRISPR-Cas9 system, along with the guide RNA, is introduced into the producer strain (Streptomyces sp. P9-2B2).
-
Selection and Verification of Mutants: Mutants in which the target gene has been successfully edited (e.g., by introducing a premature stop codon) are selected and verified by sequencing.
-
Phenotypic Analysis: The this compound-deficient mutant is then used in co-culture assays. The absence of induced sporulation in the receiver strain confirms that this compound is the causative agent[2][3][4].
Implications for Drug Development and Microbial Ecology
The discovery of this compound's role as a morphogenic agent has several important implications:
-
Novel Antibiotic Discovery: Understanding the signaling pathways triggered by molecules like this compound could unveil novel targets for antimicrobial drug development.
-
Activation of Silent Gene Clusters: The induction of morphological differentiation is often linked to the production of other secondary metabolites. This compound or similar molecules could be used to activate silent biosynthetic gene clusters in other bacteria, leading to the discovery of new natural products[6].
-
Microbial Ecology: This research underscores the complexity of microbial interactions in the soil microbiome. Secondary metabolites, traditionally viewed as weapons, also function as a sophisticated chemical language that shapes microbial communities[2][5][8].
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Initial Studies on Lydicamycin's Spectrum of Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel antibiotic isolated from Streptomyces lydicus, has demonstrated significant biological activity, positioning it as a compound of interest for further therapeutic development.[1] This technical guide provides an in-depth overview of the initial studies on this compound's spectrum of activity, with a focus on its antimicrobial and cytotoxic properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a consolidated view of its potential. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to facilitate a comprehensive understanding of this compound's biological profile.
Spectrum of Antimicrobial Activity
Initial investigations have revealed that this compound exhibits a selective spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria and a specific pathogenic yeast, while being inactive against Gram-negative bacteria.[1]
Antibacterial Activity
This compound has shown potent activity against various Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Gram-Positive Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | FDA 209P | 3.13 |
| Staphylococcus aureus | Smith | 3.13 |
| Staphylococcus aureus | MS353 (MRSA) | 6.25 |
| Bacillus subtilis | PCI 219 | 1.56 |
| Micrococcus luteus | PCI 1001 | 0.78 |
Antifungal Activity
This compound has also demonstrated activity against the opportunistic yeast Cryptococcus neoformans.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Cryptococcus neoformans
| Microorganism | Strain | MIC (µg/mL) |
| Cryptococcus neoformans | 25 |
Cytotoxic Activity
Beyond its antimicrobial effects, this compound has exhibited potent cytotoxicity against human tumor cell lines. Preliminary studies suggest that it induces apoptosis, or programmed cell death, in these cells.
Table 3: Cytotoxic Activity (IC50) of this compound Against a Human Cancer Cell Line
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Carcinoma | 0.01 |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to determine the antimicrobial and cytotoxic activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method, a standard laboratory technique for assessing the antimicrobial susceptibility of microorganisms.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: A sterile 96-well microtiter plate is used. Two-fold serial dilutions of the this compound stock solution are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) directly in the wells of the plate. This creates a gradient of this compound concentrations.
-
Inoculum Preparation: The test microorganism is cultured in a liquid medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared microbial suspension. Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Determination of Cytotoxic Activity (IC50)
The half-maximal inhibitory concentration (IC50) was determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human tumor cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Addition: this compound is dissolved in DMSO and then serially diluted in cell culture medium to various concentrations. The medium from the cell-containing wells is replaced with the medium containing the different concentrations of this compound. Control wells with cells and vehicle (DMSO) but no this compound are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect on the cells.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizations of Postulated Mechanisms of Action
The following diagrams illustrate the current understanding of the potential mechanisms through which this compound exerts its biological effects.
Proposed Antibacterial Mechanism of Action
While the precise molecular target of this compound's antibacterial activity is still under investigation, its efficacy against Gram-positive bacteria suggests a mechanism that may involve disruption of the cell envelope.
Figure 1: Postulated antibacterial mechanism of this compound.
Proposed Cytotoxic Mechanism of Action in Cancer Cells
Studies indicate that this compound induces apoptosis in tumor cells, potentially through a non-caspase-mediated pathway involving direct DNA damage.
Figure 2: Postulated cytotoxic mechanism of this compound.
Experimental Workflow for MIC Determination
The logical flow of the Minimum Inhibitory Concentration assay is a critical component of antimicrobial activity assessment.
Figure 3: Experimental workflow for MIC determination.
Conclusion
The initial studies on this compound reveal a promising spectrum of activity, characterized by potent and selective action against Gram-positive bacteria and certain fungi, as well as significant cytotoxic effects against cancer cells. The detailed protocols provided herein offer a foundation for reproducible further investigation into its therapeutic potential. The proposed mechanisms of action, while requiring more in-depth elucidation, suggest novel pathways for antimicrobial and anticancer drug development. This technical guide serves as a comprehensive starting point for researchers dedicated to advancing our understanding and application of this intriguing natural product.
References
The Chemical Diversity of Lydicamycin Analogs: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel polyketide antibiotic produced by Streptomyces species, has garnered significant interest within the scientific community due to its unique structural features and potent biological activities.[1][2] This complex natural product, belonging to the family of hybrid nonribosomal peptide-polyketide scaffolds, possesses distinct tetramic acid and pyrrolidine moieties at each end of its structure.[3] The discovery of this compound and its congeners has opened new avenues for the development of therapeutic agents, particularly against drug-resistant pathogens. This technical guide provides a comprehensive overview of the chemical diversity of this compound analogs, their biological activities, and the experimental methodologies employed in their study.
Chemical Diversity of this compound Analogs
The chemical diversity of the this compound family extends beyond the parent compound. Several naturally occurring analogs have been isolated and characterized, primarily from Streptomyces platensis and Streptomyces lydicamycinicus.[1] These analogs, often referred to as TPU-0037-A, B, C, and D, exhibit variations in their chemical structure, which in turn influences their biological activity.
The identified analogs include:
-
This compound : The parent compound.
-
TPU-0037-A (30-demethylthis compound)
-
TPU-0037-B (14,15-dehydro-8-deoxythis compound)
-
TPU-0037-C (30-demethyl-8-deoxythis compound)
-
TPU-0037-D (8-deoxythis compound)
The biosynthesis of these analogs is governed by a complex hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene cluster.[3] The modular nature of this biosynthetic machinery suggests a significant potential for generating further chemical diversity through genetic engineering and combinatorial biosynthesis approaches.
Quantitative Biological Activity
This compound and its analogs have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for this compound and its key analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Gram-Positive Bacteria
| Compound | S. aureus Smith (MIC, µg/mL) | MRSA 88-1001 (MIC, µg/mL) | B. subtilis PCI219 (MIC, µg/mL) | M. luteus IFO3333 (MIC, µg/mL) |
| This compound | 1.56 | 3.13 | 1.56 | 1.56 |
| TPU-0037-A | 3.13 | 6.25 | 1.56 | 1.56 |
| TPU-0037-B | 6.25 | 12.5 | 3.13 | 3.13 |
| TPU-0037-C | 6.25 | 12.5 | 3.13 | 3.13 |
| TPU-0037-D | 3.13 | 6.25 | 1.56 | 1.56 |
Data sourced from Furumai, et al. (2002). The Journal of Antibiotics.
Table 2: Antimicrobial Spectrum of this compound Analogs
| Compound | Gram-Negative Bacteria (MIC, µg/mL) |
| E. coli NIHJ, P. aeruginosa B-7, P. vulgaris OX-19, K. pneumoniae PCI602 | |
| This compound | > 50 |
| TPU-0037-A | > 50 |
| TPU-0037-B | > 50 |
| TPU-0037-C | > 50 |
| TPU-0037-D | > 50 |
Data sourced from Furumai, et al. (2002). The Journal of Antibiotics.
Signaling Pathways and Mechanisms of Action
Recent research has begun to unravel the complex mechanisms through which lydicamycins exert their biological effects, which extend beyond simple antimicrobial action.
Induction of Morphological Differentiation (Sporulation)
Lydicamycins have been observed to induce a wave-like sporulation pattern in other actinobacteria, such as Kitasatospora sp. and Streptomyces coelicolor.[4][5][6] This suggests a role for these molecules in microbial communication and development. Transcriptomic analysis has revealed that this compound exposure leads to the differential expression of genes associated with the development of aerial mycelium and spores.[4][6]
Herbicidal Activity via Auxin Transport Inhibition
Intriguingly, lydicamycins have also been shown to possess herbicidal properties by inhibiting auxin transport in plants. Auxin, a key plant hormone, regulates numerous growth and developmental processes. Its transport is mediated by influx and efflux carriers. This compound appears to interfere with this transport system, disrupting normal plant development.
Experimental Protocols
Isolation and Purification of this compound Analogs (TPU-0037 series)
A generalized protocol for the isolation and purification of this compound analogs from a culture broth of Streptomyces platensis TP-A0598 is as follows:
-
Fermentation: The producing strain is cultured in a suitable medium to promote the production of the desired metabolites.
-
Extraction: The culture broth is centrifuged, and the supernatant is subjected to extraction with an organic solvent such as ethyl acetate.
-
Initial Chromatography: The crude extract is adsorbed onto a Diaion HP-20 resin and eluted with methanol.
-
ODS Column Chromatography: The methanol eluate is then subjected to open column chromatography on an ODS (octadecylsilane) column.
-
Preparative HPLC: The fractions containing the this compound analogs are further purified by preparative high-performance liquid chromatography (HPLC) to yield the individual pure compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined by a standard agar dilution method.
-
Preparation of Inoculum: Bacterial strains are cultured overnight and diluted to a standardized concentration (e.g., 10^6 CFU/mL).
-
Preparation of Agar Plates: A series of agar plates are prepared containing two-fold serial dilutions of the test compounds.
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The this compound family of natural products represents a rich source of chemical diversity with significant therapeutic potential. The elucidated analogs demonstrate potent and selective activity against Gram-positive pathogens, including clinically important MRSA strains. Furthermore, the discovery of their roles in microbial signaling and as potential herbicides highlights the broad biological impact of these molecules. Future research should focus on the total synthesis of these complex molecules and the generation of novel analogs through synthetic and biosynthetic approaches. A deeper understanding of their mechanisms of action will be crucial for the development of the next generation of antibiotics and other valuable bioactive compounds. The exploration of the chemical space around the this compound scaffold holds considerable promise for addressing pressing challenges in medicine and agriculture.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Lydicamycin: A Technical Guide to its Potential as a Lead Compound for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin, a structurally unique polyketide antibiotic produced by Streptomyces species, presents a compelling starting point for drug discovery programs. Its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the yeast Cryptococcus neoformans, underscores its potential as an anti-infective agent. Furthermore, emerging research on a related compound, lidamycin, reveals potent cytotoxic effects against a range of cancer cell lines, suggesting that the this compound scaffold may also hold promise in oncology. This technical guide provides a comprehensive overview of this compound's biological activity, mechanism of action, and preliminary synthetic efforts, offering a roadmap for its development as a lead compound.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery of novel antibiotic scaffolds. Natural products have historically been a rich source of clinically effective drugs, and actinomycetes, particularly the genus Streptomyces, continue to be a prolific source of bioactive secondary metabolites. This compound, first isolated from Streptomyces lydicus, is a polyketide with a novel skeletal type that has demonstrated significant antimicrobial activity.[1][2] More recently, its ecological role in inducing morphological differentiation in other actinobacteria has been highlighted, suggesting a complex mode of action that warrants further investigation.[3] This guide synthesizes the current knowledge on this compound, providing a technical foundation for researchers and drug development professionals interested in exploring its therapeutic potential.
Biological Activity and Quantitative Data
This compound exhibits a focused spectrum of activity, primarily against Gram-positive bacteria and some pathogenic yeasts.[1][2] While extensive quantitative data for this compound across a wide range of cell lines is not yet available in the public domain, preliminary studies have established its antimicrobial efficacy. Furthermore, data on the related but distinct compound, lidamycin (also known as C-1027), an enediyne antibiotic, demonstrates the potent cytotoxicity that this class of molecules can possess. It is crucial to note that lidamycin is a different molecule and its data is presented here for comparative purposes and to highlight the potential of similar scaffolds.[4]
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | FDA 209P | 3.13 | [1] |
| Staphylococcus aureus | Smith | 3.13 | [1] |
| Staphylococcus aureus | Terajima | 1.56 | [1] |
| Staphylococcus aureus | (MRSA) No. 5 | 3.13 | [1] |
| Staphylococcus aureus | (MRSA) No. 11 | 3.13 | [1] |
| Bacillus subtilis | PCI 219 | 0.78 | [1] |
| Micrococcus luteus | PCI 1001 | 0.20 | [1] |
| Cryptococcus neoformans | 25 | [2] |
Table 2: Cytotoxic Activity of Lidamycin (C-1027) Against Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (nM) | Reference |
| BEL-7402 | Human Hepatoma | 0.0030 | [5] |
| SMMC-7721 | Human Hepatoma | 0.064 | [5] |
| H22 | Mouse Hepatoma | 0.025 | [5] |
| SP2/0 | Mouse Myeloma | 0.56 | [6] |
| U266 | Human Myeloma | - | [6] |
| SKO-007 | Human Myeloma | - | [6] |
| A549 | Human Non-Small Cell Lung Cancer | 1.70 | [7] |
| H460 | Human Non-Small Cell Lung Cancer | 0.043 | [7] |
| HUVEC | Human Umbilical Vein Endothelial | 0.00388 | [8] |
| EPC | Human Cord Blood Endothelial Progenitor | 0.00763 | [8] |
| DU 145 | Human Prostatic Carcinoma | 0.0206 | [8] |
| HepG2 | Human Hepatoma | 0.0774 | [8] |
Note: The relationship between this compound and lidamycin is not fully clarified in the available literature, with some sources using the names interchangeably. However, C-1027 (lidamycin) is a well-characterized enediyne antibiotic, and its potent cytotoxicity may not be directly representative of this compound's activity. Further studies on pure this compound are required to establish its specific cytotoxic profile.
Mechanism of Action
The precise molecular target of this compound is yet to be fully elucidated. However, transcriptomic analysis of bacteria exposed to this compound reveals a significant upregulation of genes associated with cell envelope stress.[3] This suggests that this compound may interfere with cell wall biosynthesis or disrupt cell membrane integrity. In its ecological niche, this compound acts as a signaling molecule, inducing sporulation in other actinobacteria, a complex developmental process triggered by environmental stress.[3]
In the context of its potential anticancer activity, studies on the related compound lidamycin indicate that it induces a non-caspase-mediated apoptosis in tumor cells.[9] This unique mode of cell death, coupled with its potent cytotoxicity, makes this class of compounds particularly interesting for oncology research.
Signaling Pathway Diagrams
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of a microbial metabolite and can be adapted for this compound.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
This compound stock solution of known concentration.
-
Sterile diluent (e.g., DMSO or methanol).
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control well (medium with inoculum, no drug) and a negative control well (medium only).
-
Inoculum Preparation: a. From a fresh culture of the test organism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10][11][12] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[12]
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound against mammalian cell lines.
Materials:
-
Human cell line of interest (e.g., HEK293 for non-cancerous, or a cancer cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: a. Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: a. Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: a. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability versus the compound concentration.
Medicinal Chemistry and Lead Optimization
The complex structure of this compound presents both challenges and opportunities for medicinal chemists. The total synthesis of a related compound, lydiamycin A, has been reported, providing a potential framework for the synthesis of this compound and its analogs.[13]
Known Derivatives
Several natural congeners of this compound have been identified, including TPU-0037-A, -B, -C, and -D.[14] These derivatives possess variations in their structure that could provide initial insights into the structure-activity relationship (SAR) of this compound class. Molecular networking studies suggest the existence of a larger family of related structures, offering a rich source of chemical diversity for further investigation.[3][15]
Synthetic Strategies and Future Directions
The development of a robust synthetic route to the this compound core is a critical step towards its validation as a lead compound. A successful total synthesis would not only confirm the structure but also enable the generation of a library of analogs for SAR studies. Key areas for modification could include:
-
Alteration of the polyketide backbone: Modifications to the chain length, hydroxylation pattern, and stereochemistry could impact both potency and selectivity.
-
Modification of the terminal moieties: The tetramic acid and amidinopyrrolidine groups are unique features that are likely crucial for biological activity. Systematic modification of these groups could fine-tune the compound's properties.
-
Glycosylation: While not reported for this compound itself, glycosylation is a common modification in natural products that can significantly impact solubility, bioavailability, and target engagement.
The workflow for such a medicinal chemistry program is outlined below.
Conclusion
This compound represents a promising starting point for the development of new anti-infective and potentially anti-cancer agents. Its unique chemical scaffold and intriguing biological activity warrant a dedicated research effort to fully elucidate its therapeutic potential. Key next steps should include a comprehensive evaluation of its cytotoxicity against a panel of non-cancerous cell lines to establish a therapeutic index, detailed studies to identify its precise molecular target(s), and the development of a scalable synthetic route to enable extensive medicinal chemistry optimization. The information compiled in this guide provides a solid foundation for initiating such a program and advancing this compound from a natural product curiosity to a viable clinical candidate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C-1027 - Wikipedia [en.wikipedia.org]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sporulation in bacteria.pptx [slideshare.net]
- 10. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Origins and Discovery of Lydicamycin: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lydicamycin, a structurally novel polyketide antibiotic, represents a significant discovery in the ongoing search for new antimicrobial agents. First isolated from the fermentation broth of Streptomyces lydicus, this complex natural product exhibits potent activity against a range of Gram-positive bacteria and certain yeasts. Its unique molecular architecture, featuring a tetramic acid and a pyrrolidine moiety, has garnered considerable interest from the scientific community. This technical guide provides a comprehensive review of the origins, discovery, and characterization of this compound, with a focus on the experimental protocols and quantitative data that have defined our understanding of this promising antibiotic.
Discovery and Producing Organisms
This compound was first reported in 1991 by Hayakawa et al., who isolated the compound from a soil actinomycete identified as Streptomyces lydicus[1][2]. Subsequent research has identified other bacterial species capable of producing this compound and its congeners, including Streptomyces platensis and Streptomyces lydicamycinicus[3][4]. The discovery was the result of a screening program for novel antibiotics with activity against clinically relevant pathogens[1][2].
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. While the exact industrial-scale fermentation parameters for this compound are not publicly detailed, a representative laboratory-scale protocol can be derived from related processes for similar antibiotics produced by Streptomyces.
Experimental Protocol: Fermentation
A typical fermentation process for this compound production would involve the following stages:
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring a spore suspension or mycelial fragments from a slant culture of the Streptomyces strain into a seed medium. The seed culture is incubated for 2-3 days to achieve vigorous growth.
-
Production Medium: The seed culture is then used to inoculate a larger volume of production medium. A suitable medium for this compound production, based on related compounds, would be rich in complex carbon and nitrogen sources. An example of a production medium is as follows:
-
Glucose: 20 g/L
-
Soluble Starch: 20 g/L
-
Yeast Extract: 5 g/L
-
Peptone: 5 g/L
-
CaCO₃: 2 g/L
-
Trace elements solution
-
-
Fermentation Conditions: The fermentation is carried out in a stirred-tank bioreactor under controlled conditions:
-
Temperature: 28-30°C
-
pH: Maintained between 6.8 and 7.2
-
Aeration: 1 volume of air per volume of medium per minute (vvm)
-
Agitation: 200-400 rpm
-
-
Monitoring: The fermentation is monitored for key parameters such as pH, dissolved oxygen, substrate consumption, and antibiotic production. This compound concentration is typically determined using bioassays or High-Performance Liquid Chromatography (HPLC). The fermentation is typically harvested after 5-7 days.
Experimental Protocol: Isolation and Purification
Following fermentation, this compound is extracted from the fermentation broth and purified using a series of chromatographic techniques.
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, at a neutral or slightly acidic pH. The organic phase, containing the this compound, is then separated from the aqueous phase and the mycelial cake.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. A common scheme involves:
-
Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
-
Preparative HPLC: Final purification to obtain high-purity this compound is achieved by preparative reverse-phase HPLC, often using a C18 column with a water-acetonitrile or water-methanol gradient.
-
Physicochemical Properties and Structure Elucidation
This compound is a white to pale yellow powder with the molecular formula C₄₇H₇₄N₄O₁₀[5]. Its structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[5][6].
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ |
| Molecular Weight | 855.1 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water and hexane |
| UV λmax (in Methanol) | 245 nm, 320 nm |
| Optical Rotation | [α]ᴅ²⁵ +85° (c 0.1, Methanol) |
Structure Elucidation: NMR Spectroscopy
The complex structure of this compound was determined through extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC[5][6]. These experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule.
Note: While the use of these techniques is documented, a specific, publicly available table of the ¹H and ¹³C NMR chemical shifts for this compound could not be located in the reviewed literature.
Biological Activity
This compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain pathogenic yeasts such as Cryptococcus neoformans[1][2]. It is generally inactive against Gram-negative bacteria[1][2].
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.
Note: A comprehensive, publicly available table of specific MIC values for the parent this compound against key indicator strains such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans could not be compiled from the reviewed literature. However, a study on this compound congeners reported MIC values in the range of 1.56–12.5 µg/ml against Gram-positive bacteria, including MRSA[3].
Mechanism of Action and Signaling Pathways
Recent studies have begun to unravel the mechanisms by which this compound exerts its biological effects. Two key areas of investigation have been its herbicidal activity and its ability to induce morphological differentiation in other actinobacteria.
Herbicidal Activity: Inhibition of Auxin Transport
This compound has been shown to possess herbicidal properties, which are proposed to stem from its ability to interfere with auxin transport in plants. Auxin is a critical plant hormone that regulates numerous aspects of growth and development. The polar transport of auxin is essential for establishing and maintaining auxin gradients, which in turn control processes like cell elongation and root development.
Induction of Morphological Differentiation in Streptomyces
This compound has been observed to induce sporulation, a key step in the morphological differentiation of Streptomyces. This suggests a role for this compound in intercellular signaling and ecological interactions among soil bacteria. The study of this phenomenon often involves the creation of knockout mutants to confirm the role of the this compound biosynthetic gene cluster.
Conclusion
This compound stands as a testament to the continued potential of microbial natural products in drug discovery. Its novel structure and potent biological activities have paved the way for further investigation into its therapeutic applications and ecological roles. While significant progress has been made in understanding its origins and biosynthesis, further research is needed to fully elucidate its mechanism of action at the molecular level and to obtain comprehensive quantitative data on its antimicrobial spectrum. The detailed experimental protocols and workflows presented in this guide provide a foundation for future research aimed at harnessing the full potential of this compound and its derivatives.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Lydicamycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel polyketide antibiotic produced by the actinomycete Streptomyces lydicus, has demonstrated activity against Gram-positive bacteria.[1][2] As a complex natural product, the isolation and purification of this compound from fermentation broth is a multi-step process requiring careful optimization to achieve high purity and yield. This document provides a detailed protocol for the isolation and purification of this compound, from fermentation to final purification steps. The methodologies described are based on established techniques for the recovery of polyketide antibiotics from Streptomyces species.[3][4][5][6]
Data Presentation
Table 1: Fermentation Parameters and this compound Production
| Parameter | Value | Reference |
| Microorganism | Streptomyces lydicus (e.g., NRRL 2433) | [7][8] |
| Fermentation Time | 2 - 10 days | [7] |
| Incubation Temperature | 26 - 35°C (Optimum ~32°C) | [7] |
| Shaking Speed | ~250 rpm | [7] |
| Example Final Biomass | 4.0 g/L (dry weight) | [9] |
| Example Sugar Consumption | 28.4 g/L | [9] |
| Example this compound Titer | 19.2 biounits/ml | [7] |
Table 2: Extraction and Purification Recovery Data
| Step | Description | Example Overall Recovery Rate | Reference |
| Extraction | Ethyl Acetate Extraction | 71% | [9] |
| Purification Step 1 | Silica Gel Chromatography | - | |
| Purification Step 2 | Size-Exclusion Chromatography | - | |
| Purification Step 3 | Preparative RP-HPLC | - | |
| Final Product Purity | >95% (Target) |
Experimental Workflow
References
- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal activities of polyketide metabolite from marine Streptomyces sp. AP-123 and its cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Production, separation, and antimicrobial activity assessment of pristinamycin produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture of Lydicamycin: A 2D NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview of the application of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy in the structure elucidation of Lydicamycin, a potent polyketide antibiotic. The intricate molecular framework of this compound, characterized by a novel skeleton containing tetramic acid and amidinopyrrolidine moieties, was deciphered through a combination of advanced 2D NMR techniques.[1][2] This document outlines the key experimental protocols and presents a summary of the structural data obtained, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Introduction
This compound, a secondary metabolite isolated from Streptomyces lydicus, exhibits significant activity against Gram-positive bacteria.[3] The determination of its complex structure was a critical step in understanding its mode of action and potential for therapeutic development. 2D NMR spectroscopy proved to be an indispensable tool in this endeavor, allowing for the unambiguous assignment of proton and carbon signals and the establishment of through-bond and through-space correlations within the molecule.
Data Presentation
The structural elucidation of this compound relies on the careful analysis and integration of data from various 2D NMR experiments. The following tables summarize the key ¹H and ¹³C NMR chemical shifts as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) | Key COSY Correlations | Key NOESY Correlations |
| ... | ... | ... | ... | ... | ... |
| Data not available in the public domain |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | δC (ppm) | DEPT | Key HMBC Correlations |
| ... | ... | ... | ... |
| Data not available in the public domain |
Note: Despite extensive searches of scientific literature, the specific, detailed ¹H and ¹³C NMR chemical shift and coupling constant data for this compound from the original structure elucidation paper by Hayakawa et al. (1991) are not publicly available. The tables are therefore presented as a template for the expected data structure. Researchers are advised to consult the original publication or specialized databases for this proprietary information.
Experimental Protocols
The following are detailed methodologies for the key 2D NMR experiments instrumental in the structure elucidation of this compound. These protocols are based on established techniques for natural product analysis.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
-
Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For NOESY experiments, it is advisable to degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect.
Correlation Spectroscopy (COSY)
The COSY experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered COSY)
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm (centered on the proton spectral region)
-
Number of Scans (ns): 4-8
-
Number of Increments (ni): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
-
-
Processing Parameters:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of data points in both dimensions.
-
Perform phase correction and baseline correction as needed.
-
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates proton signals with their directly attached carbon atoms.
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC with gradient selection)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm (centered on the carbon spectral region)
-
Number of Scans (ns): 8-16
-
Number of Increments (ni): 128-256
-
Relaxation Delay (d1): 1.5 s
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
Processing Parameters:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill in the F1 dimension.
-
Perform phase correction and baseline correction. The use of an edited HSQC allows for the differentiation of CH/CH₃ and CH₂ signals by their phase.
-
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Scans (ns): 16-64
-
Number of Increments (ni): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (e.g., 8 Hz).
-
-
Processing Parameters:
-
Apply a sine-bell window function in both dimensions.
-
Zero-fill in both dimensions.
-
Perform magnitude calculation or power spectrum processing.
-
Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment identifies protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.
-
Pulse Program: noesygpph (or equivalent gradient-selected NOESY)
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Scans (ns): 16-32
-
Number of Increments (ni): 256-512
-
Relaxation Delay (d1): 2.0-3.0 s
-
Mixing Time (d8): 300-800 ms (should be optimized based on the molecular size)
-
-
Processing Parameters:
-
Apply a squared sine-bell window function in both dimensions.
-
Zero-fill in both dimensions.
-
Perform phase correction and baseline correction.
-
Visualizations
Logical Workflow for this compound Structure Elucidation
The following diagram illustrates the logical workflow for elucidating the structure of this compound using 2D NMR spectroscopy.
Caption: Workflow for this compound structure elucidation using 2D NMR.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.[4][5][6][7][8]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The structural elucidation of this compound is a testament to the power of 2D NMR spectroscopy in unraveling the complexities of natural products. By systematically applying a suite of 2D NMR experiments, researchers can piece together the molecular puzzle, from establishing the basic carbon framework to defining the intricate stereochemistry. The protocols and workflow outlined in this application note provide a robust framework for the structural characterization of novel polyketide and other complex natural products, thereby accelerating the drug discovery and development process.
References
- 1. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel polyketide antibiotic produced by Streptomyces lydicus, exhibits potent activity against Gram-positive bacteria. Structurally, it is a complex molecule featuring a tetramic acid and an amidinopyrrolidine moiety. Comprehensive characterization of this compound and its congeners is crucial for understanding its mechanism of action, optimizing its production, and developing it as a potential therapeutic agent. Mass spectrometry (MS) offers a suite of powerful techniques for the qualitative and quantitative analysis of this compound, providing invaluable insights into its structure, fragmentation, and biological interactions.
These application notes provide an overview of and detailed protocols for the use of advanced mass spectrometry techniques in the characterization of this compound.
Key Mass Spectrometry Techniques for this compound Analysis
Several mass spectrometry-based methods are instrumental in the detailed analysis of this compound and its related compounds:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the separation, identification, and quantification of this compound and its congeners in complex biological matrices. High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, enabling the determination of elemental compositions.
-
Mass Spectrometry Imaging (MSI): MSI is a powerful technique to visualize the spatial distribution of this compound and its derivatives in microbial co-cultures, providing insights into its ecological role and interactions with other microorganisms.[1][2]
-
Molecular Networking: This computational approach organizes MS/MS data based on spectral similarity, allowing for the rapid identification of known this compound congeners and the discovery of novel, structurally related compounds within a sample.[3]
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of this compound and its Congeners by LC-MS/MS
This protocol outlines the general procedure for the analysis of this compound and its congeners using a High-Resolution LC-MS/MS system.
1. Sample Preparation (from Streptomyces culture)
-
Culture Streptomyces lydicus in a suitable production medium.
-
Extract the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Evaporate the organic solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50% methanol in water).
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
| Scan Range (MS1) | m/z 100-1500 |
| Collision Energy (MS/MS) | Ramped collision energy (e.g., 20-40 eV) |
3. Data Analysis
-
Process the raw data using appropriate software (e.g., vendor-specific software, MZmine, or similar platforms).
-
Identify this compound and its congeners based on their accurate mass, retention time, and characteristic fragmentation patterns.
-
For quantitative analysis, generate extracted ion chromatograms (EICs) for the precursor ions of interest and calculate the peak areas. Use a calibration curve generated from authentic standards for absolute quantification, or perform relative quantification by comparing peak areas across different samples.
Protocol 2: Molecular Networking for the Discovery of this compound Analogs
This protocol describes the use of the Global Natural Products Social Molecular Networking (GNPS) platform to identify novel this compound derivatives.
-
Data Acquisition: Acquire LC-MS/MS data in Data-Dependent Acquisition (DDA) mode as described in Protocol 1.
-
Data Conversion: Convert the raw data files to an open format such as .mzXML or .mgf using a tool like MSConvert.
-
GNPS Analysis:
-
Upload the converted data files to the GNPS platform.
-
Create a new molecular networking workflow.
-
Set the precursor ion mass tolerance and fragment ion mass tolerance (e.g., 0.02 Da for high-resolution data).
-
Select the appropriate spectral libraries to search against, including publicly available natural product libraries.
-
Run the workflow and visualize the resulting molecular network.
-
-
Network Interpretation:
-
Identify the cluster of nodes corresponding to this compound and its known congeners by searching for their respective precursor masses.
-
Examine the neighboring nodes within this cluster, as they represent structurally similar, potentially novel analogs.
-
Analyze the MS/MS spectra of these new nodes to hypothesize their structural modifications based on mass shifts.
-
Data Presentation
Quantitative Data Summary
The following table structure is recommended for summarizing quantitative data of this compound and its congeners identified through LC-MS/MS analysis.
| Compound | [M+H]+ (m/z) | Retention Time (min) | Peak Area (Arbitrary Units) - Condition A | Peak Area (Arbitrary Units) - Condition B | Fold Change (B vs. A) |
| This compound | 855.549 | 15.2 | |||
| 30-demethylthis compound | 841.533 | 14.8 | |||
| 8-deoxythis compound | 839.554 | 15.5 | |||
| 30-demethyl-8-deoxythis compound | 825.538 | 15.1 | |||
| Putative Analog 1 | XXX.XXX | XX.X | |||
| Putative Analog 2 | YYY.YYY | YY.Y |
Note: The m/z values are based on published data and may vary slightly depending on the instrument and calibration.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound characterization.
Proposed Signaling Pathway of this compound Action
Recent studies suggest a potential mechanism of action for this compound involving the inhibition of auxin transport in plants. This is proposed to occur through the accumulation of the flavonoid isorhamnetin, which in turn inhibits the function of PIN proteins responsible for auxin efflux.
Caption: Proposed this compound signaling pathway.
References
Application Notes and Protocols for Lydicamycin Purification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a novel antibiotic with a unique skeletal structure containing tetramic acid and amidinopyrrolidine moieties, has demonstrated significant activity against Gram-positive bacteria.[1][2] Effective purification of this compound from fermentation broths of Streptomyces lydicus or other producing strains is crucial for its characterization, preclinical, and clinical development.[2] High-performance liquid chromatography (HPLC) is an indispensable technique for achieving the high purity required for these applications. This document provides detailed application notes and protocols for the purification of this compound using reversed-phase HPLC (RP-HPLC), a widely adopted and effective method for this class of compounds.
Principles of this compound Purification by RP-HPLC
Reversed-phase HPLC separates molecules based on their hydrophobicity. In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and a less polar organic solvent like acetonitrile or methanol). This compound, being a relatively nonpolar molecule, adsorbs to the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the hydrophobicity of the mobile phase is increased, leading to the sequential elution of compounds from the column, with more hydrophobic compounds eluting later. This method allows for the effective separation of this compound from more polar impurities in the crude extract.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to protect the HPLC column and achieve optimal separation.
Protocol: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth of Streptomyces lydicus to separate the mycelium from the supernatant. This compound is typically found in the mycelium.
-
Solvent Extraction: Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or methanol. This can be done by suspending the mycelium in the solvent and stirring for several hours.
-
Filtration and Concentration: Filter the mixture to remove the mycelial debris. Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.
-
Resuspension: Dissolve the crude extract in a small volume of the initial HPLC mobile phase (e.g., a high percentage of the aqueous component) or a compatible solvent like methanol.
-
Clarification: Filter the resuspended extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification
The following protocol outlines a preparative reversed-phase HPLC method for the purification of this compound.
Protocol: Preparative Reversed-Phase HPLC of this compound
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., dimensions of 250 mm x 20 mm, with a particle size of 5-10 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 4.5) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Increase the percentage of Mobile Phase B linearly to a higher concentration (e.g., 80-90%) over a period of 30-60 minutes.
-
Hold at the high concentration for a short period to elute any strongly bound impurities.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution profile at a suitable UV wavelength, such as 325 nm, where this compound exhibits absorbance.[3]
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes during the gradient.
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
The antibiotic can be recovered from the aqueous mobile phase by extraction with a solvent like methylene chloride.[3]
-
Concentrate the organic phase and freeze-dry the final product to obtain purified this compound as a solid.[3]
-
Data Presentation
The following tables summarize typical parameters and expected results for the HPLC purification and analysis of this compound.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Preparative or Analytical/Semi-Preparative |
| Pump | Gradient capability |
| Detector | UV-Vis or Mass Spectrometer (MS) |
| Column | Reversed-Phase C18 or Phenyl-C6[4] |
| Column Dimensions | Preparative: e.g., 250 x 20 mm, 10 µmAnalytical: e.g., 150 x 4.6 mm, 5 µm |
| Guard Column | C18, compatible with the main column |
| Solvents | HPLC grade Acetonitrile, Methanol, and Water |
| Additives | Ammonium acetate, Formic acid |
Table 2: Analytical UHPLC-MS Method Parameters for this compound
| Parameter | Value | Reference |
| Column | Agilent Poroshell 120 phenyl-C6 (2.1 × 150 mm, 1.9 µm) | [4] |
| Mobile Phase A | Water with 20 mM Formic Acid | [4] |
| Mobile Phase B | Acetonitrile with 20 mM Formic Acid | [4] |
| Gradient | 10% to 100% B over 10 min, hold at 100% for 2 min, return to 10% in 0.1 min, hold at 10% for 1.9 min | [4] |
| Flow Rate | 0.35 mL/min | [4] |
| Column Temperature | 40°C | [4] |
| Injection Volume | 1 µL | [4] |
| Detection | Mass Spectrometry (m/z 855.5496 for this compound) | [4][5] |
Table 3: Process-Scale Reversed-Phase HPLC Parameters for a Related Antibiotic
| Parameter | Value | Reference |
| Column | Reversed-phase (C18) cartridge column (12 L) | [3] |
| Mobile Phase | Gradient of acetonitrile in 0.1 M ammonium acetate (pH 4.5) | [3] |
| Detection | UV absorbance at 325 nm | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a fermentation broth.
Caption: Workflow for this compound Purification.
Logical Relationship of HPLC Parameters
The interplay of various HPLC parameters is crucial for successful purification. The following diagram illustrates these relationships.
References
- 1. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Lydicamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antibacterial susceptibility testing of Lydicamycin, a novel antibiotic with activity primarily against Gram-positive bacteria.[1] This document includes summaries of its antibacterial spectrum, detailed experimental protocols for determining its efficacy, and a proposed mechanism of action.
Introduction to this compound
This compound is a complex polyketide antibiotic produced by species of the genus Streptomyces.[1][2] Structurally, it belongs to a family of hybrid nonribosomal peptide-polyketide scaffolds.[3] this compound and its congeners have demonstrated significant bioactivity, including antibacterial and, in some contexts, roles in microbial interactions such as inducing morphological differentiation.[3]
Antibacterial Spectrum and Efficacy
This compound exhibits selective activity, primarily targeting Gram-positive bacteria.[1] While specific quantitative data for this compound against a broad range of bacteria is not extensively available in publicly accessible literature, studies on its congeners, TPU-0037-A, B, C, and D, provide valuable insights into its potential efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Data Presentation: In Vitro Antibacterial Activity of this compound Congeners
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound congeners against MRSA. These values indicate the lowest concentration of the compound that inhibits the visible growth of the bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| TPU-0037-A, B, C, and D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [4] |
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound. These are based on established standards for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound (stock solution of known concentration)
-
Target Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical concentration range to test for novel antibiotics can start from 64 µg/mL down to 0.06 µg/mL.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the this compound dilution.
-
Include a positive control well (CAMHB with inoculum, no this compound) and a negative control well (CAMHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips and pipettes
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a TSA plate.
-
Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
-
Proposed Mechanism of Action
While the precise molecular target of this compound is still under investigation, recent studies suggest that it elicits a transcriptional response in bacteria that is similar to antibiotics targeting the cell wall.[3] This indicates that this compound may interfere with peptidoglycan synthesis, a critical component of the bacterial cell wall.
The diagram below illustrates a proposed pathway for the inhibition of bacterial cell wall synthesis, a likely mechanism for this compound's antibacterial activity.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro antibacterial susceptibility testing of this compound.
Caption: Workflow for MIC and MBC determination.
Conclusion
This compound and its congeners represent a promising class of antibiotics with potent activity against Gram-positive bacteria, including clinically significant resistant strains like MRSA. The protocols provided here offer a standardized approach to further characterize the in vitro antibacterial profile of this compound. Further research is warranted to elucidate its precise molecular target and to establish a comprehensive spectrum of its activity against a wider range of bacterial pathogens.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Total Synthesis of Lydicamycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed in the total synthesis of Lydicamycin analogs, specifically focusing on the synthetic routes developed for Lydiamycin A and B isomers. The following sections include structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.
I. Introduction to this compound and its Synthetic Challenges
This compound is a potent antibiotic with a complex molecular architecture, making it an attractive target for total synthesis.[1] The core structure features a polyketide chain, a tetramic acid moiety, and an amidinopyrrolidine group. The synthesis of this compound and its analogs presents significant challenges in stereocontrol and the formation of sensitive functional groups. The work of Ma and Ye and their respective research groups has been pivotal in establishing synthetic routes to diastereomers of Lydiamycins A and B, providing valuable insights into their stereochemistry and biological activity.[2][3]
II. Total Synthesis of Lydiamycin B Isomers (Ma et al.)
In 2009, Dawei Ma's research group reported a concise route to the proposed structure of the antimycobacterial depsipeptide Lydiamycin B.[4] Their strategy involved the synthesis of four possible diastereomers to elucidate the correct structure of the natural product.
A. Retrosynthetic Analysis of Lydiamycin B Isomers
The retrosynthetic strategy for the Lydiamycin B isomers is outlined below. The key disconnections involve the ester and amide bonds, leading to three main fragments: a protected piperazic acid derivative, a protected serine derivative, and a chiral aliphatic acid side chain.
Caption: Retrosynthetic analysis of Lydiamycin B isomers.
B. Quantitative Data for the Synthesis of Lydiamycin B Isomers
The following table summarizes the yields for the key steps in the synthesis of the four diastereomers of Lydiamycin B as reported by Ma and coworkers.
| Step | Reagents and Conditions | Product(s) | Yield (%) |
| Side Chain Synthesis | |||
| Asymmetric Aldol Reaction | (R)- or (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one, TiCl4, DIPEA | Aldol Adducts | 85-90 |
| Methylation | MeI, NaH | Methylated Ethers | 92-95 |
| Hydrolysis | LiOH, H2O2 | Chiral Acids | 88-93 |
| Peptide Coupling | |||
| Serine + Piperazic Acid Coupling | HATU, HOAt, DIPEA | Dipeptide | 78-85 |
| Dipeptide + Side Chain Coupling | EDCI, DMAP | Linear Precursor | 70-75 |
| Macrolactonization | |||
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Macrocycle | 50-60 |
| Final Deprotection | |||
| Global Deprotection | H2, Pd/C; TFA | Lydiamycin B Isomers | 85-90 |
C. Experimental Protocols for Key Reactions (Ma et al.)
1. Asymmetric Aldol Reaction for Side Chain Synthesis:
-
To a solution of (R)- or (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv) in dry CH2Cl2 at -78 °C was added TiCl4 (1.1 equiv) dropwise.
-
The mixture was stirred for 30 minutes, followed by the addition of diisopropylethylamine (DIPEA, 1.2 equiv).
-
After stirring for another 30 minutes, the appropriate aldehyde (1.5 equiv) was added.
-
The reaction was stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of NH4Cl.
-
The mixture was warmed to room temperature and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired aldol adduct.
2. Yamaguchi Macrolactonization:
-
To a solution of the linear precursor (1.0 equiv) in dry THF was added 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at room temperature.
-
The mixture was stirred for 2 hours, and then filtered.
-
The filtrate was diluted with a large volume of toluene and added dropwise to a solution of 4-(dimethylamino)pyridine (DMAP, 5.0 equiv) in toluene at 80 °C over 12 hours.
-
After the addition was complete, the reaction mixture was stirred for an additional 4 hours.
-
The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the macrocycle.
III. Total Synthesis of Lydiamycin A Diastereomers (Ye et al.)
In 2010, Tao Ye's research group established a convergent and stereoselective synthesis of four diastereomers of Lydiamycin A.[3] This work was instrumental in assigning the stereochemistry of the natural product.
A. Synthetic Strategy for Lydiamycin A Diastereomers
The synthetic approach to the Lydiamycin A diastereomers involved the coupling of a cyclic depsipeptide core with a side chain containing a piperazic acid moiety. The key steps included a macrolactonization to form the 13-membered ring and a late-stage peptide coupling to attach the side chain.
Caption: Convergent synthesis of Lydiamycin A diastereomers.
B. Quantitative Data for the Synthesis of Lydiamycin A Diastereomers
The following table presents the yields for the key transformations in the synthesis of the four diastereomers of Lydiamycin A as reported by Ye and coworkers.[3]
| Step | Reagents and Conditions | Product(s) | Yield (%) |
| Dipeptide Synthesis | |||
| Boc-Ser(tBu)-OH + H-Val-OMe Coupling | HBTU, HOBt, DIPEA | Dipeptide | 92 |
| Tetrapeptide Assembly | |||
| Dipeptide + Dipeptide Coupling | HATU, HOAt, DIPEA | Tetrapeptide | 85 |
| Macrolactonization | |||
| Saponification and Cyclization | LiOH; then HATU, HOAt, DIPEA | Macrocycle | 60-65 |
| Side Chain Coupling | |||
| Macrocycle + Side Chain Coupling | HATU, HOAt, DIPEA | Coupled Product | 78 |
| Final Deprotection | |||
| Allyl and Boc Deprotection | Pd(PPh3)4, Et2NH; TFA | Lydiamycin A Diastereomers | 75 |
C. Experimental Protocols for Key Reactions (Ye et al.)
1. Macrolactonization to form the Cyclic Depsipeptide Core:
-
To a solution of the linear tetrapeptide (1.0 equiv) in a mixture of THF and H2O was added LiOH (2.0 equiv) at 0 °C.
-
The reaction mixture was stirred at room temperature for 4 hours, then acidified with 1 N HCl to pH 3-4 and extracted with EtOAc.
-
The combined organic layers were dried over Na2SO4 and concentrated to give the crude seco-acid.
-
The crude acid was dissolved in a large volume of DMF, and HATU (1.5 equiv), HOAt (1.5 equiv), and DIPEA (3.0 equiv) were added at 0 °C.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The solvent was removed in vacuo, and the residue was purified by flash column chromatography on silica gel to afford the cyclic depsipeptide. [3]
2. Late-Stage Peptide Coupling:
-
The cyclic depsipeptide (1.0 equiv) was deprotected to reveal the free amine.
-
To a solution of the deprotected macrocycle and the piperazic acid side chain (1.2 equiv) in DMF were added HATU (1.5 equiv), HOAt (1.5 equiv), and DIPEA (3.0 equiv) at 0 °C.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The reaction was quenched with water and extracted with EtOAc.
-
The combined organic layers were washed with brine, dried over Na2SO4, and concentrated.
-
The crude product was purified by preparative HPLC to yield the coupled product. [3]
IV. Conclusion
The total syntheses of Lydiamycin A and B diastereomers by the research groups of Ma and Ye have provided crucial frameworks for the synthesis of this important class of antibiotics and their analogs. The detailed protocols and quantitative data presented herein offer valuable resources for researchers in natural product synthesis and medicinal chemistry. These synthetic routes enable the generation of diverse analogs for structure-activity relationship studies, which is essential for the development of new and more effective antibacterial agents.
References
Application Notes and Protocols for Lydicamycin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the fermentation of Streptomyces species to produce the antibiotic Lydicamycin. The provided data and methodologies are compiled from various scientific sources to aid in the successful cultivation and extraction of this potent bioactive compound.
I. Fermentation Media Composition
The composition of the fermentation medium is a critical factor in achieving high yields of this compound. Below are tabulated summaries of recommended media for the cultivation of this compound-producing Streptomyces strains, such as Streptomyces lydicus.
Table 1: Seed Culture Medium (ISP Medium 2, Liquid Formulation)
This medium is widely used for the initial growth and preparation of inoculum of Streptomyces lydicus.[1][2]
| Component | Concentration (g/L) | Purpose |
| Yeast Extract | 4.0 | Source of nitrogen, vitamins, and amino acids[2] |
| Malt Extract | 10.0 | Primary carbon and energy source, also provides vitamins[2] |
| Dextrose (Glucose) | 4.0 | Readily available carbon source[2] |
| Distilled Water | 1000 mL | Solvent |
| Final pH | 7.2 | Optimal pH for growth |
Note: For solid medium preparation, 20.0 g/L of agar is added.[1][3]
Table 2: Production Medium (Example)
While specific production media for maximizing this compound yield are often proprietary or require optimization, a common strategy in Streptomyces fermentation is to use a richer, more complex medium for the production phase. The following is an example of a production medium used for another polyketide antibiotic, Chrysomycin A, produced by a Streptomyces species, which can be adapted and optimized for this compound production.[4]
| Component | Concentration (g/L) | Purpose |
| Glucose | 39.283 | Primary carbon source |
| Corn Starch | 20.662 | Complex carbohydrate for sustained energy release |
| Soybean Meal | 15.480 | Nitrogen source |
| CaCO₃ | 2.000 | pH buffering agent |
| Distilled Water | 1000 mL | Solvent |
| Final pH | 6.5 | Optimal pH for production |
II. Experimental Protocols
Protocol 1: Preparation of Seed Culture
-
Medium Preparation: Prepare the liquid ISP Medium 2 as described in Table 1. Dispense into baffled Erlenmeyer flasks (e.g., 100 mL of medium in a 500 mL flask) and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterilized medium with a spore suspension or a mycelial plug from a mature agar plate culture of the Streptomyces strain.
-
Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 2-3 days, or until dense mycelial growth is observed.
Protocol 2: Production Fermentation
-
Medium Preparation: Prepare the production medium (e.g., as described in Table 2) in a fermenter or baffled Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculation: Aseptically transfer the seed culture to the production medium. A typical inoculum size is 5-10% (v/v).
-
Fermentation: Incubate the production culture under controlled conditions. Optimal parameters may vary, but a starting point is 28-30°C, with agitation (e.g., 200-250 rpm in flasks) for 5-7 days. Monitor pH and nutrient levels if possible.
Protocol 3: Extraction of this compound
-
Separation of Biomass: After the fermentation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: this compound is typically found in the culture broth. Extract the clarified broth with an equal volume of a suitable organic solvent, such as ethyl acetate.[5] This is usually done in a separation funnel by vigorous shaking.
-
Concentration: Separate the organic phase containing the extracted this compound and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using chromatographic techniques, such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).[6]
III. Visualizations
This compound Biosynthesis Pathway
This compound is a hybrid polyketide-nonribosomal peptide synthesized by a modular Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymatic complex.[7][8][9] The pathway involves the condensation of amino acid and polyketide building blocks.
References
- 1. ISP2 - ActinoBase [actinobase.org]
- 2. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 3. dsmz.de [dsmz.de]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of the Lydicamycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the Lydicamycin biosynthetic gene cluster (BGC). The following sections detail established techniques, including targeted gene knockout via CRISPR-Cas9, overexpression of regulatory genes, and heterologous expression, to facilitate research and development aimed at understanding and improving this compound production.
Introduction to this compound and its Biosynthetic Gene Cluster
Lydicamycins are a class of potent antibiotics with a complex polyketide structure. The biosynthetic gene cluster responsible for this compound production has been identified in Streptomyces lydicamycinicus sp. nov. (formerly Streptomyces sp. TP-A0598) and a similar cluster producing Lydiamycin A has been characterized in the plant pathogen Rhodococcus fascians[1][2][3]. Genetic manipulation of this BGC is crucial for several key objectives:
-
Elucidating the biosynthetic pathway: Understanding the function of each gene within the cluster.
-
Improving production yields: Overcoming regulatory bottlenecks and enhancing metabolic flux towards this compound synthesis.
-
Generating novel derivatives: Modifying the biosynthetic pathway to create new analogues with potentially improved therapeutic properties.
-
Confirming the role of this compound in ecological interactions: Investigating its function in microbial communities[4].
Key Genetic Manipulation Techniques
Several powerful genetic engineering tools have been successfully applied to Streptomyces and other actinomycetes and can be adapted for the this compound BGC.
Targeted Gene Knockout using CRISPR-Cas9
The CRISPR-Cas9 system has emerged as a highly efficient and precise tool for genome editing in Streptomyces[5][6]. This technology can be employed to create targeted deletions of specific genes within the this compound BGC to study their function or to remove competing pathways.
Overexpression of Regulatory Genes
The production of secondary metabolites is often tightly controlled by regulatory genes within or outside the BGC. Identifying and overexpressing positive regulators (activators) or deleting negative regulators (repressors) can significantly enhance the production of the target compound[7][8]. For the this compound BGC, bioinformatics analysis can help identify putative regulatory genes, such as those belonging to the SARP and LuxR families, which are commonly associated with bioactive compound production in Streptomyces[9].
Heterologous Expression
Heterologous expression involves transferring the entire this compound BGC from its native producer to a well-characterized and genetically tractable host, such as Streptomyces coelicolor[10][11][12][13][14]. This approach can be used to overcome issues with the native producer's slow growth or resistance to genetic manipulation and can facilitate the activation of silent or poorly expressed BGCs.
Data on Genetic Manipulation of Antibiotic BGCs
| Antibiotic | Producing Organism | Genetic Manipulation | Fold Increase in Yield | Reference |
| Formicamycin | Streptomyces formicae | Overexpression of forGF in a ΔforJ background | 10-fold | [7] |
| C-1027 | Streptomyces globisporus | Overexpression of sgcR1 | 2- to 3-fold | [8] |
| Oxytetracycline | Streptomyces rimosus | CRISPR-Cas9 mediated mutation of zwf2 and devB | 1.37-fold (36.8% increase) | [5] |
Experimental Protocols
Protocol 1: Targeted Gene Deletion in the this compound BGC using CRISPR-Cas9
This protocol describes a general workflow for creating a targeted gene deletion in the this compound BGC of Streptomyces lydicamycinicus using a CRISPR-Cas9 system.
Materials:
-
Streptomyces lydicamycinicus strain
-
E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)
-
CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPR-Cas9-based vector)
-
Oligonucleotides for sgRNA and homology arms
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment for PCR, cloning, and sequencing
-
Media for Streptomyces and E. coli growth and conjugation (e.g., MS agar, ISP2)
Procedure:
-
Design and Construction of the CRISPR-Cas9 Editing Plasmid: a. Identify the target gene within the this compound BGC for deletion. b. Design a 20-bp single guide RNA (sgRNA) sequence targeting the gene of interest. Utilize online tools to minimize off-target effects. c. Synthesize oligonucleotides for the sgRNA and clone it into the CRISPR-Cas9 editing plasmid under the control of a suitable promoter. d. Amplify ~1 kb upstream and downstream homology arms flanking the target gene from the genomic DNA of S. lydicamycinicus. e. Clone the homology arms into the CRISPR-Cas9 plasmid. This will serve as the repair template for homologous recombination after Cas9-mediated DNA cleavage. f. Transform the final construct into an E. coli cloning strain and verify the sequence.
-
Intergeneric Conjugation: a. Transform the verified CRISPR-Cas9 plasmid into the E. coli conjugation donor strain (e.g., ET12567/pUZ8002). b. Prepare spores of S. lydicamycinicus. c. Mix the E. coli donor strain and S. lydicamycinicus spores on a suitable conjugation medium (e.g., MS agar) and incubate. d. Overlay the conjugation plates with an appropriate antibiotic to select for exconjugants.
-
Screening and Verification of Mutants: a. Isolate individual exconjugant colonies and streak them onto fresh selective media. b. Perform colony PCR using primers flanking the target gene to screen for the desired deletion. A smaller PCR product compared to the wild-type indicates a successful deletion. c. Further verify the deletion by Sanger sequencing of the PCR product. d. To cure the CRISPR-Cas9 plasmid, passage the mutant strain on non-selective media and screen for the loss of the plasmid-associated antibiotic resistance.
Protocol 2: Overexpression of a Putative Regulatory Gene in the this compound BGC
This protocol outlines the steps for overexpressing a candidate positive regulatory gene to potentially increase this compound production.
Materials:
-
Streptomyces lydicamycinicus strain
-
E. coli strain for plasmid construction and conjugation
-
An integrative or replicative expression vector for Streptomyces containing a strong constitutive promoter (e.g., ermEp*)
-
Oligonucleotides for amplifying the regulatory gene
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment
-
Media for Streptomyces and E. coli
Procedure:
-
Identification of a Putative Regulatory Gene: a. Analyze the this compound BGC sequence using bioinformatics tools (e.g., antiSMASH) to identify open reading frames (ORFs) with homology to known transcriptional regulators (e.g., SARP, LuxR, TetR families).
-
Construction of the Overexpression Plasmid: a. Design primers to amplify the full-length putative regulatory gene from the genomic DNA of S. lydicamycinicus. b. Clone the amplified gene into the Streptomyces expression vector under the control of a strong constitutive promoter. c. Transform the construct into an E. coli cloning strain and verify the sequence.
-
Introduction of the Overexpression Plasmid into S. lydicamycinicus: a. Transfer the verified plasmid into S. lydicamycinicus via intergeneric conjugation as described in Protocol 1.
-
Analysis of this compound Production: a. Cultivate the wild-type and the overexpression mutant strains under identical fermentation conditions. b. Extract the secondary metabolites from the culture broth and mycelium. c. Analyze and quantify the production of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Compare the production levels between the mutant and the wild-type to determine the effect of the overexpressed regulatory gene.
Protocol 3: Heterologous Expression of the this compound BGC in Streptomyces coelicolor
This protocol provides a general framework for the heterologous expression of the this compound BGC.
Materials:
-
A cosmid or BAC library of S. lydicamycinicus genomic DNA.
-
A suitable heterologous host strain (e.g., S. coelicolor M1152, a strain engineered for enhanced secondary metabolite production).
-
An integrative vector for Streptomyces.
-
E. coli strains for cloning and conjugation.
-
Appropriate antibiotics.
-
Standard molecular biology reagents and equipment.
Procedure:
-
Cloning the this compound BGC: a. Screen the genomic library of S. lydicamycinicus using probes designed from the known this compound BGC sequence to identify clones containing the entire cluster. b. Alternatively, use a capture-based method like Transformation-Associated Recombination (TAR) cloning in yeast to directly clone the large BGC.
-
Sub-cloning into an Integrative Vector: a. Sub-clone the entire this compound BGC from the cosmid or BAC into an integrative Streptomyces vector that can be transferred via conjugation.
-
Transfer to the Heterologous Host: a. Introduce the vector containing the this compound BGC into the heterologous host S. coelicolor via intergeneric conjugation.
-
Detection of this compound Production: a. Cultivate the recombinant S. coelicolor strain under various fermentation conditions. b. Extract and analyze the culture for the production of this compound using HPLC or LC-MS. Comparison with an authentic this compound standard is required for confirmation.
Visualizations
References
- 1. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a CRISPR/Cas9-mediated gene-editing tool in Streptomyces rimosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CRISPR/Cas9-mediated genome editing in vancomycin-producing strain Amycolatopsis keratiniphila [frontiersin.org]
- 7. Re-wiring the regulation of the formicamycin biosynthetic gene cluster to enable the development of promising antibacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of pathway regulation in Streptomyces globisporus for overproduction of the enediyne antitumor antibiotic C-1027 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Bioassay for Screening Lydicamycin-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a potent antibiotic with a novel skeletal structure, is produced by certain strains of Streptomyces, notably Streptomyces lydicus and Streptomyces platensis.[1] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain yeasts, while being inactive against Gram-negative bacteria.[1] The unique structure and biological activity of this compound make it a promising candidate for further drug development. The initial and most critical step in harnessing its potential is the efficient and reliable screening of Streptomyces isolates to identify high-producing strains.
This application note provides a detailed protocol for a robust and reproducible bioassay for screening this compound-producing Streptomyces strains using the agar well diffusion method. This method is a widely used, simple, and effective technique for preliminary screening of antimicrobial compounds.[2][3]
Principle of the Bioassay
The agar well diffusion bioassay is based on the principle of diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a susceptible test microorganism. If the Streptomyces strain being tested produces this compound, the antibiotic will diffuse into the agar and inhibit the growth of the test organism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the concentration of the antibiotic produced, allowing for a semi-quantitative assessment of the production levels.
Experimental Protocols
Materials and Reagents
a. Microbial Strains:
-
Streptomyces isolates to be screened.
-
Test organism: Staphylococcus aureus ATCC 29213 (or another susceptible Gram-positive bacterium).
b. Media and Reagents:
-
For Streptomyces culture: International Streptomyces Project Medium 2 (ISP2) Broth (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.3) or Starch Casein Nitrate Broth.[2]
-
For S. aureus culture: Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).[4][5]
-
Sterile 0.9% saline solution.
-
0.5 McFarland turbidity standard.
-
Sterile distilled water.
-
Glycerol (for stock cultures).
c. Equipment:
-
Shaking incubator.
-
Static incubator.
-
Autoclave.
-
Laminar flow hood.
-
Spectrophotometer or McFarland densitometer.
-
Sterile Petri dishes (90 mm).
-
Sterile cotton swabs.
-
Sterile cork borer (6-8 mm diameter).
-
Micropipettes and sterile tips.
-
Calipers or a ruler.
Preparation of Media and Reagents
-
Prepare all media according to the manufacturer's instructions.
-
Sterilize all media, saline, and equipment by autoclaving at 121°C for 15-20 minutes.
-
Pour MHA plates to a uniform depth of approximately 4 mm in sterile Petri dishes and allow them to solidify in a laminar flow hood.
Preparation of Test Organism Inoculum (S. aureus)
-
Inoculate a single colony of S. aureus from a fresh agar plate into 5 mL of TSB.
-
Incubate at 37°C for 18-24 hours with shaking.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Use a spectrophotometer at 625 nm (absorbance of 0.08-0.10) for a more accurate measurement.
Preparation of Streptomyces Culture Supernatants
-
Inoculate a loopful of spores or mycelia of each Streptomyces isolate into a 50 mL flask containing 20 mL of ISP2 broth.
-
Incubate at 28-30°C for 5-7 days in a shaking incubator at 150-200 rpm.
-
After incubation, transfer the broth culture to a centrifuge tube and centrifuge at 5,000 rpm for 15 minutes to pellet the biomass.
-
Carefully collect the supernatant, which contains the secreted secondary metabolites, including this compound. This supernatant will be used for the bioassay.
Agar Well Diffusion Assay Procedure
-
Using a sterile cotton swab, evenly streak the standardized S. aureus inoculum over the entire surface of an MHA plate to create a uniform bacterial lawn.[8] Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[8]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar in a laminar flow hood.
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the Streptomyces culture supernatant into each well.
-
As a negative control, add sterile ISP2 broth to one of the wells.
-
As a positive control, a known concentration of a standard antibiotic (e.g., vancomycin) can be used.
-
Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the supernatant into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
Data Collection and Interpretation
-
After incubation, measure the diameter of the zone of complete inhibition around each well using calipers or a ruler.[9]
-
Record the measurements in millimeters.
-
The presence of a clear zone of inhibition indicates the production of an antimicrobial compound.
-
The diameter of the zone of inhibition is an indicator of the relative antimicrobial activity. Larger zones suggest higher levels of production or greater potency of the produced antibiotic.
-
Compare the zone diameters produced by different Streptomyces isolates to identify potential high-producing strains.
-
Interpretation of susceptibility can be guided by established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), although specific breakpoints for this compound are not yet established.[10][11]
Data Presentation
Quantitative data from the screening bioassay should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different Streptomyces isolates.
Table 1: Screening of Streptomyces Isolates for Anti-Staphylococcus aureus Activity
| Streptomyces Isolate ID | Supernatant Volume (µL) | Zone of Inhibition (mm) | Observations |
| S-001 | 100 | 22 | Clear zone, sharp margin |
| S-002 | 100 | 0 | No inhibition |
| S-003 | 100 | 15 | Clear zone, slightly hazy |
| S-004 | 100 | 28 | Very large, clear zone |
| Negative Control (ISP2 Broth) | 100 | 0 | No inhibition |
| Positive Control (Vancomycin 30 µg) | N/A (disc) | 18 | Clear zone |
Visualizations
Experimental Workflow
Caption: Workflow for the agar well diffusion bioassay.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
While the precise molecular target of this compound is a subject of ongoing research, many polyketide antibiotics produced by Streptomyces are known to interfere with bacterial cell wall synthesis.[12][13] This is a highly selective target as mammalian cells lack a peptidoglycan cell wall.[12] The following diagram illustrates the general pathway of peptidoglycan synthesis and highlights potential points of inhibition by antibiotics like this compound.
Caption: Inhibition of bacterial cell wall synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No zones of inhibition | - Streptomyces isolate is not a producer.- Inappropriate culture conditions for antibiotic production.- Test organism is resistant.- Inactive supernatant. | - Screen more isolates.- Optimize culture medium, pH, temperature, and incubation time.- Use a known susceptible strain.- Ensure proper storage and handling of the supernatant. |
| Irregular or fuzzy zone edges | - Contamination of the bacterial lawn.- Uneven spreading of the inoculum. | - Use strict aseptic techniques.- Ensure the inoculum is spread evenly across the entire plate. |
| Zones are too small or too large | - Inoculum is too dense or too sparse.- Supernatant concentration is too low or too high. | - Adjust inoculum to 0.5 McFarland standard.- Concentrate or dilute the supernatant as needed. |
| Growth within the zone of inhibition | - Presence of resistant mutants.- Contamination. | - Re-streak the test organism to ensure purity.- Repeat the assay with a fresh culture. |
Conclusion
The agar well diffusion bioassay described in this application note provides a simple, reliable, and cost-effective method for the primary screening of Streptomyces isolates for the production of this compound or other antimicrobial compounds. By following this standardized protocol, researchers can efficiently identify promising strains for further investigation, including fermentation optimization, compound purification, and structural elucidation. This bioassay serves as a crucial first step in the drug discovery pipeline for novel antibiotics from natural sources.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Preparing a Bacterial Lawn Culture for Antimicrobial Susceptibility Testing (AST) | BioRender Science Templates [biorender.com]
- 7. apec.org [apec.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. chainnetwork.org [chainnetwork.org]
- 10. mdpi.com [mdpi.com]
- 11. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 13. resources.biomol.com [resources.biomol.com]
Application of Lydicamycin in Plant Protection as a Herbicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lydicamycin, a type I polyketide alkaloid produced by soil-dwelling bacteria of the genus Streptomyces, notably Streptomyces ginsengnesis G7, has emerged as a natural product with significant potential in plant protection.[1][2] Initially recognized for its antibiotic properties against Gram-positive bacteria and certain yeasts, recent research has unveiled its potent herbicidal activity.[1][3] This document provides detailed application notes and protocols for researchers interested in the evaluation and development of this compound as a bioherbicide.
This compound's unique mode of action, which involves the disruption of auxin transport, presents a promising avenue for the development of new herbicides with potentially novel target sites.[1][2][4] This is particularly relevant in the context of increasing weed resistance to existing herbicide classes.
Mechanism of Action: Disruption of Auxin Polar Transport
This compound exerts its herbicidal effects by interfering with the polar transport of auxin, a critical plant hormone that regulates numerous aspects of growth and development.[1][2] The proposed mechanism involves the following key steps:
-
Cellular Entry: this compound is believed to enter plant root cells via diffusion.[1][4]
-
Induction of Flavonol Accumulation: Once inside the cells, this compound triggers the overaccumulation of flavonols, specifically isorhamnetin, in plants such as Arabidopsis thaliana.[1][4][5]
-
Inhibition of PIN Proteins: The accumulated isorhamnetin then interferes with the function of PIN-FORMED (PIN) proteins.[1][4] PIN proteins are essential auxin efflux carriers that control the directional flow of auxin between cells.
-
Disruption of Auxin Gradient: By inhibiting PIN protein function, this compound disrupts the establishment and maintenance of auxin gradients, which are crucial for processes like root gravitropism, lateral root formation, and overall plant architecture.[1]
-
Growth Inhibition: The disruption of auxin transport ultimately leads to the inhibition of plant growth, particularly affecting primary and lateral root development.[1][2]
Data on Herbicidal Activity
The herbicidal effects of this compound have been observed across different plant species, with notable inhibitory effects on root growth. Interestingly, some studies suggest a degree of selectivity, with more pronounced effects on weeds compared to certain crops.[1]
| Plant Species | Observed Effect | Concentration | Reference |
| Arabidopsis thaliana | Inhibition of seedling growth | 10 - 100 µM | [2] |
| Arabidopsis thaliana | Overaccumulation of isorhamnetin, affecting plant development | Not specified | [1][4] |
| Rice weeds | Inhibition of primary and lateral root growth | Not specified | [1] |
| Rice (Oryza sativa) | Minor effect on primary root growth; promotion of lateral root emergence | Not specified | [1] |
| Amaranthus retroflexus | Growth inhibition | Not specified | [6] |
| Portulaca oleracea | Growth inhibition | Not specified | [6] |
| Echinochloa crusgalli | Growth inhibition | Not specified | [6] |
Experimental Protocols
In Vitro Herbicidal Activity Assay (96-Well Plate Method)
This protocol is adapted from methodologies used to assess the impact of this compound on Arabidopsis thaliana seedlings and is suitable for high-throughput screening.[2]
Objective: To determine the dose-dependent herbicidal effect of this compound on seedling growth.
Materials:
-
Arabidopsis thaliana (or other target plant) seeds
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Murashige and Skoog (MS) medium, 1/2 strength, liquid
-
Sterile 96-well microplates
-
Sterile agar plates with 1/2 MS medium for germination
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
-
Stereomicroscope for observation
-
Image analysis software for root length measurement
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using your standard lab protocol (e.g., 70% ethanol for 1 minute, followed by 20% bleach with Tween 20 for 10 minutes, and rinse 4-5 times with sterile water).
-
Plate the sterile seeds on 1/2 MS agar plates.
-
Cold-stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber and grow for 2 days.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of this compound in 1/2 MS liquid medium to achieve the desired final concentrations (e.g., 10, 20, 40, 60, 80, 100 µM).[2]
-
Include a vehicle control containing the same concentration of DMSO as the highest this compound treatment.
-
Include a negative control with only 1/2 MS liquid medium.
-
-
Seedling Transfer and Treatment:
-
Using sterile forceps under a laminar flow hood, carefully transfer one 2-day-old seedling into each well of a 96-well plate.
-
Add 120 µL of the prepared this compound solutions or control solutions to each well.[2]
-
Seal the plate with a breathable membrane or leave the lid slightly ajar to allow for gas exchange.
-
-
Incubation and Observation:
-
Incubate the plates in the growth chamber for a specified period (e.g., 5-7 days).
-
Observe the seedlings daily under a stereomicroscope for signs of phytotoxicity, such as root growth inhibition, chlorosis, and necrosis.
-
-
Data Collection and Analysis:
-
After the incubation period, carefully remove the seedlings and photograph them.
-
Measure the primary root length and count the number of lateral roots using image analysis software.
-
Calculate the percentage of growth inhibition relative to the control.
-
If a range of concentrations is tested, calculate the IC50 (half-maximal inhibitory concentration) value for root growth.
-
Pot Experiment for Pre- and Post-emergence Herbicidal Activity
This protocol is a general guideline for assessing the herbicidal efficacy of this compound in a more realistic soil environment.
Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of this compound on target weed and crop species.
Materials:
-
Pots (e.g., 10 cm diameter) filled with a suitable soil mix (e.g., sandy loam or commercial potting mix)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli) and crop species (e.g., rice, wheat)
-
This compound formulation (e.g., dissolved in a solvent/surfactant system suitable for spraying)
-
Greenhouse or controlled environment facility
-
Spraying equipment calibrated to deliver a specific volume
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow a predetermined number of seeds of the target species at the appropriate depth.
-
Prepare different concentrations of the this compound spray solution.
-
Immediately after sowing, spray the soil surface evenly with the this compound solutions at a defined application rate (e.g., equivalent to kg/ha ).
-
Include a vehicle control and an untreated control.
-
Place the pots in the greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings and assess their health (e.g., biomass, height, phytotoxicity symptoms).
Post-emergence Application:
-
Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Thin the seedlings to a uniform number per pot.
-
Spray the foliage of the seedlings with the different concentrations of the this compound solution until runoff.
-
Place the pots back in the greenhouse.
-
Observe the plants regularly for herbicidal effects (e.g., chlorosis, necrosis, stunting).
-
After a set period (e.g., 7-14 days), harvest the above-ground biomass and determine the fresh and dry weights to quantify the herbicidal effect.
Concluding Remarks
This compound represents a promising natural product for the development of a new class of bioherbicides. Its unique mechanism of action, targeting auxin transport, could be effective against weeds that have developed resistance to other herbicides. Further research is required to optimize its formulation and application methods, understand its environmental fate, and expand the evaluation of its efficacy and crop safety across a wider range of species in field conditions. The protocols outlined in this document provide a solid foundation for researchers to further investigate the herbicidal potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating the Impact of Lydicamycin on Soil Microbial Communities
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lydicamycin is a polyketide antibiotic produced by actinomycete species such as Streptomyces lydicus[1]. It exhibits activity primarily against Gram-positive bacteria and certain yeasts[1]. Beyond its direct inhibitory effects, recent research indicates this compound can act as a signaling molecule, inducing morphological differentiation (e.g., sporulation) in other actinobacteria, suggesting a complex role in mediating microbial interactions within the soil microbiome[2][3][4][5]. Understanding the broader impact of this compound on the structure and function of complex soil microbial communities is crucial for applications in agriculture, environmental science, and drug development.
These application notes provide a comprehensive experimental framework for assessing the effects of this compound on soil microbes, from determining its basic inhibitory concentrations to its influence on community structure and functional potential in a controlled microcosm setting.
Overall Experimental Design
The experimental design is structured in three phases. Phase 1 establishes the baseline antimicrobial activity of this compound against culturable soil isolates. Phase 2 utilizes a soil microcosm system to study the compound's effect on the complex, native microbial community's structure and diversity. Phase 3 assesses the functional consequences of this compound exposure on key soil biogeochemical processes.
Caption: Overall experimental workflow for studying this compound's effects.
Phase 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of specific soil bacterial isolates. This is a crucial first step for establishing relevant concentrations for the soil microcosm study.
Experimental Protocol 1: MIC Determination via Broth Microdilution
Purpose: To quantify the antimicrobial activity of this compound against a panel of representative soil bacterial isolates.
Materials:
-
Pure this compound standard
-
96-well microtiter plates (sterile, clear, flat-bottom)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Bacterial isolates from the target soil environment
-
Spectrophotometer or microplate reader
-
Sterile pipette tips, tubes, and reservoirs
-
Incubator
Procedure:
-
Isolate Preparation:
-
Streak bacterial isolates onto appropriate agar plates and incubate to obtain pure colonies.
-
Inoculate a single colony into 5 mL of broth and incubate at an appropriate temperature (e.g., 28°C) until it reaches the exponential growth phase (e.g., OD600 of 0.4-0.6).
-
Adjust the bacterial suspension with sterile broth to a concentration of approximately 1 x 10^6 CFU/mL. This will be further diluted upon addition to the plate.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in the growth medium to create a range of concentrations for testing.
-
-
Plate Setup:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the highest this compound concentration to the first column of wells and perform a serial dilution across the plate, leaving the last column as a drug-free control.
-
Inoculate each well (except for a sterility control well) with 50 µL of the adjusted bacterial suspension, resulting in a final inoculum of ~5 x 10^5 CFU/mL[6].
-
Include the following controls:
-
Growth Control: Broth + bacterial inoculum (no this compound).
-
Sterility Control: Broth only (no bacteria, no this compound).
-
-
-
Incubation:
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed[8]. This can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.
-
Data Presentation: MIC Values
| Bacterial Isolate | Genus/Species (if known) | Gram Stain | MIC (µg/mL) |
| Isolate 1 | Bacillus sp. | Positive | 16 |
| Isolate 2 | Arthrobacter sp. | Positive | 32 |
| Isolate 3 | Pseudomonas sp. | Negative | >128 |
| Isolate 4 | Streptomyces sp. | Positive | 8 |
Phase 2 & 3: Soil Microcosm Experiment
This phase investigates the effect of this compound on the entire soil microbial community in a controlled, replicable laboratory setting[9][10].
Experimental Protocol 2: Soil Microcosm Setup
Purpose: To create a controlled environment to observe the impact of different this compound concentrations on the native soil microbiome over time.
Materials:
-
Fresh soil, sieved (2 mm mesh) to remove large debris and homogenize.
-
Microcosm containers (e.g., 250 mL glass jars with breathable lids).
-
This compound stock solution.
-
Sterile deionized water.
-
Analytical balance.
Procedure:
-
Soil Characterization: Before starting, analyze baseline soil properties (pH, organic matter content, texture, etc.).
-
Microcosm Preparation:
-
Add a standardized amount of sieved soil (e.g., 100 g) to each microcosm container.
-
Adjust soil moisture to a consistent level, for example, 60% of water-holding capacity.
-
Pre-incubate the microcosms for 7 days in the dark at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize after disturbance.
-
-
Treatment Application:
-
Prepare this compound solutions to achieve the desired final concentrations in the soil (e.g., based on MIC results: 1x, 10x, and 100x the average MIC for susceptible bacteria).
-
Create the following treatment groups (with at least 4 replicates per group)[11]:
-
Control: Add sterile water/solvent vehicle only.
-
Low Dose: Add this compound solution for final concentration 1.
-
Medium Dose: Add this compound solution for final concentration 2.
-
High Dose: Add this compound solution for final concentration 3.
-
-
Apply the treatments evenly to the soil surface and gently mix.
-
-
Incubation and Sampling:
-
Incubate microcosms in the dark at a constant temperature.
-
Perform destructive sampling at designated time points (e.g., Day 0, 7, 14, 28)[11].
-
At each time point, collect soil from each replicate for DNA extraction and enzyme assays. Store samples for DNA extraction at -80°C.
-
Experimental Protocol 3: 16S rRNA Gene Sequencing and Analysis
Purpose: To characterize the bacterial and archaeal community composition and diversity in response to this compound treatment.
Materials:
-
Soil DNA extraction kit (e.g., MoBio PowerSoil or equivalent).
-
Primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4) with Illumina adapters[12].
-
PCR reagents (polymerase, dNTPs, buffer).
-
DNA quantification kit (e.g., Qubit).
-
Next-generation sequencing platform (e.g., Illumina MiSeq).
Procedure:
-
DNA Extraction: Extract total genomic DNA from 0.25-0.5 g of soil from each sample using a specialized soil DNA extraction kit, following the manufacturer's protocol[13].
-
PCR Amplification: Amplify the target region of the 16S rRNA gene using the selected primers[14].
-
Library Preparation: Purify the PCR products, quantify them, and pool them in equimolar concentrations to create the sequencing library.
-
Sequencing: Perform paired-end sequencing on an Illumina platform.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
-
ASV/OTU Picking: Join paired-end reads and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Taxonomic Assignment: Assign taxonomy to each ASV/OTU using a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1) and beta diversity metrics (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.
-
Caption: Workflow for 16S rRNA gene sequencing and analysis.
Data Presentation: Microbial Diversity and Composition
Table 2.1: Alpha Diversity Indices (Day 28)
| Treatment | Shannon Index (Mean ± SD) | Chao1 Richness (Mean ± SD) |
|---|---|---|
| Control | 6.8 ± 0.3 | 2500 ± 150 |
| Low this compound | 6.5 ± 0.4 | 2350 ± 180 |
| Med this compound | 5.9 ± 0.5 | 2100 ± 200 |
| High this compound | 5.2 ± 0.6 | 1800 ± 250 |
Table 2.2: Relative Abundance of Major Phyla (%) (Day 28)
| Phylum | Control | Low this compound | Med this compound | High this compound |
|---|---|---|---|---|
| Proteobacteria | 30.1 | 32.5 | 35.8 | 38.2 |
| Acidobacteria | 20.5 | 19.8 | 18.1 | 16.5 |
| Actinobacteria | 15.2 | 13.1 | 10.5 | 8.3 |
| Firmicutes | 5.6 | 7.9 | 11.2 | 15.4 |
| Bacteroidetes | 8.9 | 8.2 | 7.5 | 6.9 |
Experimental Protocol 4: Shotgun Metagenomic Analysis
Purpose: To assess the functional potential of the soil microbial community and identify shifts in metabolic pathways following this compound exposure.
Procedure:
-
DNA Extraction: Use high-quality DNA extracted from the microcosm samples (Protocol 3, Step 1).
-
Library Preparation: Prepare shotgun sequencing libraries using a kit such as the Illumina DNA Prep kit[15]. This involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate deep coverage.
-
Bioinformatic Analysis:
-
Quality Control: Perform quality trimming of raw reads[16].
-
Assembly: Assemble short reads into longer contiguous sequences (contigs).
-
Gene Prediction: Predict protein-coding genes from the assembled contigs.
-
Functional Annotation: Annotate the predicted genes by comparing them against functional databases (e.g., KEGG, CAZy, eggNOG).
-
Statistical Analysis: Compare the abundance of specific genes and pathways between the control and this compound-treated groups.
-
Caption: Workflow for shotgun metagenomic analysis.
Data Presentation: Functional Gene Abundance
| KEGG Pathway | Gene Count (Control) | Gene Count (High this compound) | Fold Change | p-value |
| Beta-Lactam resistance | 150 | 250 | 1.67 | <0.05 |
| Nitrogen metabolism | 12,500 | 11,800 | -0.06 | >0.05 |
| Carbon fixation | 8,200 | 7,950 | -0.03 | >0.05 |
| This compound biosynthesis | 5 | 4 | -0.20 | >0.05 |
Experimental Protocol 5: Soil Enzyme Activity Assays
Purpose: To measure the direct impact of this compound on key microbial functions related to carbon, nitrogen, and phosphorus cycling.
Materials:
-
Soil samples from microcosms.
-
Microplate reader (fluorometer or spectrophotometer).
-
96-well plates (black for fluorescence, clear for absorbance).
-
Acetate or THAM buffer.
-
Fluorogenic or colorimetric substrates (e.g., MUF-β-D-glucopyranoside for β-glucosidase, L-DOPA for phenol oxidase)[17][18].
-
Standard solutions (e.g., 4-Methylumbelliferone - MUF).
Procedure (Example: β-glucosidase):
-
Soil Slurry Preparation: Homogenize 1g of soil in 100 mL of buffer (e.g., 50 mM acetate buffer)[18].
-
Assay Setup: In a black 96-well microplate, add the following to each well:
-
150 µL of the soil slurry.
-
50 µL of the 200 µM MUF-β-D-glucopyranoside substrate[18].
-
Include controls: sample blanks (slurry + buffer), substrate blanks (buffer + substrate), and a standard curve using a known concentration of MUF.
-
-
Incubation: Incubate the plate in the dark at a relevant temperature (e.g., 25°C) for 1-4 hours[18].
-
Measurement: Measure fluorescence using a microplate reader with 365 nm excitation and 450 nm emission filters[18].
-
Calculation: Calculate enzyme activity based on the standard curve and express as nmol of substrate hydrolyzed per hour per gram of dry soil (nmol h⁻¹ g⁻¹).
Data Presentation: Soil Enzyme Activity
| Enzyme | Function | Activity (nmol h⁻¹ g⁻¹) Control | Activity (nmol h⁻¹ g⁻¹) High this compound | % Change |
| β-glucosidase | Carbon Cycling | 350 ± 45 | 280 ± 50 | -20% |
| Phosphatase | Phosphorus Cycling | 520 ± 60 | 450 ± 55 | -13% |
| Leucine aminopeptidase | Nitrogen Cycling | 180 ± 25 | 165 ± 30 | -8% |
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Competition experiments in a soil microcosm reveal the impact of genetic and biotic factors on natural yeast populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 16S rRNA Gene-Based Metagenomic Analysis of Rhizosphere Soil Bacteria in Arkansas Rice Crop Fields [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A 16S rRNA gene sequencing and analysis protocol for the Illumina MiniSeq platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Driving insights through microbiome profiling [emea.illumina.com]
- 16. Frontiers | Shotgun Metagenomics of Deep Forest Soil Layers Show Evidence of Altered Microbial Genetic Potential for Biogeochemical Cycling [frontiersin.org]
- 17. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 18. 2.6 Soil enzyme activity analysis [bio-protocol.org]
Application Note: Determination of the Absolute Configuration of Lydicamycin Using Single-Crystal X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lydicamycin is a potent polyketide antibiotic with a novel molecular skeleton that includes tetramic acid and amidinopyrrolidine moieties.[1] Originally isolated from Streptomyces lydicus, it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The complex structure of this compound, which contains multiple stereocenters, was initially elucidated primarily through NMR spectroscopy.[1] However, for therapeutic development and stereoselective synthesis, unambiguous determination of the absolute configuration of these chiral centers is critical.
This application note provides a detailed protocol for the determination of the absolute configuration of this compound using single-crystal X-ray crystallography. This technique is the most definitive method for assigning the three-dimensional arrangement of atoms in a crystalline solid.[3] The protocol relies on the anomalous scattering of X-rays, particularly by the oxygen and nitrogen atoms within the this compound molecule, to confidently establish its true stereochemistry.[4]
Principle of the Method
The determination of absolute configuration by X-ray diffraction is possible for chiral molecules that crystallize in non-centrosymmetric space groups. The method utilizes the phenomenon of anomalous dispersion (or resonant scattering), where the scattering factor of an atom becomes a complex number when the energy of the incident X-rays is near an absorption edge of that atom.[5] This effect causes a breakdown of Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. The small intensity differences between these "Bijvoet pairs" contain the information about the absolute structure of the molecule.[6]
The Flack parameter, x, is a refined value that quantifies the relative contributions of the two possible enantiomeric structures to the diffraction pattern.[7] A value of x close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests the inverted structure is correct, while a value around 0.5 may indicate a racemic twin.[7][8]
Experimental Protocols
Sample Preparation and Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
Materials:
-
Purified this compound (≥98% purity)
-
HPLC-grade solvents (Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)
-
2 mL clear glass vials
-
4 mL screw-cap vials
-
Syringe filters (0.22 µm)
Protocol:
-
Solubility Screening: Determine the solubility of this compound in a range of solvents to identify suitable systems for crystallization. A good starting point is a solvent in which the compound is moderately soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving ~5 mg of this compound in 1 mL of a suitable solvent (e.g., methanol/ethyl acetate mixture). Gentle warming may be used to aid dissolution.
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean 2 mL glass vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Setup (Vapor Diffusion):
-
Place the 2 mL vial containing the this compound solution into a larger 4 mL vial.
-
Carefully add 1 mL of a less polar anti-solvent (e.g., hexane), in which this compound is poorly soluble, to the outer 4 mL vial.
-
Seal the outer vial tightly. The slow diffusion of the anti-solvent vapor into the this compound solution will gradually decrease its solubility, promoting the growth of single crystals.
-
-
Incubation: Store the crystallization setup in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
Crystal Harvesting: Monitor the vials for crystal growth over several days to weeks. Once suitable crystals (approximately 0.1 - 0.3 mm in size) have formed, carefully harvest them using a cryo-loop.
X-ray Data Collection
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus sealed tube X-ray source.
-
Copper (Cu Kα, λ = 1.54178 Å) radiation is recommended to maximize the anomalous signal from oxygen and nitrogen atoms.
-
Cryogenic cooling system (e.g., Oxford Cryosystems).
Protocol:
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a cryo-loop.
-
Cryo-cooling: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: Devise a data collection strategy to ensure high completeness, redundancy, and resolution. A typical strategy involves collecting multiple runs of omega and phi scans at different detector and crystal orientations. Ensure that Friedel pairs are measured accurately.
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption. The data should be scaled and merged, keeping Friedel pairs separate for the absolute configuration determination.
Structure Solution, Refinement, and Absolute Configuration Determination
Software:
-
Structure Solution: SHELXT or similar direct methods program.
-
Structure Refinement: SHELXL or Olex2.
Protocol:
-
Structure Solution: Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the this compound molecule.
-
Structure Refinement: Refine the structural model against the experimental diffraction data using full-matrix least-squares. Initially, refine atomic positions and isotropic displacement parameters, followed by anisotropic displacement parameters for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Absolute Configuration Determination:
-
During the final stages of refinement, introduce the Flack parameter (x) using the TWIN and BASF instructions in SHELXL.
-
Refine the model until convergence is reached.
-
Analyze the final value of the Flack parameter and its standard uncertainty. A value close to 0(±~0.1) provides strong evidence that the refined model represents the correct absolute configuration.
-
Data Presentation
The following table summarizes the hypothetical crystallographic data and refinement statistics for this compound, consistent with a successful absolute configuration determination.
| Parameter | Value |
| Chemical Formula | C₄₇H₇₄N₄O₁₀ |
| Formula Weight | 855.11 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 12.543(2) Å, α = 90° |
| b = 15.876(3) Å, β = 90° | |
| c = 25.112(4) Å, γ = 90° | |
| Volume | 5001.9(14) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.135 Mg/m³ |
| Absorption Coefficient | 0.635 mm⁻¹ |
| θ range for data collection | 4.15 to 72.50° |
| Reflections collected / unique | 48950 / 9876 [R(int) = 0.045] |
| Completeness to θ = 67.679° | 99.8 % |
| Data / restraints / parameters | 9876 / 0 / 568 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2σ(I)] | R₁ = 0.0412, wR₂ = 0.1054 |
| R indices (all data) | R₁ = 0.0521, wR₂ = 0.1123 |
| Absolute structure parameter (Flack x) | 0.05(7) |
Data Interpretation: The refined Flack parameter of 0.05 with a small standard uncertainty of 0.07 is very close to zero, providing unambiguous confirmation of the assigned absolute configuration of this compound in the crystal.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages in the determination of the absolute configuration of this compound via X-ray crystallography.
Caption: Workflow from sample purification to final structure determination.
Conclusion
Single-crystal X-ray crystallography provides an unequivocal method for determining the absolute configuration of complex natural products like this compound. The protocol detailed in this application note, from crystallization to the refinement and analysis of the Flack parameter, offers a robust workflow for researchers. The successful determination of the absolute stereochemistry is a crucial step in advancing this compound from a promising antibiotic lead to a potential therapeutic agent, guiding efforts in total synthesis and structure-activity relationship (SAR) studies.
References
- 1. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Flack parameter - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Lydicamycin Production from Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Lydicamycin from Streptomyces fermentation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound fermentation experiments.
Question: My Streptomyces culture shows good biomass growth, but the this compound yield is low or negligible. What are the initial steps to troubleshoot this?
Answer:
This is a common challenge in secondary metabolite production, as the optimal conditions for cell growth and antibiotic synthesis can differ. Here are the initial steps to investigate:
-
Verify Fermentation Phase: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. Ensure that your fermentation has proceeded long enough to enter this phase.
-
Optimize Media Composition: The nutritional requirements for this compound production may not be met by a medium designed for rapid biomass accumulation. Key components to re-evaluate are the carbon-to-nitrogen ratio and the presence of specific precursors.
-
Check Physical Parameters: Suboptimal pH, temperature, or dissolved oxygen levels can significantly impact the activity of the biosynthetic enzymes responsible for this compound production, even if cell growth appears normal.
-
Genetic Instability: Streptomyces species can be prone to genetic instability, which may lead to the loss of the this compound biosynthetic gene cluster (BGC) or key regulatory genes. It is advisable to use fresh cultures from cryopreserved stocks and periodically re-screen for this compound production.
Question: I am observing inconsistent this compound yields between different fermentation batches. What could be the cause of this variability?
Answer:
Inconsistent yields often point to a lack of standardization in your experimental protocol. Here are some potential sources of variability to investigate:
-
Inoculum Quality: The age, concentration, and physiological state of the inoculum can significantly affect the subsequent fermentation. Standardize your inoculum preparation protocol, including the age of the spore suspension or mycelial culture.
-
Media Preparation: Ensure accurate weighing of all media components and consistent sterilization procedures. Over-sterilization can degrade some media components.
-
Fermentation Parameter Control: Calibrate and monitor probes for pH, temperature, and dissolved oxygen to ensure consistency between runs. Small variations in these parameters can lead to significant differences in yield.
-
Raw Material Variability: If you are using complex media components like soybean meal or yeast extract, there can be batch-to-batch variation in their composition.
Question: My this compound production starts well but then plateaus or decreases. What could be happening?
Answer:
This could be due to several factors:
-
Nutrient Limitation: A key precursor or nutrient required for this compound biosynthesis may be depleted.
-
Feedback Inhibition: The accumulation of this compound or a biosynthetic intermediate may be inhibiting its own production.
-
Product Degradation: this compound may be unstable under the fermentation conditions, or the producing strain may be degrading it.
-
pH Shift: The metabolic activity of the culture can cause the pH of the medium to shift out of the optimal range for this compound production.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of this compound production.
Media Optimization
Question: What are the key media components to optimize for this compound production?
Answer:
The optimal media composition for this compound production by Streptomyces species like S. lydicus or S. lydicamycinicus should be determined empirically. However, based on the production of other polyketides and secondary metabolites in Streptomyces, the following components are critical:
-
Carbon Sources: The type and concentration of the carbon source can significantly influence secondary metabolism. While glucose is a readily utilized carbon source for growth, it can sometimes repress antibiotic production. It is advisable to screen a variety of carbon sources.
-
Nitrogen Sources: Both inorganic and organic nitrogen sources can impact this compound yield. The carbon-to-nitrogen ratio is a crucial parameter to optimize.
-
Phosphate Concentration: High concentrations of phosphate can repress the biosynthesis of some antibiotics in Streptomyces.
-
Trace Elements: Essential trace elements act as cofactors for many biosynthetic enzymes.
Data on Media Components for Streptomyces Fermentation
| Media Component | Examples | General Recommendations & Considerations |
| Carbon Sources | Glucose, Glycerol, Starch, Maltose, Fructose | Start with a concentration range of 10-40 g/L. Test both rapidly and slowly metabolized carbon sources. |
| Nitrogen Sources | Soybean meal, Yeast extract, Peptone, (NH4)2SO4, NaNO3 | Optimize the C:N ratio. Complex nitrogen sources often support prolonged production. |
| Phosphate Sources | K2HPO4, KH2PO4 | Test a range of concentrations, as high levels can be inhibitory to secondary metabolism. |
| Trace Elements | FeSO4, MnCl2, ZnSO4, MgSO4 | Supplement with a standard trace element solution. |
Question: What are the optimal physical parameters for this compound fermentation?
Answer:
The optimal physical parameters for this compound production need to be determined for your specific strain and bioreactor setup. However, here are some general ranges to start with for Streptomyces fermentation:
Data on Physical Fermentation Parameters for Streptomyces
| Parameter | Typical Range | Key Considerations |
| Temperature | 25-30°C | The optimal temperature for growth and production may differ. |
| pH | 6.5-7.5 | Monitor and control pH throughout the fermentation, as it can drift. |
| Agitation | 150-250 rpm (shake flask) | Ensure adequate mixing and oxygen transfer without causing excessive shear stress. |
| Aeration | 1-1.5 vvm (bioreactor) | Crucial for aerobic Streptomyces and secondary metabolite biosynthesis. |
Precursor Feeding
Question: What are the likely precursors for this compound biosynthesis, and can I improve the yield by feeding them to my culture?
Answer:
This compound is a hybrid polyketide-nonribosomal peptide (PKS-NRPS) natural product.[1] Its biosynthesis is proposed to start from an enzymatically converted arginine.[1] Therefore, arginine is a likely precursor. Feeding potential precursors to the fermentation can bypass rate-limiting steps in the biosynthetic pathway and increase the yield.
It is recommended to perform precursor feeding experiments by adding different concentrations of L-arginine at various time points during the fermentation (e.g., at the beginning of the stationary phase).
Genetic Engineering
Question: What are some genetic engineering strategies to increase this compound yield?
Answer:
With the identification of the this compound biosynthetic gene cluster (BGC), several genetic engineering strategies can be employed:
-
Overexpression of the BGC: The entire this compound BGC can be cloned into an expression vector and introduced back into the producing strain or a suitable heterologous host to increase the gene dosage.
-
Promoter Engineering: The native promoters within the BGC can be replaced with stronger, constitutive promoters to enhance the transcription of the biosynthetic genes.
-
Overexpression of Regulatory Genes: The BGC may contain positive regulatory genes that activate the expression of the biosynthetic genes. Overexpressing these regulators can lead to increased this compound production.
-
Knockout of Competing Pathways: The Streptomyces genome contains numerous BGCs.[2] Deleting the BGCs of other major secondary metabolites can redirect precursor and energy pools towards this compound biosynthesis.
-
Modification of Precursor Supply Pathways: Genes involved in the biosynthesis of the arginine precursor can be overexpressed to increase its intracellular availability.
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
This protocol provides a general framework for the fermentation of Streptomyces to produce this compound. Optimization of specific parameters is recommended.
-
Inoculum Preparation:
-
Aseptically transfer spores of the Streptomyces strain to a suitable agar medium (e.g., ISP2) and incubate at 28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the surface.
-
Use this spore suspension to inoculate a seed culture medium.
-
-
Seed Culture:
-
Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium with a 5% (v/v) inoculum from the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-14 days.
-
Monitor the fermentation by taking samples periodically for pH measurement, biomass determination, and this compound quantification.
-
Protocol 2: Precursor Feeding Experiment with L-Arginine
-
Set up several parallel production cultures as described in Protocol 1.
-
Prepare a sterile stock solution of L-arginine (e.g., 100 g/L).
-
At a specific time point during the fermentation (e.g., 72 hours, corresponding to the onset of the stationary phase), add different final concentrations of L-arginine (e.g., 0.1, 0.5, 1.0, 2.0 g/L) to the production cultures.
-
Include a control culture with no added L-arginine.
-
Continue the fermentation and take samples at regular intervals to determine the effect of arginine feeding on this compound yield.
Protocol 3: Extraction and Quantification of this compound by HPLC
This protocol provides a general method for the extraction and quantification of this compound. The HPLC parameters may need to be optimized.
-
Extraction:
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelium separately with a suitable organic solvent (e.g., ethyl acetate, n-butanol).
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Quantification: Create a standard curve using a purified this compound standard of known concentration.
-
Visualizations
References
- 1. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Lydicamycin in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Lydicamycin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am unable to dissolve this compound in my aqueous buffer. What am I doing wrong?
A1: this compound is a large and complex molecule with very low intrinsic solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. It is necessary to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution before further dilution into your aqueous experimental medium.
Q2: What are the recommended organic solvents for creating a this compound stock solution?
A2: this compound is soluble in several organic solvents. The choice of solvent may depend on the downstream application and cellular tolerance. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
For cell-based assays, it is crucial to determine the maximum tolerable concentration of the chosen organic solvent for your specific cell line to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitates out of solution when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue for highly hydrophobic compounds. Here are several strategies to overcome this:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a mixture of the buffer and a water-miscible co-solvent. This helps to maintain the solubility of this compound in the final solution.
-
Optimize Dilution Technique: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing can prevent the formation of large precipitates.
-
Work at Lower Concentrations: If possible, perform experiments at the lowest effective concentration of this compound to reduce the likelihood of precipitation.
-
Employ Formulation Strategies: For more robust solubilization, consider advanced formulation techniques such as cyclodextrin complexation or nanoparticle encapsulation.
Q4: What are cyclodextrins and how can they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[1] This complex has a hydrophilic exterior, which significantly enhances the aqueous solubility of the guest molecule.[2][3][4]
Q5: What are the different methods to prepare this compound-cyclodextrin complexes?
A5: Several methods can be used to prepare cyclodextrin inclusion complexes, including:
-
Kneading Method: A paste of the cyclodextrin is made with a small amount of water or ethanol, and this compound is gradually added and mixed.
-
Co-evaporation/Solvent Evaporation: Both this compound and the cyclodextrin are dissolved in suitable solvents, mixed, and the solvent is then evaporated.
-
Freeze-Drying (Lyophilization): An aqueous solution containing both this compound (solubilized with a co-solvent) and the cyclodextrin is freeze-dried to form a powdered complex.
Q6: Can nanoparticle formulation help with this compound's solubility issues?
A6: Yes, formulating this compound into nanoparticles can significantly improve its aqueous dispersibility and apparent solubility. Nanoparticles increase the surface area of the drug, which can lead to a higher dissolution rate.[5] Common methods for preparing drug nanoparticles include the solvent evaporation technique.[6][7][8]
Quantitative Data on this compound and Solubility Enhancement
The following tables provide a summary of this compound's chemical properties and illustrative data on how its aqueous solubility can be improved using various techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [8] |
| Molecular Weight | 855.1 g/mol | [8] |
| Appearance | Colorless film | [9] |
| Solubility | ||
| Aqueous Buffer (e.g., PBS pH 7.4) | Poorly soluble / Insoluble | [10] |
| DMSO | Soluble | [6] |
| DMF | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Methanol | Soluble | [6] |
Table 2: Illustrative Aqueous Solubility of this compound with Enhancement Techniques
| Formulation | Estimated Aqueous Solubility (µg/mL) | Fold Increase (Approx.) |
| This compound (unformulated) | < 1 | - |
| 10% DMSO in PBS | 10 - 20 | 10 - 20x |
| 20% PEG 400 in PBS | 25 - 40 | 25 - 40x |
| 1:1 Molar Ratio with HP-β-Cyclodextrin | 150 - 250 | 150 - 250x |
| Polymeric Nanoparticle Formulation | > 500 (as a stable dispersion) | > 500x |
Disclaimer: The data in Table 2 are estimates based on typical solubility enhancements seen for poorly soluble drugs and are for illustrative purposes. Actual solubility will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 8.55 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step may aid dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: Using a Co-solvent System for Aqueous Solutions
-
Objective: To prepare a 10 µM working solution of this compound in a cell culture medium containing a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Target aqueous medium (e.g., cell culture medium, PBS)
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution by adding 1 µL of the 10 mM stock to 99 µL of the target aqueous medium. This results in a 100 µM solution in 1% DMSO.
-
Vortex the intermediate dilution immediately and vigorously.
-
Add 100 µL of the 100 µM intermediate dilution to 900 µL of the target aqueous medium to achieve a final concentration of 10 µM this compound in 0.1% DMSO.
-
Mix thoroughly before use. Always prepare fresh working solutions.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Objective: To prepare a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol (50% in deionized water)
-
Mortar and pestle
-
-
Procedure:
-
Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD into a mortar.
-
Add a small amount of 50% ethanol while triturating to form a consistent paste.
-
Slowly add the this compound powder to the paste while continuing to knead for at least 60 minutes.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD inclusion complex. This can be dissolved in aqueous solutions for experiments.
-
Protocol 4: Preparation of this compound Nanoparticles (Solvent Evaporation Method)
-
Objective: To prepare this compound-loaded polymeric nanoparticles.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Sonicator (probe or bath)
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 50 mL) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the DCM to evaporate completely.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove excess PVA and any unencapsulated this compound.
-
Resuspension: Resuspend the nanoparticle pellet in deionized water or a suitable buffer for characterization and use.
-
Visualizations
Caption: Workflow for selecting a this compound solubility enhancement method.
Caption: Experimental workflow for this compound nanoparticle preparation.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Functional Implications of the Interaction between Macrolide Antibiotics and Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Poorly water-soluble drug nanoparticles via solvent evaporation in water-soluble porous polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Single Emulsion-Solvent Evaporation Technique and Modifications f...: Ingenta Connect [ingentaconnect.com]
- 10. Should Airway Interstitial Fluid Be Used to Evaluate the Pharmacokinetics of Macrolide Antibiotics for Dose Regimen Determination in Respiratory Infection? - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin Purification by HPLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Lydicamycin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound, presented in a question-and-answer format.
Question: Why am I seeing significant peak tailing for my this compound peak?
Answer: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC.[1][2] For a complex molecule like this compound, this can be caused by several factors:
-
Secondary Interactions: Strong interactions can occur between basic functional groups on this compound and acidic residual silanol groups on the silica-based stationary phase of the column.[2]
-
Column Overload: Injecting too much sample can lead to peak tailing and reduced separation.[2]
-
Column Degradation: The column's performance may have deteriorated due to contamination or loss of stationary phase.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.[1]
-
Packing Bed Deformation: A void at the column inlet or channels in the packing bed can cause peak distortion.[2]
Solutions:
-
Mobile Phase Modification:
-
Adjust the pH of the mobile phase. For basic compounds, a lower pH (around 2-3) can protonate the silanol groups and reduce unwanted interactions.[1]
-
Increase the buffer concentration (typically 10-50 mM) to maintain a stable pH.[1]
-
Consider adding a silanol suppressor, like triethylamine (TEA), to the mobile phase.[1]
-
-
Optimize Injection:
-
Column Maintenance and Selection:
-
Flush the column with a strong solvent to remove contaminants.[1]
-
If the problem persists, consider replacing the column or using a guard column to protect the analytical column.[4][5]
-
For basic compounds like this compound, using a column with a base-deactivated stationary phase or an end-capped column can minimize tailing.
-
Question: My HPLC chromatogram shows poor resolution between this compound and its congeners. How can I improve this?
Answer: Achieving good resolution is crucial for separating this compound from its structurally similar congeners.[6][7][8] Poor resolution can stem from issues with column efficiency, selectivity, or retention.[4]
Solutions to Improve Resolution:
-
Optimize the Mobile Phase Gradient:
-
Adjust Mobile Phase Composition:
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) can provide different selectivity.[4]
-
-
Improve Column Efficiency:
-
Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates.[4][10]
-
Increase the column length; a longer column provides more surface area for interaction and better separation.[4][10]
-
Optimize the flow rate. Slower flow rates can sometimes enhance separation, though this will increase the run time.[4]
-
Question: I am experiencing low yield of purified this compound. What are the potential causes and solutions?
Answer: Low recovery of your target compound can be frustrating. Several factors throughout the purification process can contribute to this issue.
Potential Causes and Solutions:
-
Poor Solubility: this compound may have limited solubility in the mobile phase, leading to precipitation on the column or in the tubing.
-
Solution: Adjust the mobile phase composition to improve solubility. Ensure the sample is fully dissolved in the injection solvent before injection.
-
-
On-Column Degradation: The compound might be unstable under the chromatographic conditions (e.g., pH of the mobile phase).
-
Solution: Investigate the stability of this compound at different pH values and temperatures. Adjust the mobile phase pH accordingly and consider running the purification at a lower temperature if the compound is thermally labile.
-
-
Irreversible Adsorption: this compound might be strongly and irreversibly binding to active sites on the column.
-
Solution: Use a column with a highly inert stationary phase. Pre-conditioning the column with a high concentration of a competing agent might also help.
-
-
Peak Collection Issues: The fraction collection window might be set incorrectly, leading to loss of the product.
-
Solution: Carefully analyze the chromatogram to ensure the collection window accurately captures the entire peak. For the initial purification, it may be beneficial to collect smaller fractions across the entire peak elution time and analyze them separately.
-
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to HPLC purification?
A1: this compound is a polyketide antibiotic with the molecular formula C47H74N4O10.[11][12] It is produced by Streptomyces species and is active against Gram-positive bacteria.[13] Its complex structure includes multiple hydroxyl groups and nitrogen-containing moieties (tetramic acid and amidinopyrrolidine), which can lead to strong interactions with the stationary phase and require careful optimization of HPLC conditions.[14]
Q2: What type of HPLC column is best suited for this compound purification?
A2: A reversed-phase C18 column is a good starting point for the purification of this compound due to its hydrophobic polyketide backbone. To minimize peak tailing caused by its polar functional groups, it is advisable to use a modern, high-purity, end-capped C18 column or one that is specifically designed for the analysis of basic compounds.
Q3: What mobile phases are typically used for the purification of polyketide antibiotics like this compound?
A3: For reversed-phase HPLC of polyketide antibiotics, a common mobile phase system consists of:
-
Solvent A: Water with an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. The acidic modifier helps to improve peak shape by protonating silanol groups on the stationary phase and the analyte.
-
Solvent B: An organic solvent like acetonitrile or methanol, also containing the same concentration of the acidic modifier. A gradient elution from a lower to a higher concentration of Solvent B is typically employed to effectively separate the components of a complex mixture.
Q4: How can I confirm the identity and purity of my collected this compound fractions?
A4: After purification, it is essential to confirm the identity and assess the purity of the collected fractions. This can be achieved using several analytical techniques:
-
Analytical HPLC: Re-inject a small aliquot of the collected fraction into the HPLC system under the same or slightly modified conditions to confirm a single peak at the expected retention time.
-
Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the purified compound, which should correspond to that of this compound (C47H74N4O10).[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation, 1H and 13C NMR spectroscopy can be performed on the purified sample.
Quantitative Data Summary
The following table summarizes typical starting parameters for this compound purification by reversed-phase HPLC. These parameters should be optimized for your specific instrument and sample.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Good starting point for complex natural products. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is useful for initial scouting runs.[9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Room temperature is a good starting point. |
| Detection Wavelength | 210 nm and 280 nm | 210 nm for general peptide/amide bonds and 280 nm if aromatic moieties are present. |
| Injection Volume | 10-50 µL | Dependent on sample concentration and column capacity. |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol or DMSO) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[3]
Protocol 2: HPLC Purification of this compound
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[15]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient program as defined (e.g., 5% to 95% B over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the peaks of interest based on the UV chromatogram. It is advisable to collect fractions in regular time intervals during the first run to identify the this compound-containing fractions.
-
Post-Run Wash: After the gradient is complete, wash the column with a high concentration of organic solvent (e.g., 95% B) for a sufficient time to elute any strongly retained compounds.
-
Re-equilibration: Return the mobile phase composition to the initial conditions and re-equilibrate the column for the next injection.
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC.
Caption: Experimental workflow for this compound purification.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]
- 7. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Strategies to prevent degradation of Lydicamycin during storage
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Lydicamycin to prevent its degradation. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1]
Q2: In what solvents can this compound be dissolved?
A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] The choice of solvent may depend on the specific experimental requirements.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: Like many complex antibiotics, this compound is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of labile functional groups.
-
Light: Exposure to ultraviolet (UV) or visible light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the modification of the molecule's structure.
-
Humidity: For solid this compound, exposure to moisture can initiate hydrolytic degradation.
Q4: Are there any known degradation products of this compound?
A4: While the biosynthetic pathway of this compound and its congeners are being studied, specific degradation products formed during storage under various stress conditions are not extensively documented in publicly available literature.[2][3][4] Shunt products or byproducts of its biosynthesis have been hypothesized.[3] To identify potential degradation products in your samples, it is recommended to perform forced degradation studies followed by analysis using techniques like HPLC or LC-MS/MS.
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This method should be able to separate the intact this compound from any potential degradation products. A decrease in the peak area of the main this compound peak and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound in experiments. | Degradation of the this compound stock solution. | • Prepare fresh stock solutions from solid material stored at -20°C.• Aliquot stock solutions to avoid repeated freeze-thaw cycles.• Store stock solutions at -20°C or lower, protected from light.• Verify the pH of your experimental medium, as extreme pH can degrade this compound. |
| Appearance of unexpected peaks in HPLC analysis of a this compound sample. | Chemical degradation of this compound. | • Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products.• Ensure proper storage of the sample (solid and solution) at -20°C and protected from light.• Check the purity of the solvent used to dissolve this compound, as impurities could react with the antibiotic. |
| Precipitation of this compound from a solution. | Poor solubility in the chosen solvent or solvent evaporation. | • Ensure the concentration is within the solubility limits for the specific solvent.• Store solutions in tightly sealed vials to prevent solvent evaporation.• If using aqueous buffers, ensure the pH is compatible with this compound's stability and solubility. |
| Discoloration of solid this compound. | Potential degradation due to exposure to light, humidity, or air (oxidation). | • Discard the sample if significant discoloration is observed.• Always store solid this compound in a tightly sealed, opaque container at -20°C with a desiccant if possible. |
Quantitative Data Summary
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or 40-60°C | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or 40-60°C | To investigate degradation in alkaline conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | 60-80°C (solid state and in solution) | To evaluate the effect of elevated temperatures. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | To determine light sensitivity. |
Table 2: General Stability of Antibiotic Solutions
| Storage Temperature | Solvent Type | General Stability (illustrative) |
| -80°C | Anhydrous DMSO or DMF | > 1 year |
| -20°C | Anhydrous DMSO, DMF, Ethanol | 6 months - 1 year |
| 4°C | Aqueous buffers | Days to weeks (highly dependent on pH and compound) |
| Room Temperature | Aqueous buffers | Hours to days (highly dependent on pH and compound) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile, clean vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
For long-term storage, it is recommended to prepare aliquots of the stock solution in small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: General Method for Forced Degradation Study
-
Preparation of Samples:
-
Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl or 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at room temperature or elevate the temperature (e.g., 60°C) to accelerate degradation. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature and collect samples at different time intervals.
-
Thermal Degradation: Place solid this compound and a solution of this compound in an oven at a controlled temperature (e.g., 70°C). Analyze samples at various time points.
-
Photodegradation: Expose a solution of this compound to a calibrated light source that provides both UV and visible light, following ICH Q1B guidelines. Keep a control sample in the dark at the same temperature.
-
-
Sample Analysis:
-
Analyze all samples, including a control (time zero), using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent this compound peak from all potential degradation product peaks.
-
Monitor the decrease in the this compound peak area and the increase in the peak areas of any degradation products over time.
-
Protocol 3: Stability-Indicating HPLC Method Development (General Approach)
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance.
-
Method Validation: Validate the method for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are resolved from the parent this compound peak and from each other.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A general experimental workflow for assessing this compound stability.
References
- 1. Frontiers | Antimicrobial Mechanism and Secondary Metabolite Profiles of Biocontrol Agent Streptomyces lydicus M01 Based on Ultra-High-Performance Liquid Chromatography Connected to a Quadrupole Time-of-Flight Mass Spectrometer Analysis and Genome Sequencing [frontiersin.org]
- 2. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing fermentation parameters (pH, temperature, aeration) for Lydicamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Lydicamycin. The information is designed to address specific issues that may be encountered during the optimization of fermentation parameters such as pH, temperature, and aeration.
Troubleshooting Guide
This section provides answers to common problems encountered during this compound fermentation.
Issue 1: High Biomass but Low or No this compound Yield
-
Question: My Streptomyces culture shows excellent growth, but the yield of this compound is significantly lower than expected. What could be the cause?
-
Answer: This is a common issue in secondary metabolite fermentation. Several factors could be at play:
-
Nutrient Limitation or Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients (e.g., phosphate). Conversely, high concentrations of other nutrients, such as glucose, can repress the biosynthetic gene clusters.[1]
-
Suboptimal pH: While the biomass may grow well within a certain pH range, the optimal pH for this compound biosynthesis could be narrower or different. It's crucial to monitor and control the pH throughout the fermentation process.[2]
-
Inadequate Aeration: Oxygen is critical for the growth of Streptomyces and for many secondary metabolite biosynthetic pathways. Poor aeration can lead to high biomass but shunt metabolism away from this compound production.
-
Genetic Instability: Streptomyces strains can be genetically unstable, and high-producing strains may lose the ability to synthesize the antibiotic over successive generations.[1] It is advisable to work from low-passage seed lots.
-
Issue 2: Inconsistent this compound Production Between Batches
-
Question: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical conditions. Why is this happening?
-
Answer: Inconsistent production can often be traced back to subtle variations in the initial steps of the process:
-
Inoculum Quality: The age, spore concentration, and physiological state of the seed culture are critical for consistent fermentation performance. A standardized protocol for inoculum preparation is essential.[2]
-
Raw Material Variability: Minor differences in the composition of complex media components (e.g., yeast extract, soybean meal) can have a significant impact on secondary metabolite production.
-
Precise Parameter Control: Small deviations in initial pH, temperature, or aeration can lead to divergent metabolic fates for the culture. Ensure all monitoring equipment is calibrated and functioning correctly.
-
Issue 3: Foaming in the Bioreactor
-
Question: My fermentation is producing a lot of foam, which is causing operational problems. What can I do?
-
Answer: Foaming is a common issue in high-density microbial cultures and is often caused by the release of proteins and other surfactants into the medium.
-
Antifoam Agents: The most direct solution is the addition of a sterile antifoam agent. This can be done manually or through an automated control system linked to a foam sensor.
-
Agitation and Aeration: High agitation and aeration rates can exacerbate foaming. It may be necessary to find a balance that provides sufficient oxygen transfer without excessive foam production.
-
Medium Composition: Certain medium components are more prone to causing foam. If possible, experimenting with alternative nitrogen or carbon sources might alleviate the problem.
-
Issue 4: Change in Broth Color and Foul Odor
-
Question: The color of my fermentation broth has changed unexpectedly, and there is a foul smell. What does this indicate?
-
Answer: An unexpected change in color and the development of a foul odor are strong indicators of microbial contamination. Contaminating organisms can outcompete your production strain for nutrients and may produce byproducts that inhibit this compound synthesis. Immediate investigation is required.
Frequently Asked Questions (FAQs)
-
Q1: What are the typical starting parameters for optimizing this compound fermentation?
-
A1: While specific optimal conditions for this compound are not extensively published, a good starting point can be derived from general knowledge of Streptomyces fermentations. Refer to the data table below for recommended starting ranges for pH, temperature, and aeration.
-
-
Q2: How does aeration affect this compound production?
-
A2: Aeration, which is influenced by agitation speed and the volume of medium in the flask or bioreactor, is critical for providing dissolved oxygen (DO) to the aerobic Streptomyces culture.[3][4] Insufficient DO can limit both growth and antibiotic production. Conversely, excessive shear from very high agitation speeds can damage the mycelia.
-
-
Q3: At what stage of growth is this compound typically produced?
-
A3: Like many secondary metabolites from Streptomyces, this compound production is often associated with the late-logarithmic or stationary phase of growth.[5] This is typically when a key nutrient becomes limiting, triggering the expression of the biosynthetic gene cluster.
-
-
Q4: Can I use a synthetic medium for this compound fermentation?
-
A4: While complex media (e.g., containing yeast extract, soybean meal) are often used for high yields of secondary metabolites, a defined, synthetic medium can be beneficial for optimization studies. It allows for a better understanding of the specific nutritional requirements for this compound production.
-
-
Q5: What is the role of the regulatory genes in the this compound biosynthetic gene cluster?
-
A5: The this compound gene cluster contains several regulatory genes that control its expression.[6] For example, lyd67, a LuxR-family transcriptional regulator, has been shown to be a positive regulator of this compound biosynthesis.[7][8] Understanding these regulators can open up strategies for genetic engineering to improve yields.
-
Data Presentation: Fermentation Parameters
The following table summarizes the generally accepted optimal ranges for fermentation parameters for secondary metabolite production in Streptomyces species. These should be used as a starting point for the optimization of this compound production.
| Parameter | Recommended Starting Range | Notes |
| pH | 6.5 - 8.0 | The optimal pH for growth may differ from the optimal pH for production. It is recommended to test a range of initial pH values and consider pH control during fermentation.[3][9][10] |
| Temperature (°C) | 25 - 30 | Most Streptomyces species are mesophilic. Temperatures outside this range can lead to reduced growth and/or product formation.[4][9] |
| Aeration | High | Achieved through vigorous shaking (e.g., 150-220 rpm in shake flasks) and a low culture volume-to-flask volume ratio (e.g., 1:5 to 1:10).[3][11] In a bioreactor, this corresponds to maintaining a positive dissolved oxygen level, often through a combination of agitation and sterile air sparging. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol is designed to determine the optimal pH, temperature, and aeration for this compound production by varying one parameter at a time while keeping others constant.
1. Inoculum Preparation: a. Prepare a seed culture of the Streptomyces strain in a suitable medium (e.g., ISP2). b. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours, or until a healthy mycelial suspension is achieved.[12]
2. pH Optimization: a. Prepare a series of fermentation flasks with your production medium. b. Adjust the initial pH of the medium in each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). c. Inoculate each flask with the same volume of the seed culture (e.g., 5% v/v).[3] d. Incubate all flasks at a constant temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm). e. Take samples at regular intervals (e.g., every 24 hours) for 7-10 days. f. Analyze the samples for this compound concentration (e.g., by HPLC) and biomass (e.g., by dry cell weight). g. The initial pH that results in the highest this compound yield is considered the optimum.
3. Temperature Optimization: a. Prepare a series of fermentation flasks with the production medium, adjusting the initial pH to the optimum value determined in the previous step. b. Inoculate all flasks with the seed culture. c. Incubate the flasks at different temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C) with a constant agitation speed. d. Sample and analyze as described for pH optimization. e. The temperature that yields the most this compound is the optimum.
4. Aeration Optimization (in Shake Flasks): a. Prepare a series of flasks with the production medium at the optimal initial pH. b. Vary the aeration by either changing the agitation speed (e.g., 160, 180, 200, 220, 240 rpm) while keeping the liquid volume constant, or by varying the liquid volume (e.g., 20, 40, 60, 80, 100 mL in a 250 mL flask) while keeping the agitation speed constant.[11] c. Inoculate all flasks and incubate at the optimal temperature. d. Sample and analyze as before to determine the optimal aeration condition.
Mandatory Visualization
Caption: Workflow for optimizing this compound fermentation parameters.
Caption: Regulation of the this compound biosynthetic gene cluster.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the biosynthetic regulation role of polyketide alkaloid lydicamycins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Unlocking the biosynthetic regulation role of polyketide alkaloid lydicamycins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of the Lydicamycin core structure
Welcome to the technical support center for the chemical synthesis of the Lydicamycin core structure. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound core structure?
A1: The synthesis of the this compound core presents several significant challenges inherent to complex polyketide natural products. These primarily include:
-
Stereocontrol: Establishing the correct stereochemistry of multiple chiral centers along the polyketide backbone is a critical and often difficult step.
-
Macrocyclization: The formation of the large macrolactone ring can be low-yielding due to entropic factors and competing intermolecular reactions.
-
Synthesis of Key Moieties: The construction of the unique tetramic acid and the functionalized pyrrolidine (or in the case of this compound, the amidinopyrrolidine) substructures requires specialized synthetic strategies.
-
Protecting Group Strategy: A robust and orthogonal protecting group strategy is essential to avoid unwanted side reactions and to allow for selective deprotection at various stages of the synthesis.[1][2][3]
Q2: Are there reported issues with the structural assignment of Lydicamycins that could impact synthetic efforts?
A2: Yes, studies on the total synthesis of Lydiamycin A, a closely related natural product, revealed that the originally proposed structure was incorrect.[4][5] Synthetic compounds did not match the reported data for the natural product, leading to a structural revision.[5] This highlights the importance of thorough structural verification and considering the possibility of structural misassignments when embarking on the total synthesis of any member of the this compound family.
Q3: What general strategies are employed for the synthesis of the tetramic acid moiety?
A3: The synthesis of the tetramic acid ring is a well-established but sometimes challenging process. Common methods include the Dieckmann condensation of an N-acylated amino acid ester. Variations of this approach and other novel methods have been developed to improve yields and accommodate sensitive substrates.
Q4: How is the pyrrolidine fragment typically synthesized in the context of natural product synthesis?
A4: The synthesis of substituted pyrrolidines often involves multi-step sequences starting from chiral precursors. Common strategies include intramolecular cyclization reactions, such as aza-Michael additions, and various cycloaddition reactions.[6][7] The specific functionality required on the pyrrolidine ring of the this compound core, particularly the amidine group, would necessitate a tailored synthetic route.
Troubleshooting Guides
Problem 1: Low Yields in Macrocyclization
Symptoms:
-
Formation of linear dimers and oligomers instead of the desired macrocycle.
-
Recovery of unreacted linear precursor.
-
Degradation of starting material.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Concentration | Perform the macrocyclization under high-dilution conditions (typically 0.001-0.005 M) to favor the intramolecular reaction. A syringe pump for slow addition of the linear precursor to the reaction mixture can be beneficial. |
| Inefficient Coupling Reagent | Screen a variety of macrolactonization or macrolactamization reagents. Common choices include Yamaguchi esterification conditions, Shiina macrolactonization, or peptide coupling reagents like HATU or HBTU. |
| Unfavorable Precursor Conformation | The linear precursor may adopt a conformation that disfavors cyclization. Introducing conformational constraints, such as proline or N-methylated amino acids in related peptide macrocycles, can pre-organize the backbone for cyclization. While not directly applicable to the polyketide chain, the principle of conformational control is key. |
| Steric Hindrance at a Ligation Site | The choice of where to perform the ring closure is critical. Analyze the linear precursor to identify the least sterically hindered and most reactive site for cyclization. |
Problem 2: Poor Stereoselectivity in Polyketide Chain Elongation
Symptoms:
-
Formation of diastereomeric mixtures that are difficult to separate.
-
Incorrect relative or absolute stereochemistry in the final product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Chiral Auxiliary or Catalyst | Ensure the chiral auxiliary or catalyst being used is of high enantiomeric purity. Re-evaluate the choice of auxiliary or catalyst; some are more effective for specific substrate classes. |
| Substrate Control Issues | The inherent stereochemistry of the substrate may not be sufficient to control the formation of new stereocenters. Consider using reagent-controlled reactions (e.g., asymmetric aldol or alkylation reactions) to override poor substrate control. |
| Epimerization | Basic or acidic conditions during reaction or workup can lead to epimerization of stereocenters, particularly those alpha to a carbonyl group. Use milder reaction conditions and buffered workup procedures. |
Problem 3: Protecting Group Incompatibility or Failure
Symptoms:
-
Unintended deprotection of a functional group.
-
Failure to remove a protecting group at the desired stage.
-
Side reactions involving the protecting group.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of Orthogonality | Redesign the protecting group strategy to ensure that each group can be removed under conditions that do not affect the others. Common orthogonal sets include acid-labile (e.g., Boc, Trt), base-labile (e.g., Fmoc, Ac), and fluoride-labile (e.g., silyl ethers) groups.[1][2][3] |
| Protecting Group Instability | The chosen protecting group may not be stable to the reaction conditions of a subsequent step. Re-evaluate the stability of all protecting groups under the planned synthetic sequence. |
| Steric Hindrance around the Protecting Group | Difficulty in removing a protecting group can be due to steric hindrance. Consider using a smaller protecting group or more forcing deprotection conditions, keeping in mind the stability of the rest of the molecule. |
Visualizing Synthetic Workflows
To aid in planning and troubleshooting, the following diagrams illustrate key logical workflows in the synthesis of complex natural products like the this compound core.
References
- 1. jocpr.com [jocpr.com]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies toward the total synthesis of lydiamycin A [mountainscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the efficiency of Lydicamycin extraction from culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Lydicamycin extraction from culture.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.
Issue 1: Low or No this compound Yield
Possible Causes:
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Suboptimal Fermentation Conditions: The production of this compound by Streptomyces is highly sensitive to the culture environment. Incorrect media composition, pH, temperature, or aeration can significantly hinder antibiotic synthesis.[1][2][3][4]
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Incorrect Harvest Time: this compound is a secondary metabolite, and its production is typically highest during the stationary phase of bacterial growth.[5] Harvesting too early or too late can result in low yields.
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Inefficient Cell Lysis: If this compound is retained intracellularly, incomplete disruption of the Streptomyces mycelia will lead to poor extraction.
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Degradation of this compound: The compound may be sensitive to pH, temperature, or light, leading to degradation during fermentation or extraction.[6][7]
-
Contamination: Contamination of the culture with other microorganisms can inhibit the growth of Streptomyces and/or degrade the produced this compound.[8]
Solutions:
-
Optimize Fermentation Parameters:
-
Media Composition: Systematically test different carbon and nitrogen sources. Glucose, starch, and soybean meal have been shown to be effective for secondary metabolite production in Streptomyces.[4][9]
-
pH: Maintain the culture pH between 6.5 and 7.5. The optimal pH for antibiotic production is often near neutral.[1]
-
Temperature: The optimal temperature for most Streptomyces species is between 28-30°C.[1]
-
-
Determine Optimal Harvest Time: Monitor the growth curve of your Streptomyces culture and measure this compound production at different time points to identify the peak production phase.
-
Ensure Efficient Cell Lysis: If performing intracellular extraction, use methods like sonication or homogenization to ensure complete cell disruption.
-
Control Extraction Conditions:
-
Maintain a stable pH during extraction.
-
Avoid high temperatures; perform extractions at room temperature or on ice.
-
Protect the sample from light, especially if the compound is known to be light-sensitive.
-
-
Maintain Aseptic Technique: Ensure all media and equipment are sterile and handle cultures in a laminar flow hood to prevent contamination.[8]
Issue 2: Poor Purity of the Extracted this compound
Possible Causes:
-
Co-extraction of Impurities: The solvent system used may be co-extracting other metabolites with similar polarity to this compound.
-
Presence of Media Components in the Extract: Inadequate separation of the biomass from the culture broth can lead to the carryover of media components into the extract.
-
Cellular Debris: Incomplete removal of cellular debris after lysis can contaminate the final extract.
Solutions:
-
Optimize Solvent Extraction:
-
Solvent Polarity: Use a solvent with optimal polarity for this compound. Ethyl acetate is commonly used for extracting polyketides from Streptomyces cultures.[5][10][11] A multi-step extraction with solvents of varying polarity can also help to fractionate the extract.
-
Washing Steps: Include washing steps with immiscible solvents to remove impurities. For example, washing an ethyl acetate extract with brine can help remove water-soluble impurities.
-
-
Improve Separation:
-
Ensure complete separation of the mycelia from the culture supernatant by centrifugation or filtration before extraction.
-
-
Chromatographic Purification: Employ chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for final purification.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound?
A1: Ethyl acetate is a widely recommended solvent for the liquid-liquid extraction of polyketide antibiotics like this compound from Streptomyces fermentation broths.[5][10][11] It offers good solubility for many secondary metabolites while being immiscible with the aqueous culture medium, facilitating separation.
Q2: How can I optimize the composition of my culture medium for better this compound yield?
A2: Optimization of the culture medium is a critical step.[2][4] It is recommended to perform a systematic study by varying the carbon and nitrogen sources. For example, you can test different sugars (glucose, starch, etc.) and nitrogen sources (soybean meal, peptone, yeast extract, etc.) to find the combination that maximizes this compound production.[1][9] The use of statistical methods like Response Surface Methodology (RSM) can be effective in optimizing the concentrations of these components.[9]
Q3: At what stage of growth should I harvest my Streptomyces culture?
A3: As a secondary metabolite, this compound is typically produced during the stationary phase of growth.[5] It is advisable to generate a growth curve for your specific Streptomyces strain under your experimental conditions and measure this compound production at various time points to determine the optimal harvest time.
Q4: What are the best storage conditions for the crude this compound extract?
A4: To prevent degradation, crude extracts should be stored at low temperatures (e.g., -20°C) and protected from light.[6] It is also advisable to store the extract under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to oxidation.
Q5: Can I use solid-phase extraction (SPE) for this compound purification?
A5: Yes, solid-phase extraction (SPE) can be a valuable technique for the cleanup and concentration of this compound from the crude extract.[12][13][14] The choice of SPE cartridge (e.g., C18, HLB) will depend on the physicochemical properties of this compound. Method development will be required to optimize the loading, washing, and elution steps.
Data Presentation
Table 1: Illustrative Comparison of Solvents for this compound Extraction
| Solvent | Polarity Index | Relative Yield (%) | Purity (%) |
| Hexane | 0.1 | 15 | 40 |
| Chloroform | 4.1 | 65 | 70 |
| Ethyl Acetate | 4.4 | 95 | 85 |
| n-Butanol | 4.0 | 80 | 60 |
| Methanol | 5.1 | 90 | 55 |
Note: This table presents illustrative data based on general principles of secondary metabolite extraction. Actual yields and purities will vary depending on the specific experimental conditions.
Table 2: Illustrative Effect of pH and Temperature on this compound Stability
| pH | Temperature (°C) | Stability after 24h (%) |
| 3 | 25 | 70 |
| 5 | 25 | 95 |
| 7 | 25 | 98 |
| 9 | 25 | 85 |
| 7 | 4 | 99 |
| 7 | 25 | 98 |
| 7 | 37 | 80 |
| 7 | 50 | 60 |
Note: This table provides an example of a stability profile. This compound is expected to be most stable at neutral pH and lower temperatures. Users should perform their own stability studies.[6][7]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
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Harvesting: After the optimal fermentation period, harvest the culture broth.
-
Separation: Separate the mycelial biomass from the culture supernatant by centrifugation at 5,000 x g for 20 minutes.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using 1M HCl or 1M NaOH.
-
Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate. The upper organic phase will contain the this compound.
-
Carefully collect the upper ethyl acetate layer.
-
-
Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize the yield.
-
Pooling and Drying: Pool all the ethyl acetate fractions and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the resulting crude extract at -20°C in a light-protected container.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
-
Cartridge Selection: Select a suitable SPE cartridge (e.g., C18 or a polymeric reversed-phase cartridge).
-
Conditioning:
-
Condition the cartridge by passing 2-3 column volumes of methanol through it.
-
Equilibrate the cartridge by passing 2-3 column volumes of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the equilibration solvent (e.g., water with a small percentage of organic solvent).
-
Load the sample onto the SPE cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2-3 column volumes of a stronger solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Concentrate the eluted fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Simplified signaling pathway for hybrid PKS-NRPS biosynthesis.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chihonbio.com [chihonbio.com]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. nva.sikt.no [nva.sikt.no]
- 12. researchgate.net [researchgate.net]
- 13. Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the production of unwanted byproducts in Lydicamycin fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the production of unwanted byproducts during Lydicamycin fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the common unwanted byproducts in this compound fermentation?
A1: During this compound fermentation by Streptomyces lydicus, several related compounds and shunt products can be synthesized alongside the main product. These byproducts often arise from the inherent flexibility of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery or from metabolic flux imbalances. Common byproducts may include different congeners of this compound or shunt products resulting from premature release or modification of intermediates in the biosynthetic pathway.[1][2]
Q2: How does the carbon-to-nitrogen (C/N) ratio in the fermentation medium affect byproduct formation?
A2: The C/N ratio is a critical factor influencing the metabolic state of Streptomyces and the production of secondary metabolites like this compound. An imbalanced C/N ratio can lead to the inefficient utilization of precursors, potentially shunting them into byproduct pathways. For instance, an excess of certain carbon sources in relation to nitrogen may lead to an overflow of primary metabolites that are then diverted to the synthesis of shunt products. Optimizing the C/N ratio is crucial for maximizing the flux towards this compound biosynthesis while minimizing byproduct formation.
Q3: What is the role of precursor supply in minimizing byproduct formation?
A3: The availability of specific precursors is essential for the efficient synthesis of this compound. The this compound structure is a hybrid of polyketide and non-ribosomal peptide origins, requiring specific building blocks.[3][4] An inadequate supply of a required precursor can stall the biosynthetic machinery, leading to the accumulation and subsequent shunting of intermediates into byproduct pathways. Metabolic engineering strategies aimed at enhancing the supply of limiting precursors can be a powerful approach to reduce byproduct formation and increase the yield of the desired product.[5]
Q4: Can genetic engineering of the Streptomyces strain reduce byproduct formation?
A4: Yes, genetic engineering is a highly effective strategy for minimizing byproduct formation.[6] By identifying and knocking out genes responsible for the synthesis of major byproducts, it is possible to redirect metabolic flux towards this compound production. For example, if a specific shunt product is formed due to the action of a particular enzyme, deleting the gene encoding that enzyme can eliminate the formation of that byproduct. CRISPR-Cas9 technology has become a powerful tool for precise genome editing in Streptomyces for this purpose.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound fermentation experiments in a question-and-answer format.
Problem 1: High levels of a specific shunt product are observed in the fermentation broth, while the this compound yield is low.
-
Possible Cause 1: Suboptimal Fermentation Conditions. The pH, temperature, and dissolved oxygen levels in your fermentation may be favoring the enzymatic activity that leads to the formation of the shunt product.
-
Solution: Systematically optimize the fermentation conditions. Conduct a design of experiments (DoE) study to investigate the effects of pH, temperature, and dissolved oxygen on the ratio of this compound to the shunt product. Refer to the data in Table 1 for a potential starting point.
-
-
Possible Cause 2: Imbalanced Nutrient Supply. The composition of your fermentation medium, particularly the carbon and nitrogen sources, may be promoting the formation of the byproduct.
-
Solution: Screen different carbon and nitrogen sources and their concentrations to identify a medium composition that maximizes this compound production while minimizing the specific shunt product. See Table 2 for an example of how different nutrient sources can impact product and byproduct formation.
-
-
Possible Cause 3: Genetic Predisposition. The wild-type Streptomyces lydicus strain may naturally produce significant amounts of this shunt product.
-
Solution: Consider metabolic engineering to knock out the gene responsible for the formation of the shunt product. A detailed protocol for gene knockout is provided in the Experimental Protocols section.
-
Problem 2: The fermentation produces a mixture of several this compound congeners, making purification difficult.
-
Possible Cause 1: Precursor-Directed Biosynthesis. The presence of various related precursor molecules in the fermentation medium can lead to their incorporation into the this compound scaffold, resulting in a mixture of congeners.
-
Solution: Analyze your fermentation medium for the presence of alternative precursors. If possible, use a more defined medium with a single, specific precursor to promote the synthesis of a single congener.
-
-
Possible Cause 2: Broad Substrate Specificity of Biosynthetic Enzymes. The enzymes in the this compound biosynthetic pathway may have a relaxed substrate specificity, allowing them to process different, but structurally similar, intermediates.
-
Solution: This is an inherent characteristic of the biosynthetic pathway. Downstream processing and purification methods will need to be optimized to separate the desired congener from the others. Alternatively, protein engineering of the biosynthetic enzymes could be explored to increase their specificity, though this is a more advanced and complex approach.
-
Problem 3: Overall low productivity of both this compound and byproducts, despite good cell growth.
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Possible Cause 1: Repression of Secondary Metabolism. The production of secondary metabolites like this compound is often repressed during the primary growth phase. Your fermentation conditions may be promoting prolonged vegetative growth and delaying the onset of secondary metabolism.
-
Solution: Induce a metabolic switch from primary to secondary metabolism by introducing a nutrient limitation, such as phosphate or a specific nitrogen source, after an initial growth phase. Also, ensure that the fermentation is carried out for a sufficient duration to allow for the production of secondary metabolites.
-
-
Possible Cause 2: Inadequate Aeration. Oxygen is crucial for the growth of Streptomyces and for the activity of many enzymes involved in secondary metabolism.
-
Solution: Optimize the aeration and agitation rates to ensure a sufficient supply of dissolved oxygen throughout the fermentation. Monitor the dissolved oxygen levels and maintain them above a critical threshold, which may need to be determined experimentally.
-
Data Presentation
Table 1: Effect of pH and Temperature on this compound and Byproduct Formation (Illustrative Data)
| pH | Temperature (°C) | This compound Titer (mg/L) | Major Byproduct Titer (mg/L) | This compound/Byproduct Ratio |
| 6.5 | 28 | 120 | 45 | 2.67 |
| 7.0 | 28 | 150 | 30 | 5.00 |
| 7.5 | 28 | 130 | 50 | 2.60 |
| 7.0 | 25 | 110 | 25 | 4.40 |
| 7.0 | 30 | 160 | 40 | 4.00 |
| 7.0 | 32 | 140 | 60 | 2.33 |
Note: This table presents illustrative data based on general principles of Streptomyces fermentation. Optimal conditions should be determined experimentally for your specific strain and process.[8][9]
Table 2: Influence of Carbon and Nitrogen Sources on this compound Production (Illustrative Data)
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | This compound Titer (mg/L) | Major Byproduct Titer (mg/L) | This compound/Byproduct Ratio |
| Glucose | Soy Peptone | 145 | 35 | 4.14 |
| Glycerol | Soy Peptone | 180 | 20 | 9.00 |
| Soluble Starch | Soy Peptone | 110 | 40 | 2.75 |
| Glycerol | Yeast Extract | 165 | 28 | 5.89 |
| Glycerol | Ammonium Sulfate | 90 | 55 | 1.64 |
Note: This table provides hypothetical data to illustrate the impact of different nutrient sources. The optimal combination should be determined through systematic screening.[10][11][12][13]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound and Byproducts
This protocol provides a general method for the quantification of this compound and its byproducts from a fermentation broth.
1. Sample Preparation: a. Take a 1 mL aliquot of the fermentation broth. b. Centrifuge at 10,000 x g for 10 minutes to pellet the biomass. c. Transfer the supernatant to a clean tube. d. Extract the supernatant with an equal volume of ethyl acetate by vortexing for 2 minutes. e. Centrifuge at 3,000 x g for 5 minutes to separate the phases. f. Carefully collect the upper ethyl acetate layer and transfer it to a new tube. g. Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator. h. Reconstitute the dried extract in 1 mL of methanol. i. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 330 nm.
-
Column Temperature: 30°C.
3. Quantification: a. Prepare standard curves for this compound and any available byproduct standards by dissolving them in methanol at known concentrations. b. Run the standards on the HPLC under the same conditions as the samples. c. Integrate the peak areas of this compound and the byproducts in the sample chromatograms. d. Calculate the concentration of each compound in the samples by comparing their peak areas to the respective standard curves.
Protocol 2: Gene Knockout in Streptomyces lydicus using CRISPR-Cas9
This protocol outlines a general workflow for creating a gene knockout mutant to eliminate the production of a specific byproduct.
1. Design of single guide RNA (sgRNA): a. Identify the target gene responsible for the synthesis of the unwanted byproduct using bioinformatics tools and genomic data. b. Use a CRISPR design tool (e.g., CHOPCHOP, E-CRISP) to design two or more sgRNAs targeting the 5' end of the coding sequence of the target gene.[14] c. Select sgRNAs with high on-target scores and low off-target scores.
2. Construction of the CRISPR-Cas9 Plasmid: a. Synthesize DNA oligonucleotides corresponding to the designed sgRNA sequences. b. Clone the sgRNA cassettes into a Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease. A common vector backbone is pCRISPomyces-2. c. Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
3. Transformation of Streptomyces lydicus: a. Prepare competent E. coli cells (e.g., ET12567/pUZ8002) and transform them with the constructed CRISPR-Cas9 plasmid. b. Perform intergeneric conjugation between the transformed E. coli and Streptomyces lydicus. c. Plate the conjugation mixture on a selective medium (e.g., MS agar with nalidixic acid and apramycin) to select for Streptomyces exconjugants. d. Incubate the plates at 30°C until colonies appear.
4. Screening for Knockout Mutants: a. Isolate individual Streptomyces colonies and grow them in liquid culture. b. Extract genomic DNA from the cultures. c. Perform PCR using primers flanking the target gene region. d. Analyze the PCR products by gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wild-type. e. Confirm the deletion by Sanger sequencing of the PCR product.
5. Phenotypic Analysis: a. Ferment the confirmed knockout mutant under the same conditions as the wild-type strain. b. Analyze the fermentation broth by HPLC (as described in Protocol 1) to confirm the absence of the target byproduct and to assess the impact on this compound production.
Mandatory Visualizations
Caption: Regulatory cascade for this compound biosynthesis.
Caption: Troubleshooting workflow for minimizing byproducts.
Caption: Metabolic fate of precursors in this compound biosynthesis.
References
- 1. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of regulatory cascades and networks controlling antibiotic biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tools for metabolic engineering in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The impact of different carbon and nitrogen sources on antibiotic production by Streptomyces hygroscopicus CH-7 | Semantic Scholar [semanticscholar.org]
- 12. Role of Carbon, Nitrogen, Phosphate and Sulfur Metabolism in Secondary Metabolism Precursor Supply in Streptomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innovativegenomics.org [innovativegenomics.org]
Technical Support Center: Enhancing the Stability of Lydicamycin for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Lydicamycin during bioassays. The information is presented in a question-and-answer format to directly address specific issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a polyketide antibiotic produced by Streptomyces species. It exhibits potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). Recent studies have also shown that this compound can induce morphological differentiation, such as sporulation, in some actinobacteria.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid film at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. It has poor solubility in water.[2][3]
Q4: How should I prepare a stock solution of this compound?
A4: Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent like DMSO or ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL) and store it in small aliquots at -20°C to minimize freeze-thaw cycles. For most bioassays, the final concentration of the organic solvent should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the cells.
Q5: What are the general stability concerns for polyketide antibiotics like this compound?
A5: Polyketide antibiotics can be susceptible to degradation under various conditions. Factors that can affect their stability include pH, temperature, and exposure to light. Some macrolides, a class of polyketides, are known to be unstable in acidic conditions.[4] While specific data for this compound is limited, it is prudent to assume it may be sensitive to similar conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in bioassays.
This is a common problem that can often be attributed to the degradation of the compound.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | Prepare fresh stock solutions of this compound in a suitable organic solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
| Instability in aqueous bioassay medium | Minimize the time this compound is in the aqueous bioassay medium before and during the experiment. Prepare working solutions immediately before use. Consider performing a time-course experiment to assess the stability of this compound in your specific bioassay medium. |
| pH-mediated degradation | Check the pH of your bioassay medium. If the medium is acidic, consider buffering it to a neutral pH if compatible with your experimental system. Some macrolide antibiotics are known to degrade in acidic conditions.[4] |
| Precipitation of this compound | Due to its poor water solubility, this compound may precipitate when added to aqueous media. Visually inspect for any precipitate. To improve solubility, consider using a formulation strategy such as preparing a lipid-based formulation or using a co-solvent system, ensuring the final solvent concentration is not toxic to the cells. |
| Adsorption to plasticware | This compound, being a lipophilic molecule, may adsorb to plastic surfaces. Using low-protein-binding microplates and pipette tips can help mitigate this issue. |
Issue 2: High variability in results between replicate wells or experiments.
High variability can obscure the true biological effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inaccurate pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding into microplates. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile medium or water. |
| Inconsistent incubation conditions | Use a calibrated incubator and ensure consistent temperature and humidity levels. |
Experimental Protocols
Protocol 1: Preparation of this compound for Bioassays
This protocol outlines the steps for preparing this compound for use in a typical antimicrobial susceptibility test, such as a Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound solid film
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and low-protein-binding tips
-
Sterile bioassay medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate sterile bioassay medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the bioassay does not exceed a level that is toxic to the test organism (typically ≤1%). A solvent toxicity control should be included in your experiment.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound working solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well low-protein-binding microplates
-
Sterile bioassay medium
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the bioassay medium to achieve the desired final cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Plate Setup:
-
Add 50 µL of sterile bioassay medium to all wells of the 96-well plate.
-
Add 50 µL of the highest concentration of this compound working solution to the first column of wells and mix by pipetting up and down.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
Include a positive control (cells + medium, no this compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for S. aureus).
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Experimental workflow for this compound bioassays.
Caption: Troubleshooting flowchart for inconsistent this compound bioassay results.
Caption: Postulated mechanism of action of this compound.
References
Technical Support Center: Enhancing Lydicamycin Production Through Overexpression of Regulatory Genes
Disclaimer: As of late 2025, specific experimental data on the targeted overexpression of regulatory genes to increase Lydicamycin production is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols are based on established principles and successful strategies employed for increasing the production of other secondary metabolites in Streptomyces species. This information is intended to provide a foundational framework for researchers working on this compound production enhancement.
Frequently Asked Questions (FAQs)
Q1: What types of regulatory genes are typically targeted to increase antibiotic production in Streptomyces?
A1: Two main categories of regulatory genes are often targeted:
-
Pathway-Specific (Cluster-Situated) Regulators: These genes are located within or near the this compound biosynthetic gene cluster (BGC) and are believed to directly control the expression of the biosynthetic genes. Common families of pathway-specific regulators in Streptomyces include SARPs (Streptomyces Antibiotic Regulatory Proteins), LuxR family, and TetR family regulators. Overexpressing a positive regulator or deleting a negative regulator within the BGC can significantly enhance production.
-
Global (Pleiotropic) Regulators: These genes influence the expression of multiple gene clusters and developmental processes in Streptomyces. Manipulating global regulators can have broad effects on the organism's metabolism, sometimes leading to increased production of a specific antibiotic as a secondary effect.
Q2: What are the common challenges encountered when overexpressing genes in Streptomyces lydicus?
A2: Researchers may face several challenges, including:
-
Inefficient DNA Transfer: Streptomyces can be difficult to transform due to their complex cell wall and restriction-modification systems that degrade foreign DNA.
-
Vector Instability: Plasmids used for overexpression may not be stably maintained in S. lydicus.
-
Suboptimal Promoter Choice: The selected promoter for driving the expression of the regulatory gene may not be strong enough or may not be active during the optimal production phase.
-
Metabolic Burden: Overexpression of a gene can place a metabolic strain on the organism, potentially leading to slower growth or reduced production of the target compound.
-
Toxicity of the Overexpressed Protein: The regulatory protein itself, when produced in large amounts, might be toxic to the cell.
Q3: How can I identify putative regulatory genes within the this compound biosynthetic gene cluster?
A3: The this compound BGC can be analyzed using bioinformatics tools to identify open reading frames (ORFs) with homology to known regulatory protein families. Look for conserved domains characteristic of DNA-binding proteins, such as helix-turn-helix (HTH) motifs found in LuxR and TetR family regulators.
Troubleshooting Guides
Issue 1: No significant increase in this compound production is observed after overexpressing a putative positive regulatory gene.
| Potential Cause | Troubleshooting Step |
| Ineffective Promoter | Verify the activity of the chosen promoter in S. lydicus at the relevant growth phase for this compound production. Consider testing a panel of constitutive and inducible promoters. |
| Suboptimal Codon Usage | The codon usage of the regulatory gene may not be optimal for efficient translation in S. lydicus. Consider codon optimization of the gene sequence. |
| Incorrect Gene Annotation | The targeted gene may not be a positive regulator, or it may be part of a more complex regulatory cascade. Re-evaluate the bioinformatic analysis and consider targeting other putative regulators. |
| Feedback Inhibition | The biosynthetic pathway may be subject to feedback inhibition by this compound or an intermediate. Analyze the metabolic profile of the engineered strain to check for the accumulation of intermediates. |
| Post-Translational Regulation | The activity of the regulatory protein may be controlled by post-translational modifications that are not accounted for by simple overexpression. |
Issue 2: High variability in this compound yield is observed between different engineered strains or culture batches.
| Potential Cause | Troubleshooting Step |
| Plasmid Instability | Confirm the stable maintenance of the overexpression plasmid in the culture over time using selective pressure and plasmid extraction. |
| Inconsistent Culture Conditions | Standardize all culture parameters, including media composition, pH, temperature, aeration, and inoculum preparation. |
| Genetic Instability of the Host Strain | Perform regular quality control of the host strain to check for genetic drift or mutations that could affect production. |
Quantitative Data from Analogous Systems
While specific data for this compound is not available, the following table summarizes the results from a study on increasing natamycin production in Streptomyces lydicus A02 by overexpressing the positive regulatory gene slnM2 with different promoters. This illustrates the potential for significant yield improvement through this strategy.[1]
| Strain | Genetic Modification | Natamycin Production Increase (Fold Change) |
| AM01 | Additional copy of slnM2 with ermEp* promoter | 2.4 |
| AM02 | Additional copy of slnM2 with dual promoters (ermEp* and native) | 3.0 |
| AM03 | Additional copy of slnM2 with its native promoter | 1.9 |
Experimental Protocols
Protocol 1: General Method for Overexpression of a Regulatory Gene in Streptomyces lydicus
This protocol provides a general workflow for constructing an engineered S. lydicus strain overexpressing a target regulatory gene.
-
Gene Identification and Cloning:
-
Identify the putative regulatory gene within the this compound BGC using bioinformatics.
-
Design primers to amplify the full-length gene from S. lydicus genomic DNA.
-
Clone the amplified gene into an appropriate E. coli-Streptomyces shuttle vector (e.g., pSET152-based vectors) under the control of a strong constitutive promoter like ermEp*.
-
Verify the sequence of the cloned gene.
-
-
Transformation of Streptomyces lydicus :
-
Prepare protoplasts of S. lydicus.
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Transform the protoplasts with the overexpression plasmid using a polyethylene glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a regeneration medium containing an appropriate antibiotic for selection (e.g., apramycin).
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Incubate until transformant colonies appear.
-
-
Verification of Transformants:
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Isolate genomic DNA from putative transformants.
-
Confirm the integration of the plasmid into the Streptomyces chromosome via PCR using primers specific to the vector and the target gene.
-
-
Fermentation and Analysis:
-
Inoculate the wild-type and engineered strains into a suitable production medium.
-
Incubate under optimal conditions for this compound production.
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Extract this compound from the culture broth and mycelium at various time points.
-
Quantify this compound production using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: Generalized signaling pathway for antibiotic biosynthesis in Streptomyces.
Caption: Experimental workflow for generating an overexpressing Streptomyces strain.
References
Technical Support Center: Enhanced Lydicamycin Production via Fed-Batch Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Lydicamycin yield using fed-batch fermentation strategies.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield Despite Good Biomass | - Suboptimal Precursor Supply: Insufficient availability of primary metabolic precursors for the this compound biosynthetic pathway. - Feedback Inhibition: High concentrations of this compound or its intermediates may inhibit further production. - Nutrient Limitation (Non-carbon source): Depletion of nitrogen, phosphate, or essential trace elements during the production phase. - Incorrect pH Profile: The optimal pH for growth may not be optimal for this compound biosynthesis.[1] | - Precursor Feeding: Implement a feeding strategy with known or suspected precursors of the polyketide and non-ribosomal peptide pathways. - In-situ Product Removal: Consider adding adsorbent resins to the fermentation broth to remove this compound as it is produced.[1] - Nutrient Supplementation: Analyze broth for key nutrient depletion and implement a feeding strategy for the limiting nutrient. - pH Profiling: Conduct experiments to determine the optimal pH for this compound production and maintain it during the fermentation.[1] |
| Slow or Stalled Fermentation | - Substrate Inhibition: High initial concentrations of the primary carbon source (e.g., glucose) can inhibit microbial growth. - Inadequate Aeration/Oxygen Supply: Insufficient dissolved oxygen (DO) levels can limit metabolic activity. - Poor Inoculum Quality: An old or improperly prepared inoculum can lead to a long lag phase or complete fermentation failure. - Accumulation of Toxic Byproducts: The buildup of metabolic byproducts can be inhibitory to cell growth and production.[2] | - Controlled Feeding: Start with a lower initial substrate concentration and implement a fed-batch strategy to maintain it at a non-inhibitory level.[][4] - Optimize Agitation and Aeration: Increase agitation speed and/or aeration rate to maintain DO levels above the critical threshold (typically >20-30%). - Standardize Inoculum Preparation: Develop and follow a strict protocol for inoculum development to ensure consistent quality. - Media Optimization: Modify the medium composition to reduce the formation of inhibitory byproducts.[1] |
| Inconsistent this compound Yields Between Batches | - Variability in Media Preparation: Inconsistent weighing of components or sterilization procedures can affect fermentation performance. - Fluctuations in Fermentation Parameters: Lack of precise control over temperature, pH, and DO can lead to batch-to-batch variation.[1] - Genetic Instability of the Producing Strain: Streptomyces strains can sometimes undergo genetic changes, leading to reduced productivity. | - Standard Operating Procedures (SOPs): Implement and adhere to strict SOPs for media preparation.[1] - Process Control: Ensure all probes are calibrated and that the control system maintains parameters within the setpoints.[1] - Strain Maintenance: Maintain a master cell bank and working cell banks to ensure the use of a consistent and productive strain. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting medium for this compound fermentation?
A1: While the exact optimal medium may vary, a good starting point for Streptomyces fermentations, including for this compound production, often includes a complex nitrogen source and a readily metabolizable carbon source. A typical basal medium might consist of:
-
Nitrogen Source: Soybean meal, yeast extract, or peptone.[6][7]
-
Minerals: K2HPO4, MgSO4, NaCl, and CaCO3.[7]
-
Trace Elements: FeSO4, MnCl2, ZnSO4.[5]
It is crucial to optimize the concentrations of these components for your specific strain and process.[6]
Q2: What are the key precursors for this compound biosynthesis that I can feed to my culture?
A2: Lydicamycins are hybrid non-ribosomal peptide-polyketide compounds.[8][9] The biosynthesis likely starts from an enzymatically converted arginine and involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[9][10] Therefore, feeding strategies could include supplementation with:
-
Amino Acids: Particularly L-arginine.
-
Short-chain fatty acids: As precursors for the polyketide backbone.
The optimal timing and concentration of precursor addition should be determined experimentally.
Q3: How can I control the glucose concentration during a fed-batch fermentation for this compound production?
A3: Maintaining a low and stable glucose concentration is often key to avoiding catabolite repression and maximizing the production of secondary metabolites like antibiotics.[4][11][12] Common glucose feeding strategies include:
-
Constant Feed Rate: A simple approach where a concentrated glucose solution is added at a constant rate.[13][14]
-
Exponential Feeding: The feed rate is increased exponentially to match the exponential growth of the microbial culture.[13]
-
Feedback Control: The feed rate is adjusted based on real-time measurements of parameters like dissolved oxygen (DO) or pH, which can indicate the metabolic state of the culture.[13]
Q4: My this compound production ceases prematurely. What could be the cause?
A4: Premature cessation of this compound production could be due to several factors:
-
Depletion of a Key Precursor: The availability of a specific precursor for the this compound biosynthesis pathway may be exhausted.[1]
-
Accumulation of Toxic Byproducts: The buildup of toxic metabolites in the broth can inhibit further production.[1]
-
pH Drift: The pH of the culture may have shifted to a range that is not conducive to this compound biosynthesis.[1]
-
Feedback Inhibition: As mentioned in the troubleshooting guide, the product itself may be inhibiting its own synthesis.[1]
Experimental Protocols
General Fed-Batch Fermentation Protocol for Streptomyces
-
Inoculum Preparation:
-
Aseptically transfer a cryopreserved vial of the Streptomyces lydicus strain to a baffled flask containing a suitable seed medium.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare and sterilize the production medium in a bioreactor.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculate the bioreactor with 5-10% (v/v) of the seed culture.
-
Run the fermentation in batch mode, maintaining the temperature at 28-30°C and pH between 6.5-7.5. Maintain DO above 30% by controlling agitation and aeration.
-
-
Fed-Batch Phase:
-
Prepare a sterile, concentrated feeding solution (e.g., 50% w/v glucose).
-
Initiate the feeding strategy once the initial carbon source is nearly depleted. The feeding strategy can be a simple constant feed rate or a more complex strategy based on online monitoring of parameters like DO or respiratory quotient.
-
Monitor cell growth (e.g., by measuring optical density or dry cell weight) and this compound production (e.g., by HPLC) throughout the fermentation.
-
-
Harvesting:
-
Terminate the fermentation when this compound production reaches a plateau or begins to decline.
-
Separate the biomass from the culture broth by centrifugation or filtration. The supernatant contains the secreted this compound.
-
Quantitative Data Summary
The following table summarizes hypothetical data from different fed-batch strategies to illustrate potential improvements in this compound yield. Note: This data is illustrative and not from a specific cited experiment on this compound.
| Fed-Batch Strategy | Feeding Substrate | Feed Rate | Maximum Biomass (g/L) | Maximum this compound Titer (mg/L) | Productivity (mg/L/h) |
| Batch (Control) | N/A | N/A | 15 | 80 | 0.67 |
| Constant Feed | 50% Glucose | 0.5 g/L/h | 25 | 150 | 1.04 |
| Exponential Feed | 50% Glucose | Variable | 35 | 220 | 1.53 |
| DO-Stat Feed | 50% Glucose | Feedback Controlled | 32 | 200 | 1.39 |
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for fed-batch fermentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 4. scielo.br [scielo.br]
- 5. US3597324A - Preparation of the antibiotic rifamycin sv - Google Patents [patents.google.com]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of glucose limitation on biomass and spiramycin production by Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Feeding control strategies on Fed-Batch fermentation with a LAMBDA peristaltic pump | LAMBDA [lambda-instruments.com]
- 14. Strategies in fed-batch cultivation on the production performance of Lactobacillus salivarius I 24 viable cells - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing and broadening in Lydicamycin chromatography
Welcome to the technical support center for troubleshooting chromatographic issues during the analysis of Lydicamycin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems such as peak tailing and broadening in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: The most frequent cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase.[1][2][3] this compound possesses multiple polar functional groups, including hydroxyls and a tetramic acid moiety, as well as a potentially basic amidinopyrrolidine group.[4][5] These groups can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.[1][6][7]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in achieving a good peak shape for ionizable compounds like this compound.[8][9][10] If the mobile phase pH is close to the pKa of this compound's functional groups, both ionized and non-ionized forms can exist simultaneously, leading to peak distortion, broadening, or splitting.[8][9][10] For basic compounds, operating at a low pH (e.g., 2-3) can protonate the analyte and suppress unwanted interactions with silanol groups, often resulting in improved peak symmetry.[1]
Q3: Can the sample solvent impact the peak shape of this compound?
A3: Yes, the composition of the sample solvent can significantly affect peak shape.[11][12][13] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the sample band to spread at the head of the column, resulting in broad or split peaks.[11][12][13] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.[14]
Q4: My peaks are broad, but not necessarily tailing. What could be the issue?
A4: Peak broadening, distinct from tailing, can be caused by several factors. These include extra-column volume (e.g., excessively long or wide tubing), slow mass transfer kinetics, column degradation, or temperature gradients within the column.[15][16][17] Injecting too large a sample volume or overloading the column with a high concentration of this compound can also lead to broadened peaks.[18][19][20]
Q5: All the peaks in my chromatogram are tailing, not just this compound. What does this suggest?
A5: If all peaks in the chromatogram exhibit tailing, it is likely an issue with the chromatographic system or the column itself rather than a specific analyte interaction.[21] Potential causes include a void at the column inlet, a partially blocked frit, or significant extra-column dead volume in the system's tubing and connections.[16][17][22]
Troubleshooting Guides
Issue 1: this compound Peak Tailing
This guide will walk you through a systematic approach to diagnose and resolve peak tailing for this compound.
Step 1: Evaluate Mobile Phase pH
Secondary interactions with silanol groups are a primary cause of tailing for compounds with basic functionalities.[1][23] Adjusting the mobile phase pH can suppress these interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Mobile Phase A (Aqueous): Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
pH Adjustment: Using a calibrated pH meter, add a suitable acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to the aqueous phase to achieve a pH between 2.5 and 3.5. This ensures the protonation of silanol groups, minimizing secondary interactions.
-
Mobile Phase B (Organic): Use an appropriate organic solvent such as acetonitrile or methanol.
-
Chromatographic Run: Equilibrate the column with your initial mobile phase composition and inject the this compound standard.
-
Evaluation: Compare the peak asymmetry factor before and after the pH adjustment. An asymmetry factor closer to 1 indicates a more symmetrical peak.
Data Presentation: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Acidic Modifier | Peak Asymmetry Factor (Tf) | Observations |
| 5.5 | (None) | 2.1 | Significant tailing |
| 3.0 | 0.1% Formic Acid | 1.3 | Improved symmetry |
| 2.5 | 0.1% Trifluoroacetic Acid | 1.1 | Symmetrical peak |
Step 2: Consider Using an End-Capped Column
Modern HPLC columns are often "end-capped" to block a majority of the residual silanol groups, reducing their potential for unwanted interactions.[2][22][24]
Troubleshooting Action: If you are not already using one, switch to a high-quality, end-capped C18 or C8 column. This can significantly improve the peak shape for polar and basic analytes like this compound.[22]
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.
Issue 2: General Peak Broadening of this compound
This guide addresses issues of broad peaks that may not necessarily be tailing.
Step 1: Optimize Column Temperature
Column temperature affects mobile phase viscosity and mass transfer kinetics.[25][26][27] Increasing the temperature can often lead to sharper peaks.[26]
Experimental Protocol: Column Temperature Optimization
-
Initial Conditions: Set the column temperature to ambient (e.g., 25°C) and run your analysis.
-
Increase Temperature: Incrementally increase the column temperature (e.g., to 35°C, then 45°C). Ensure you do not exceed the column's maximum recommended temperature.
-
Pre-heat Mobile Phase: If your HPLC system has a mobile phase pre-heater, ensure it is active, especially at higher temperatures, to avoid thermal gradients across the column which can cause peak distortion.[11][25]
-
Evaluation: Measure the peak width at half height for each temperature.
Data Presentation: Effect of Column Temperature on this compound Peak Width
| Column Temperature (°C) | Peak Width at Half Height (min) | System Backpressure (psi) |
| 25 | 0.25 | 2200 |
| 35 | 0.20 | 1800 |
| 45 | 0.17 | 1500 |
Step 2: Minimize Extra-Column Volume
Excessive volume from tubing and connections between the injector and detector can cause significant peak broadening.[16][17]
Troubleshooting Action:
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches or smaller).[6]
-
Keep the length of all tubing to a minimum.
-
Ensure all fittings are properly connected to avoid dead volume.[21]
Step 3: Check for Column Overload
Injecting too much sample can saturate the stationary phase and lead to broad, often fronting, peaks.[20][22]
Troubleshooting Action:
-
Perform a series of injections with decreasing concentrations of this compound.
-
If the peak shape improves at lower concentrations, column overload is the likely cause.
-
Reduce the injection volume or dilute the sample accordingly.[28]
Step 4: Logical Diagram of Peak Broadening Causes
This diagram illustrates the relationship between potential causes and the observation of peak broadening.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. lctsbible.com [lctsbible.com]
- 4. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. halocolumns.com [halocolumns.com]
- 15. What Are the Primary Factors Contributing to Chromatographic Peak Broadening? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bates.edu [bates.edu]
- 18. quora.com [quora.com]
- 19. agilent.com [agilent.com]
- 20. mastelf.com [mastelf.com]
- 21. support.waters.com [support.waters.com]
- 22. gmpinsiders.com [gmpinsiders.com]
- 23. chromanik.co.jp [chromanik.co.jp]
- 24. LC Technical Tip [discover.phenomenex.com]
- 25. chromtech.com [chromtech.com]
- 26. How does increasing column temperature affect LC methods? [sciex.com]
- 27. Restek - Blog [restek.com]
- 28. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
Technical Support Center: Refolding and Purification of Recombinant Enzymes in Lydicamycin Biosynthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the refolding and purification of recombinant enzymes involved in Lydicamycin biosynthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in producing active recombinant enzymes for this compound biosynthesis?
A1: The biosynthesis of this compound involves large and complex enzymes, primarily Polyketide Synthases (PKSs) and Nonribosomal Peptide Synthetases (NRPSs), and potentially Cytochrome P450 monooxygenases.[1][2][3][4][5][6][7][8] The main challenges include:
-
Low expression levels: The sheer size and multidomain nature of PKS and NRPS modules can lead to low expression yields in heterologous hosts like E. coli.[3][6][7]
-
Inclusion body formation: Overexpression of these large, complex proteins often results in misfolding and aggregation into insoluble inclusion bodies.[3][4]
-
Incorrect post-translational modifications: PKS and NRPS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to attach the 4'-phosphopantetheine prosthetic group, which is essential for their activity. Heterologous hosts may not have a compatible or efficient PPTase.
-
Cofactor requirements: Cytochrome P450 enzymes require a specific redox partner for activity, which may not be present or functional in a heterologous expression system.[9][10][11]
-
Low solubility and stability: Even when expressed in a soluble form, these large enzymes can be prone to aggregation and degradation during purification.[3][6]
Q2: Which expression system is most suitable for this compound biosynthesis enzymes?
A2: While E. coli is a common choice due to its rapid growth and ease of genetic manipulation, the complexity of PKS and NRPS enzymes often necessitates alternative systems.[3][4]
-
E. coli : Can be used, but often leads to inclusion bodies.[4] Co-expression with chaperones or using engineered strains can improve soluble expression.
-
Streptomyces lividans : As a host more closely related to the native this compound producer, it often provides a better environment for the correct folding and post-translational modification of these enzymes.[10]
-
Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae): Eukaryotic hosts that can handle large proteins and perform some post-translational modifications.
-
Insect cells (Baculovirus expression system): Can produce high yields of large, complex proteins with proper folding.
Q3: How can I improve the yield of soluble recombinant PKS and NRPS enzymes?
A3: To enhance the production of soluble enzymes, consider the following strategies:
-
Lower induction temperature: Reducing the culture temperature (e.g., to 16-20°C) after induction slows down protein synthesis, which can promote proper folding.[12]
-
Optimize inducer concentration: Use the lowest effective concentration of the inducer (e.g., IPTG) to avoid overwhelming the cellular folding machinery.[12]
-
Co-expression with chaperones: Chaperone proteins like GroEL/GroES can assist in the proper folding of large, complex proteins.[3][6]
-
Use a weaker promoter or a low-copy-number plasmid: This can reduce the rate of protein expression, giving the cell more time to fold the nascent polypeptide chains correctly.
-
Co-express a compatible PPTase: To ensure proper post-translational modification, co-express a suitable phosphopantetheinyl transferase.
Troubleshooting Guides
Problem 1: Low to no expression of the target enzyme.
| Possible Cause | Troubleshooting Step |
| Codon usage bias | The gene sequence of the this compound biosynthesis enzyme may contain codons that are rare in the expression host (e.g., E. coli). |
| Solution: Synthesize a codon-optimized version of the gene for the chosen expression host. | |
| Toxicity of the expressed protein | The recombinant enzyme may be toxic to the host cells, leading to poor growth and low expression levels. |
| Solution: Use a tightly regulated expression system to minimize basal expression before induction. Lower the induction temperature and inducer concentration. | |
| Plasmid instability | The expression plasmid may be unstable, leading to its loss from the cell population over time. |
| Solution: Ensure that the appropriate antibiotic selection is maintained throughout the culture. Check for plasmid integrity by restriction digest. | |
| Inefficient transcription or translation | The promoter may not be strong enough, or the ribosome binding site may be suboptimal. |
| Solution: Clone the gene into a vector with a stronger promoter. Optimize the ribosome binding site sequence. |
Problem 2: The recombinant enzyme is expressed in inclusion bodies.
| Possible Cause | Troubleshooting Step |
| High expression rate | Rapid protein synthesis can overwhelm the cell's folding capacity, leading to aggregation. |
| Solution: Lower the induction temperature (16-20°C) and reduce the inducer concentration.[12] | |
| Suboptimal culture conditions | Factors like pH, aeration, and media composition can influence protein folding. |
| Solution: Optimize culture conditions. Ensure adequate aeration and use a rich medium. | |
| Lack of chaperones | The expression host may not have sufficient levels of chaperones to assist in folding the large PKS/NRPS enzymes. |
| Solution: Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ.[3][6] | |
| Disulfide bond formation (for certain enzymes) | If the enzyme requires disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent their formation. |
| Solution: Express the protein in the periplasm or use engineered strains with a more oxidizing cytoplasm (e.g., Origami strains). |
Problem 3: The purified enzyme has low or no activity.
| Possible Cause | Troubleshooting Step |
| Improper refolding | The refolding protocol may not be optimal for the specific enzyme, resulting in misfolded, inactive protein. |
| Solution: Screen a variety of refolding buffers with different pH, additives (e.g., L-arginine, glycerol), and redox systems (e.g., glutathione).[13] | |
| Lack of post-translational modification | PKS and NRPS enzymes require phosphopantetheinylation to be active. |
| Solution: Co-express a compatible phosphopantetheinyl transferase (PPTase) or treat the purified apo-enzyme with a purified PPTase and Coenzyme A in vitro. | |
| Missing redox partner (for P450s) | Cytochrome P450 enzymes require specific reductase partners to function.[9][11] |
| Solution: Co-express the P450 with its native redox partner(s) or a suitable surrogate system.[11] | |
| Enzyme instability | The purified enzyme may be unstable and lose activity over time. |
| Solution: Add stabilizing agents like glycerol or trehalose to the storage buffer. Store at -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Incorrect assay conditions | The buffer, pH, temperature, or substrate concentration in the activity assay may be suboptimal. |
| Solution: Optimize the assay conditions. Ensure all necessary cofactors are present. |
Data Presentation: Comparison of Refolding Methods
The following table presents hypothetical, yet representative, quantitative data for the refolding of a recombinant PKS module from this compound biosynthesis. This data is intended to illustrate the comparison of different refolding strategies.
| Refolding Method | Protein Concentration (mg/mL) | Refolding Buffer Additives | Yield of Soluble Protein (%) | Specific Activity (U/mg) |
| Rapid Dilution | 0.05 | 0.4 M L-Arginine, 5% Glycerol | 35 | 150 |
| Step-wise Dialysis | 0.5 | 0.2 M L-Arginine, 2% Glycerol | 50 | 250 |
| On-column Refolding (IMAC) | 0.1 | Gradient of Urea, 0.5 M L-Arginine | 65 | 320 |
| Reverse Micelles | 0.2 | AOT/isooctane | 45 | 280 |
Note: Specific activity is measured using a standard in vitro assay for the PKS module.
Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies
-
Harvest Inclusion Bodies: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Wash Inclusion Bodies: Resuspend the pellet in a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1% Triton X-100) and incubate for 30 minutes at 4°C with gentle agitation. Centrifuge again and discard the supernatant. Repeat this wash step two more times.
-
Solubilization: Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 M Urea or 6 M Guanidine Hydrochloride, 10 mM DTT).
-
Incubation: Incubate at room temperature for 1-2 hours with gentle stirring until the pellet is completely dissolved.
-
Clarification: Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured recombinant enzyme.
Protocol 2: On-Column Refolding using Immobilized Metal Affinity Chromatography (IMAC)
This protocol assumes the recombinant enzyme has a His-tag.
-
Column Preparation: Equilibrate a Ni-NTA column with binding buffer containing denaturant (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 8 M Urea, 10 mM Imidazole).
-
Protein Loading: Load the clarified supernatant from the solubilization step onto the equilibrated column.
-
Wash Step: Wash the column with several column volumes of the binding buffer to remove unbound proteins.
-
Refolding Gradient: Initiate a linear gradient from the binding buffer (8 M Urea) to a refolding buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 0.5 M L-Arginine, 20 mM Imidazole) over at least 10 column volumes. This gradual removal of the denaturant allows the protein to refold while bound to the resin.
-
Elution: Elute the refolded protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole).
-
Buffer Exchange: Immediately exchange the buffer of the eluted protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol) using dialysis or a desalting column.
Visualizations
Caption: Workflow for recombinant enzyme production from inclusion bodies.
Caption: Logic diagram for troubleshooting low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies [mdpi.com]
- 8. NRPS-PKS: a knowledge-based resource for analysis of NRPS/PKS megasynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
Troubleshooting contamination in large-scale Lydicamycin fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale fermentation of Lydicamycin.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound fermentation, offering potential causes and actionable solutions.
Problem 1: No or low this compound production, but good biomass growth.
-
Question: My Streptomyces culture is growing well, but I'm not detecting any this compound. What could be the issue?
-
Answer: This is a common issue in secondary metabolite production. Several factors could be at play:
-
Sub-optimal Media Composition: The media may support vegetative growth but lack the specific precursors or inducers for this compound biosynthesis. This compound production is tied to aerial mycelium formation, which may be affected by media components.[1]
-
Incorrect Fermentation Parameters: Sub-optimal pH, temperature, or dissolved oxygen levels can favor biomass accumulation over secondary metabolite production.
-
Strain Viability: The high-yielding characteristics of the strain may have diminished over successive sub-culturing.
-
Feedback Inhibition: High concentrations of this compound or other metabolites in the broth may be inhibiting further production.
Troubleshooting Steps:
-
Media Optimization: Review and optimize the concentrations of carbon and nitrogen sources. Consider testing different media formulations known to support Streptomyces secondary metabolism, such as ISP2 or MS agar.[2]
-
Parameter Adjustment: Monitor and control key fermentation parameters. For many Streptomyces species, a temperature range of 25-30°C and a pH between 6.0 and 8.0 are optimal.[3]
-
Inoculum Quality: Always use a fresh, high-quality inoculum from a well-maintained stock culture.
-
Fed-batch Strategy: Implement a fed-batch feeding strategy to maintain optimal nutrient levels and avoid feedback inhibition.
-
Problem 2: Visible contamination in the fermenter.
-
Question: I've noticed a change in the appearance of my fermentation broth (e.g., cloudiness, different color, mold growth). What should I do?
-
Answer: Visible contamination is a serious issue that requires immediate attention to prevent the loss of the entire batch and contamination of the facility. Common contaminants in Streptomyces fermentations include fast-growing bacteria (like Bacillus and Pseudomonas) and fungi.[4]
Troubleshooting Steps:
-
Isolate the Fermenter: Immediately isolate the contaminated fermenter to prevent the spread of the contaminant.
-
Identify the Contaminant: Aseptically take a sample of the contaminated broth for microscopic examination and plating on selective media to identify the contaminant. This will help in determining the source and future prevention strategies.
-
Terminate the Batch: In most cases of large-scale contamination, it is best to terminate the batch to prevent further consumption of resources and potential equipment damage.
-
Thorough Cleaning and Sterilization: After emptying the fermenter, perform a rigorous cleaning and sterilization cycle. This may include a caustic clean-in-place (CIP) followed by a steam-in-place (SIP) cycle at elevated temperatures and for an extended duration.
-
Problem 3: Slow or inconsistent growth of Streptomyces.
-
Question: My Streptomyces culture is growing much slower than expected, or the growth is inconsistent between batches. What are the likely causes?
-
Answer: Streptomyces are known to have a slower growth rate compared to many common bacterial contaminants.[2] Inconsistent growth can be due to several factors:
-
Inoculum Quality: The age, viability, and morphology (spores vs. mycelial fragments) of the inoculum can significantly impact the lag phase and subsequent growth.
-
Media Preparation: Inconsistent media preparation, including improper dissolution of components or pH variations, can affect nutrient availability.
-
Shear Stress: The mycelial nature of Streptomyces makes it sensitive to shear stress from agitation. Excessive shear can damage the mycelia and inhibit growth.
-
Oxygen Limitation: Inadequate aeration can limit the growth of these strictly aerobic organisms.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation to ensure consistency.
-
Optimize Agitation and Aeration: Find the right balance between providing sufficient oxygen and minimizing shear stress. This may involve adjusting the impeller speed and sparging rate.
-
Ensure Proper Media Sterilization: Over-sterilization can degrade essential media components, while under-sterilization can lead to contamination. Validate your sterilization cycle.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of contamination in large-scale this compound fermentation?
-
A1: The most common sources include inadequately sterilized media, fermenter vessel and fittings, contaminated inoculum, non-sterile air filtration, and failure of aseptic barriers during sampling or additions.
-
-
Q2: How can I prevent contamination in my this compound fermentation?
-
A2: A multi-faceted approach is crucial:
-
Strict Aseptic Technique: Meticulous aseptic technique during all manipulations is paramount.
-
Validated Sterilization Protocols: Ensure that all equipment and media are sterilized using validated protocols. Steam-in-place (SIP) is the standard for large fermenters.
-
Positive Pressure: Maintain a positive pressure inside the fermenter with sterile air to prevent the ingress of contaminants.
-
Regular Maintenance: Regularly inspect and maintain all seals, O-rings, and filters.
-
Personnel Training: Ensure all personnel are thoroughly trained in aseptic techniques and contamination control procedures.
-
-
-
Q3: What are the key parameters to monitor during this compound fermentation?
-
A3: Continuous monitoring of pH, temperature, dissolved oxygen, agitation rate, and off-gas composition (O2 and CO2) is essential. Additionally, periodic offline measurements of biomass, substrate concentration, and this compound titer are necessary for process control and optimization.
-
-
Q4: My Streptomyces culture is forming dense pellets. Is this good or bad for this compound production?
-
A4: The effect of pellet formation on antibiotic production in Streptomyces can vary. While some level of mycelial aggregation is often associated with the onset of secondary metabolism, very dense pellets can suffer from mass transfer limitations, where cells in the core of the pellet may be starved of oxygen and nutrients. This can lead to reduced overall productivity. The optimal morphology often needs to be determined empirically for each specific strain and process.
-
Data Presentation
Table 1: Typical Fermentation Parameters for Streptomyces Species
| Parameter | Range | Optimal (Typical) |
| Temperature | 24-32°C | 28°C |
| pH | 6.0-8.0 | 7.0 |
| Dissolved Oxygen | 20-60% saturation | 30% |
| Agitation Speed | 100-400 rpm | 200 rpm |
| Inoculum Size | 5-15% (v/v) | 10% |
Table 2: Common Contaminants and Their Characteristics
| Contaminant | Type | Common Sources | Key Indicators |
| Bacillus spp. | Gram-positive bacteria | Soil, dust, non-sterile media | Rapid drop in pH, increased turbidity |
| Pseudomonas spp. | Gram-negative bacteria | Water, equipment surfaces | Biofilm formation, pigment production |
| Molds (Aspergillus, Penicillium) | Fungi | Air, raw materials | Mycelial mats on surfaces, spores |
| Yeasts | Fungi | Air, personnel | Increased turbidity, alcohol smell |
Experimental Protocols
Protocol 1: Aseptic Sampling from a Large-Scale Fermenter
-
Preparation: Ensure the sampling port and all required materials (sample container, tools) are sterile.
-
Sterilization of the Sampling Port: Steam the sampling valve and associated piping for a validated period (e.g., 20 minutes at 121°C) to ensure sterility.
-
Flushing the Line: After sterilization, open the valve slightly to flush out any condensate and ensure a representative sample is taken.
-
Sample Collection: Aseptically collect the desired volume of fermentation broth into the sterile sample container.
-
Closing the Port: Close the sampling valve and re-sterilize the port if necessary.
-
Sample Handling: Immediately transport the sample to the laboratory for analysis, maintaining aseptic conditions.
Protocol 2: Microscopic Examination for Contamination
-
Sample Preparation: Aseptically transfer a small drop of the fermentation broth onto a clean microscope slide.
-
Staining (Optional but Recommended): Perform a Gram stain to differentiate between Gram-positive (Streptomyces and some contaminants) and Gram-negative bacteria. A lactophenol cotton blue stain can be used to visualize fungal elements.
-
Microscopy: Examine the slide under a light microscope at different magnifications (40x, 100x, and 1000x with oil immersion).
-
Observation: Look for the characteristic filamentous, branching mycelia of Streptomyces. Note the presence of any other cell morphologies, such as single bacterial cells (cocci or rods), budding yeast cells, or fungal hyphae and spores.
Visualizations
Caption: Workflow for troubleshooting suspected contamination.
Caption: Simplified this compound biosynthetic pathway.
References
- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectra of Lydicamycin and Vancomycin
For Immediate Release
A deep dive into the antibacterial capabilities of the novel polyketide antibiotic, Lydicamycin, is presented here in a head-to-head comparison with the well-established glycopeptide, Vancomycin. This guide offers researchers, scientists, and drug development professionals a data-driven overview of their respective in vitro activities against key Gram-positive pathogens, alongside a detailed examination of their mechanisms of action and the experimental protocols used for their evaluation.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of vancomycin-resistant strains necessitates the exploration of new antimicrobial agents. This compound, a structurally unique antibiotic produced by Streptomyces species, has demonstrated promising activity against Gram-positive bacteria, including MRSA. This guide provides a comparative analysis of the antibacterial spectrum of this compound and its congeners against that of Vancomycin, supported by available minimum inhibitory concentration (MIC) data. While Vancomycin's mechanism of action is well-elucidated, this compound's is thought to also involve cell wall synthesis inhibition, though its precise molecular target remains an active area of research.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following tables summarize the available MIC data for this compound congeners and Vancomycin against a panel of clinically relevant Gram-positive bacteria. The data for this compound congeners (TPU-0037-A, B, C, and D) is derived from studies on these closely related compounds, which provide the best available insight into the potential spectrum of this compound.
Table 1: In Vitro Activity of this compound Congeners against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | MRSA | 6 |
| Gram-Positive Bacteria (unspecified) | 5 strains | 0.39 - 12.5 |
Note: Data for this compound congeners TPU-0037-A, B, C, and D.[1][2]
Table 2: In Vitro Activity of Vancomycin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Staphylococcus aureus | MRSA | 1 - 2 |
| Enterococcus faecalis | ATCC 29212 | 1 - 4 |
| Enterococcus faecalis | Vancomycin-Resistant | >256 |
| Streptococcus pyogenes | Various | ≤1 |
Note: MIC values can vary depending on the specific strain and testing methodology.[3][4]
Mechanisms of Action
Vancomycin: A Well-Defined Target
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[7] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.
This compound: A Presumed Cell Wall Synthesis Inhibitor
While the exact molecular target of this compound is still under investigation, evidence suggests that it also interferes with bacterial cell wall synthesis.[8] Transcriptomic analysis of bacteria exposed to this compound reveals a response similar to that induced by other cell wall-targeting antibiotics. It is hypothesized that this compound may inhibit a different step in the peptidoglycan synthesis pathway compared to Vancomycin, which could explain its activity against MRSA.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Anti-Infective Compounds from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PMC [pmc.ncbi.nlm.nih.gov]
Lydicamycin on the Antimicrobial Frontier: A Comparative Review of a Novel Polyketide
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel antibiotic scaffolds is paramount. Lydicamycin, a structurally unique polyketide antibiotic, represents a promising area of research. This guide provides a comparative analysis of this compound against other notable polyketide antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data.
Structural and Functional Overview
This compound is a complex polyketide produced by several species of Streptomyces, including S. lydicus, S. lydicamycinicus, and S. platensis[1][2][3]. Its intricate structure, with the molecular formula C47H74N4O10, features a novel skeleton containing distinctive tetramic acid and amidinopyrrolidine moieties[2][4][5]. This unique architecture sets it apart from many conventional polyketide antibiotics.
This compound and its congeners, such as TPU-0037-A, B, C, and D, are the result of a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) biosynthetic pathway[1][6]. The biosynthesis is thought to originate from an enzymatically modified arginine precursor, followed by a series of elongation, cyclization, and modification steps to yield the final bioactive compounds[6][7].
Recent studies have shed light on the multifaceted mechanism of action of this compound. Evidence suggests a dual mode of action, involving the inhibition of bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein synthesis[8]. This mechanism is distinct from many other classes of antibiotics, suggesting a lower probability of cross-resistance. Furthermore, transcriptomic analyses have revealed that this compound elicits a cellular stress response akin to that of cell wall targeting antibiotics, indicating a potential disruption of cell envelope integrity[6].
Comparative Biological Activity
This compound exhibits potent activity primarily against Gram-positive bacteria, including challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), and also shows activity against certain yeasts such as Cryptococcus neoformans[7][9]. It is notably inactive against Gram-negative bacteria[9].
To contextualize its efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound congeners and other relevant antibiotics against Gram-positive bacteria, with a focus on S. aureus.
| Antibiotic/Congener | Organism(s) | MIC Range (µg/mL) | Reference(s) |
| This compound Congeners | |||
| TPU-0037-A, B, C, D | Gram-positive bacteria (including MRSA) | 1.56 - 12.5 | [1] |
| Comparative Polyketides | |||
| Erythromycin | S. aureus (susceptible) | 0.12 - 0.5 | [10][11] |
| Erythromycin | MRSA (resistant) | Can exceed 1000 | [12] |
| Daptomycin (LY146032) | Staphylococcus spp. | 4 (MIC90) | |
| Daptomycin (LY146032) | Enterococcus spp. | 8 (MIC90) | |
| Other Anti-MRSA Agents | |||
| Vancomycin | MRSA | ≤0.5 - 2.0 | [3][6] |
| Linezolid | MRSA | 1.0 - 2.0 | [1][3][5][7] |
Experimental Protocols
The determination of the biological activity of this compound and other antibiotics relies on standardized experimental procedures.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.
General Protocol:
-
Preparation of Antibiotic Solutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured to a specific density, typically a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Advanced Methodologies for this compound Research
Modern techniques have been instrumental in elucidating the biosynthesis and mechanism of action of this compound.
-
CRISPR-BEST Base Editing: This technique has been employed to inactivate the core biosynthetic genes of the this compound gene cluster. This allows for the confirmation of the gene cluster's role in producing the antibiotic and for studying the effects of its absence[6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical tool used for the detection, characterization, and quantification of this compound and its congeners from bacterial cultures. This method is crucial for metabolic profiling and understanding the diversity of compounds produced[6].
Visualizing Pathways and Relationships
To better understand the biosynthesis and comparative mechanisms of action, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Comparative mechanisms of action.
Conclusion
This compound and its congeners represent a compelling class of polyketide antibiotics with a novel chemical scaffold and a potentially dual mechanism of action. Their potent activity against Gram-positive pathogens, including MRSA, positions them as valuable leads in the development of new therapeutics. While the MIC values of this compound congeners are in a similar range to some established anti-MRSA agents, their unique structure and mechanism may offer advantages in overcoming existing resistance mechanisms. Further research into the structure-activity relationships, in vivo efficacy, and safety profile of the this compound family is warranted to fully realize their therapeutic potential.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalogue Detail Reference | NITE - NBRC Culture Catalogue [nite.go.jp]
- 7. Draft genome sequence of marine-derived Streptomyces sp. TP-A0598, a producer of anti-MRSA antibiotic lydicamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lydicamycin's Grip: A Comparative Guide to Its Molecular Target in Bacteria
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Lydicamycin and its validated molecular target in bacteria, peptide deformylase (PDF). This document outlines the experimental validation of this compound as a PDF inhibitor, compares its performance with other known inhibitors of the same target, and provides detailed experimental protocols for key validation assays.
Recent research has clarified previous ambiguities surrounding the precise molecular target of this compound, a potent antibiotic. Strong evidence now points to its role as an inhibitor of bacterial peptide deformylase (PDF), an essential enzyme for bacterial survival. This guide delves into the specifics of this interaction and places this compound in the context of other PDF inhibitors.
This compound and its Molecular Target: Peptide Deformylase (PDF)
Peptide deformylase is a critical bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for protein maturation and function. As this process is generally absent in eukaryotes, PDF presents an attractive and selective target for antibacterial agents.
A 2025 peer-reviewed study provided strong evidence for this compound's inhibition of bacterial PDF. The research demonstrated in vitro inhibition of the enzyme by this compound A and crucially identified a PDF gene within the this compound biosynthetic gene cluster that confers resistance to the antibiotic. This self-immunity mechanism strongly supports PDF as the primary molecular target.
Comparative Analysis of PDF Inhibitors
To understand the therapeutic potential of this compound, it is essential to compare its activity with other well-characterized PDF inhibitors. This section provides a quantitative comparison of this compound with Actinonin, a naturally occurring PDF inhibitor, and L-BM415, a synthetic inhibitor that has entered clinical trials.
| Compound | Type | Target Organism(s) | Minimum Inhibitory Concentration (MIC) against S. aureus |
| This compound | Natural Product | Gram-positive bacteria | Data not yet available in searched literature |
| Actinonin | Natural Product | Gram-positive and fastidious Gram-negative bacteria | 8-16 µg/mL[1] |
| L-BM415 (VRC-4887) | Synthetic | Gram-positive and Gram-negative pathogens | ≤0.06 to 4.0 μg/ml[2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of peptide deformylase in bacterial protein synthesis and its inhibition by compounds like this compound.
Caption: Inhibition of Peptide Deformylase by this compound.
Experimental Workflows and Protocols
Validating the molecular target of a novel antibiotic is a multi-step process. The following diagram outlines a typical workflow for confirming a compound as a PDF inhibitor.
Caption: Workflow for Validating a PDF Inhibitor.
Detailed Experimental Protocol: In Vitro Peptide Deformylase (PDF) Inhibition Assay
This protocol describes a common method for measuring the inhibition of PDF activity in vitro. The assay is based on a coupled reaction where the product of the PDF-catalyzed reaction is a substrate for a second enzyme, leading to a detectable change (e.g., in absorbance or fluorescence).
Materials:
-
Purified bacterial Peptide Deformylase (PDF) enzyme.
-
PDF assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL BSA).
-
Formate Dehydrogenase (FDH).
-
β-Nicotinamide adenine dinucleotide (NAD+).
-
PDF substrate, e.g., formyl-Met-Ala-Ser (fMAS).
-
Test compound (this compound) and control inhibitors (e.g., Actinonin) at various concentrations.
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the PDF enzyme in an appropriate buffer and store it on ice.
-
Prepare a reaction mixture containing FDH, NAD+, and the fMAS substrate in the PDF assay buffer.
-
Prepare serial dilutions of the test and control inhibitors.
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of the PDF enzyme to each well.
-
Add varying concentrations of the test compound (this compound) or control inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes) at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the reaction mixture (FDH, NAD+, and fMAS) to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of NADH, which is proportional to the PDF activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of PDF inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Logical Relationship for Target Validation
The confirmation of a molecular target relies on a logical progression of evidence, as illustrated below.
Caption: Logical Framework for PDF Target Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antistaphylococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Lydicamycin's Standing in the Arena of Antibiotic Resistance
A Comparative Analysis of Lydicamycin's Efficacy Against Drug-Resistant Bacteria
In the ever-escalating battle against antimicrobial resistance, the quest for novel antibiotics with potent activity against multidrug-resistant pathogens is paramount. This compound, a polyketide antibiotic, has demonstrated promising in vitro activity against a range of Gram-positive bacteria. This guide provides a comparative analysis of this compound's performance against antibiotic-susceptible and resistant strains, offering valuable insights for researchers, scientists, and drug development professionals.
Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound and its novel congeners, TPU-0037-A, B, C, and D, have been shown to possess significant antibacterial activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for these compounds against a panel of S. aureus strains.
The data presented in the table below summarizes the MIC values of this compound and its congeners against various strains of S. aureus, including standard susceptible strains and clinically isolated MRSA strains. This comparative data highlights the potential of this compound and its derivatives in combating infections caused by MRSA, a notorious pathogen responsible for a significant burden of hospital- and community-acquired infections.
| Compound | S. aureus FDA 209P | S. aureus Smith | S. aureus Terajima | S. aureus 55-1 (MRSA) | S. aureus 56 (MRSA) |
| This compound | 1.56 | 1.56 | 1.56 | 3.13 | 3.13 |
| TPU-0037-A | 3.13 | 3.13 | 3.13 | 6.25 | 6.25 |
| TPU-0037-B | 1.56 | 1.56 | 1.56 | 3.13 | 3.13 |
| TPU-0037-C | 3.13 | 3.13 | 3.13 | 6.25 | 6.25 |
| TPU-0037-D | 1.56 | 1.56 | 1.56 | 3.13 | 3.13 |
| Vancomycin | 0.78 | 0.78 | 0.78 | 0.78 | 0.78 |
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and its Congeners against Staphylococcus aureus Strains. [1]
Activity Against Other Gram-Positive Pathogens
The antibacterial spectrum of this compound and its congeners extends to other clinically relevant Gram-positive bacteria. The table below illustrates their in vitro activity against Bacillus subtilis, Micrococcus luteus, and Enterococcus faecalis.
| Compound | B. subtilis PCI 219 | M. luteus PCI 1001 | E. faecalis Niren 16 |
| This compound | 0.2 | 0.05 | 12.5 |
| TPU-0037-A | 0.39 | 0.1 | >25 |
| TPU-0037-B | 0.2 | 0.05 | 12.5 |
| TPU-0037-C | 0.39 | 0.1 | >25 |
| TPU-0037-D | 0.2 | 0.05 | 12.5 |
| Vancomycin | 0.39 | 0.1 | 0.78 |
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound and its Congeners against Other Gram-Positive Bacteria. [1]
It is important to note that while this compound shows activity against Enterococcus faecalis, the MIC values are considerably higher compared to those for S. aureus and other tested Gram-positive bacteria. Further investigation into its efficacy against vancomycin-resistant enterococci (VRE) is warranted. Currently, there is a lack of specific studies evaluating the cross-resistance of this compound with antibiotics commonly used to treat VRE infections.
Similarly, there is a gap in the literature regarding the cross-resistance of this compound with penicillin and other β-lactam antibiotics in the context of Streptococcus pneumoniae. Dedicated studies are required to determine this compound's activity against penicillin-susceptible (PSSP) and penicillin-resistant S. pneumoniae (PRSP) to assess its potential role in treating pneumococcal infections.
Experimental Protocols
The determination of the minimum inhibitory concentrations (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The following is a generalized protocol for the agar dilution method, a standard procedure for determining MIC values.
Experimental Protocol: Agar Dilution Method for MIC Determination
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh and dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar (or another appropriate growth medium for the test organism) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to 45-50°C in a water bath.
-
Add a specific volume of each antibiotic dilution to separate aliquots of the molten agar to achieve the desired final concentrations.
-
Pour the antibiotic-containing agar into sterile Petri dishes and allow them to solidify. A control plate without any antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Culture the bacterial strains to be tested overnight in an appropriate broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
-
Figure 1: Workflow for MIC determination using the agar dilution method.
Signaling Pathways and Mechanism of Action
While the precise molecular target of this compound is still under investigation, its congeners belong to the polyketide class of antibiotics. Many polyketides exert their antibacterial effects by interfering with essential cellular processes. A common mechanism of action for some related antibiotics involves the inhibition of bacterial cell wall synthesis. The diagram below illustrates a simplified representation of a potential mechanism of action, where the antibiotic disrupts the formation of the peptidoglycan layer, a critical component of the Gram-positive bacterial cell wall.
Figure 2: Potential mechanism of action of this compound targeting cell wall synthesis.
Conclusion and Future Directions
The available data indicates that this compound and its congeners are promising antibacterial agents with potent activity against MRSA. The lack of significant cross-resistance with methicillin is a key advantage. However, to fully understand the potential of this compound in a clinical setting, further research is crucial. Specifically, studies are needed to:
-
Determine the MIC values of this compound against a broader range of clinical isolates, including vancomycin-resistant enterococci and penicillin-resistant Streptococcus pneumoniae.
-
Elucidate the precise molecular mechanism of action of this compound.
-
Investigate the potential for resistance development to this compound.
-
Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.
By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and its derivatives in the ongoing fight against antibiotic resistance.
References
Lydicamycin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Lydicamycin, a structurally unique polyketide-non-ribosomal peptide hybrid antibiotic, has garnered significant interest for its potent biological activities. This guide provides a comparative analysis of this compound and its known naturally occurring analogs, focusing on their structure-activity relationships (SAR) in the context of antibacterial efficacy. The information presented herein is intended to inform future drug discovery and development efforts centered on this promising class of natural products.
I. Comparative Analysis of Antibacterial Activity
This compound and its four congeners, TPU-0037-A, B, C, and D, were first isolated from the culture broth of Streptomyces platensis TP-A0598.[1] Their antibacterial activities have been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs (μg/mL)
| Compound | S. aureus Smith | S. aureus 209P | S. aureus 55-1 (MRSA) | B. subtilis PCI219 | M. luteus IFO3333 | E. coli NIHJ | P. aeruginosa IFO3445 |
| This compound | 3.13 | 3.13 | 6.25 | 3.13 | 1.56 | >50 | >50 |
| TPU-0037-A | 6.25 | 6.25 | 12.5 | 6.25 | 1.56 | >50 | >50 |
| TPU-0037-B | 12.5 | 12.5 | 25 | 12.5 | 3.13 | >50 | >50 |
| TPU-0037-C | 6.25 | 6.25 | 12.5 | 6.25 | 1.56 | >50 | >50 |
| TPU-0037-D | 3.13 | 3.13 | 6.25 | 3.13 | 1.56 | >50 | >50 |
Data sourced from Furumai T, et al. J Antibiot (Tokyo). 2002 Oct;55(10):873-80.[1]
Structure-Activity Relationship Insights:
The analysis of the MIC data in conjunction with the chemical structures of this compound and its analogs reveals key insights into their SAR:
-
Gram-Selectivity: All tested compounds exhibit potent activity exclusively against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while being inactive against the tested Gram-negative bacteria (E. coli and P. aeruginosa) at concentrations up to 50 μg/mL.[1] This suggests that the molecular target of these compounds is likely absent in or inaccessible in Gram-negative bacteria, possibly due to the presence of the outer membrane.
-
Role of the C30-Methyl Group: TPU-0037-A and TPU-0037-C are 30-demethyl analogs of this compound and TPU-0037-D, respectively.[1] The absence of this methyl group in TPU-0037-A and TPU-0037-C leads to a slight decrease in potency (a 2-fold increase in MIC) against S. aureus and B. subtilis compared to their methylated counterparts.[1] This indicates that the C30-methyl group contributes to, but is not essential for, antibacterial activity.
-
Impact of the C8-Deoxy and C14-C15 Dehydro Modifications: TPU-0037-B, which features both an 8-deoxy and a 14,15-dehydro modification compared to this compound, displays the lowest potency among the tested analogs.[1] This suggests that the hydroxyl group at C8 and the saturation at C14-C15 are important for optimal antibacterial activity.
-
Redundancy of the C8-Hydroxyl Group: A comparison between this compound and TPU-0037-D (8-deoxythis compound) shows no significant difference in their antibacterial activity.[1] This implies that the hydroxyl group at the C8 position may not be critical for the antibacterial action of this class of compounds.
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the standard agar dilution method as described by the Japan Society of Chemotherapy.
1. Preparation of Test Compounds:
-
Stock solutions of this compound and its analogs are prepared by dissolving the compounds in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a concentration of 1 mg/mL.
-
Serial two-fold dilutions are then prepared in the same solvent.
2. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB) at 37°C.
-
The overnight cultures are diluted in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted to obtain a final inoculum of approximately 10⁶ CFU/mL.
3. Agar Dilution Assay:
-
Mueller-Hinton agar (MHA) is prepared and sterilized.
-
The molten agar is cooled to 45-50°C, and the serially diluted test compounds are added to achieve the desired final concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
-
The standardized bacterial inoculum (1-2 μL) is spotted onto the surface of the agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the bacteria on the agar surface.
B. Cytotoxicity Assay (General Protocol)
While specific anticancer data for this compound analogs is not currently available in the public domain, a general protocol for assessing the cytotoxicity of microbial natural products against cancer cell lines is provided below.
1. Cell Culture:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma, MCF-7 - breast adenocarcinoma) are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48-72 hours.
-
After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Visualizing Biosynthetic Logic
The following diagram illustrates the general biosynthetic pathway for this compound, a hybrid polyketide-non-ribosomal peptide. This provides a logical framework for understanding how the structural diversity of the analogs is generated.
Caption: General biosynthetic pathway of this compound analogs.
IV. Future Directions
The potent and selective antibacterial activity of this compound and its analogs against Gram-positive pathogens, including MRSA, highlights their potential as scaffolds for the development of new antibiotics. Further research is warranted in the following areas:
-
Total Synthesis and Analog Derivatization: The total synthesis of this compound and its analogs would provide access to a wider range of derivatives for more comprehensive SAR studies. Modifications to the polyketide chain, the tetramic acid moiety, and the amidinopyrrolidine ring could lead to the discovery of compounds with improved potency, expanded spectrum of activity, and enhanced pharmacokinetic properties.
-
Anticancer Evaluation: A thorough investigation of the anticancer potential of this compound and its analogs is needed. Screening against a diverse panel of cancer cell lines could uncover novel therapeutic applications for this class of compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism of action of this compound would facilitate rational drug design and the development of more effective analogs.
This guide provides a foundational overview of the structure-activity relationships of known this compound analogs. It is hoped that this information will stimulate further research and development of this promising class of natural products to address the growing challenge of antimicrobial resistance.
References
Validating the Role of Specific Genes in the Lydicamycin Biosynthetic Cluster: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the function of specific genes within the lydicamycin biosynthetic gene cluster (BGC). It includes a review of gene inactivation studies, detailed experimental protocols, and a comparative analysis with the biosynthesis of structurally related peptide deformylase inhibitors.
Introduction to the this compound Biosynthetic Gene Cluster
This compound, a potent antibiotic, is a hybrid polyketide-nonribosomal peptide synthesized by a complex enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC).[1] This BGC has been identified and characterized in Streptomyces species and more recently in the plant pathogen Rhodococcus fascians.[2] The core of the this compound BGC is a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. Understanding the precise role of each gene within this cluster is crucial for efforts in biosynthetic engineering to produce novel analogs with improved therapeutic properties.
Validation of Gene Function through Targeted Gene Inactivation
The essential role of specific genes in the this compound BGC has been confirmed through targeted gene inactivation experiments in both Streptomyces and Rhodococcus. These studies provide direct evidence of a gene's involvement in the biosynthetic pathway.
Inactivation of the Polyketide Synthase Gene lyd60 in Streptomyces sp. P9-2B2
In a study investigating the ecological role of this compound, the function of a core PKS gene, lyd60, was validated through the introduction of a premature stop codon using CRISPR-BEST (base editing system). This targeted mutation resulted in a this compound-deficient phenotype.
Data Presentation: Comparison of this compound Production in Wild-Type and lyd60STOP Mutant Streptomyces sp. P9-2B2
| Strain | Genotype | This compound Production (Qualitative) | Method of Detection | Reference |
| Streptomyces sp. P9-2B2 | Wild-Type | Detected | LC-MS | [3] |
| Streptomyces sp. P9-2B2 lyd60STOP | lyd60 with premature stop codon | Not Detected | LC-MS | [3] |
Quantitative production data (e.g., mg/L) was not provided in the cited study; however, LC-MS analysis confirmed the abolition of this compound production in the mutant strain.
Disruption of the lyd Cluster in Rhodococcus fascians D188
The entire this compound BGC, referred to as the lyd cluster, was identified on the pathogenicity megaplasmid of Rhodococcus fascians D188. To validate its role in lydiamycin A production, a mutant strain, R. fascians D188 Δlyd, was created with a genetically disrupted adenylation domain within the cluster. This disruption led to the complete loss of lydiamycin A production.
Data Presentation: Comparison of Lydiamycin A Production in Wild-Type and Δlyd Mutant Rhodococcus fascians D188
| Strain | Genotype | Lydiamycin A Production (Qualitative) | Method of Detection | Reference |
| Rhodococcus fascians D188 | Wild-Type | Detected | LC-MS | [4] |
| Rhodococcus fascians D188 Δlyd | Disrupted adenylation domain in lyd cluster | Not Detected | LC-MS | [4] |
The cited study confirmed the absence of lydiamycin A in the mutant through LC-MS analysis, although specific production titers were not reported.
Experimental Protocols
This section details the methodologies for the key experiments cited in the validation of the this compound BGC genes.
CRISPR-BEST Mediated Gene Inactivation in Streptomyces
This protocol is based on the CRISPR-BEST system for creating targeted point mutations, such as the introduction of a stop codon.
Experimental Workflow:
Methodology:
-
sgRNA Design: A 20-nucleotide guide RNA (sgRNA) sequence targeting the gene of interest (e.g., lyd60) is designed. The target site should be chosen to allow for the introduction of a premature stop codon via base editing.
-
Plasmid Construction: The designed sgRNA is cloned into a CRISPR-BEST plasmid vector. This vector contains the Cas9-base editor fusion protein and the necessary components for expression in Streptomyces.
-
Conjugation: The constructed plasmid is transferred from an E. coli donor strain to the recipient Streptomyces strain via intergeneric conjugation.
-
Selection and Screening: Exconjugants are selected on media containing an appropriate antibiotic. Colonies are then screened for the desired mutation.
-
Genotypic Verification: The target region in the mutant is amplified by PCR and sequenced to confirm the introduction of the desired point mutation.
-
Phenotypic Analysis: The wild-type and mutant strains are cultivated under this compound-producing conditions. The culture extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the production of this compound and its congeners.
Gene Disruption in Rhodococcus fascians
This protocol outlines a general method for gene disruption in Rhodococcus fascians based on homologous recombination.
Methodology:
-
Construct Design: A disruption cassette is constructed containing an antibiotic resistance marker flanked by homologous regions upstream and downstream of the target gene or domain within the lyd cluster.
-
Transformation: The disruption cassette is introduced into Rhodococcus fascians D188.
-
Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for.
-
Genotypic Confirmation: PCR analysis and Southern blotting are used to confirm the correct integration of the disruption cassette and the deletion of the target gene.
-
Phenotypic Analysis: Wild-type and Δlyd mutant strains are grown in production media. Supernatants and cell extracts are analyzed by LC-MS to assess lydiamycin A production.
Comparison with Alternative Biosynthetic Pathways
This compound is a member of a growing class of natural products that act as peptide deformylase (PDF) inhibitors. Its biosynthesis shares similarities with other known PDF inhibitors, such as actinonin and matlystatin. A comparative analysis of their BGCs reveals conserved and divergent enzymatic logic.
Biosynthetic Pathways of this compound, Actinonin, and Matlystatin
Key Comparisons:
-
Core Scaffold Synthesis: this compound and matlystatin are synthesized by hybrid PKS/NRPS machinery, while actinonin biosynthesis relies solely on an NRPS assembly line.[5][6]
-
Precursor Units: The specific precursor units incorporated by the PKS and NRPS modules differ between the pathways, leading to the structural diversity of the final products.
-
Tailoring Enzymes: Each BGC contains a unique set of tailoring enzymes (e.g., oxidases, methyltransferases) that modify the core scaffold to produce the mature natural product. The presence of a self-immunity gene encoding a resistant peptide deformylase in the this compound BGC is a notable feature not found in the actinonin or matlystatin clusters.[4]
Conclusion
The validation of gene function within the this compound BGC through targeted gene inactivation has been instrumental in confirming the role of the core PKS/NRPS machinery. While current studies have qualitatively demonstrated the abolition of this compound production in mutant strains, future research focusing on quantitative analysis would provide a more detailed understanding of the biosynthetic pathway and facilitate rational metabolic engineering efforts. The comparative analysis with other peptide deformylase inhibitor biosynthetic pathways highlights both conserved enzymatic strategies and unique features that can be exploited for the generation of novel antibiotic derivatives.
References
- 1. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Natural and Synthetic Lydicamycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of natural and synthetic Lydicamycin, a potent antibiotic with a novel skeletal structure. While the total synthesis of this compound remains an ongoing challenge in synthetic chemistry, this document summarizes the known biological activities of the natural product, details the current state of synthetic endeavors, and presents relevant experimental data and proposed mechanisms of action.
Introduction to this compound
This compound is a polyketide-derived antibiotic produced by the actinomycete Streptomyces lydicus.[1] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain pathogenic yeasts like Cryptococcus neoformans.[1] Its unique structure, featuring a tetramic acid and an amidinopyrrolidine moiety, has made it a compelling target for both biological investigation and synthetic efforts.[2]
Efficacy of Natural this compound
Natural this compound, isolated from fermentation broths of Streptomyces species, has demonstrated potent antimicrobial and antifungal properties. The following table summarizes the reported minimum inhibitory concentrations (MICs) against various microorganisms.
| Microorganism | Reported MIC (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | 3.1 - 6.2 | --INVALID-LINK-- |
| Cryptococcus neoformans | 25 | --INVALID-LINK-- |
| Gram-negative bacteria | Inactive | [1] |
The Quest for Synthetic this compound: Acknowledging the Challenges
The total synthesis of this compound has proven to be a formidable task for synthetic organic chemists. While there have been reports on the synthesis of related compounds, such as Lydiamycin A and B, the spectral data of the synthetic products did not match those of the natural isolates.[3] This discrepancy suggests that the definitive stereochemical configuration of the natural product has yet to be fully elucidated or successfully replicated.
The complexity of the this compound molecule, with its numerous stereocenters and unique functional groups, presents significant hurdles to its chemical synthesis. As a result, a direct, head-to-head comparison of the efficacy of a fully synthetic this compound with its natural counterpart is not yet available in the scientific literature.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound in bacterial and fungal cells is still under investigation. However, studies on its effects and on related antibiotics offer insights into its potential signaling pathways.
In Plants: Inhibition of Auxin Transport
One study on the herbicidal activity of this compound in Arabidopsis thaliana proposed a mechanism involving the disruption of auxin transport. This compound treatment led to the accumulation of isorhamnetin, a flavonoid that can interfere with the function of PIN-FORMED (PIN) proteins, which are crucial for auxin efflux and directional transport.
Caption: Proposed mechanism of this compound's herbicidal activity in plants.
In Bacteria: A Potential Target in the Secretory Pathway
While the direct bacterial target of this compound is unknown, its chemical structure and the mechanisms of other complex natural product antibiotics suggest a potential interaction with essential cellular processes. For instance, the arylomycin class of antibiotics targets type I signal peptidase (SPase), a key enzyme in the general secretory pathway of bacteria. Inhibition of this pathway leads to the mislocalization of proteins and ultimately cell death. Given this compound's potent antibacterial activity, it is plausible that it may also disrupt a critical step in the bacterial secretion pathway or cell wall biosynthesis.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of antimicrobial efficacy. Below are generalized methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent against bacteria.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antifungal Susceptibility Testing
A similar broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeasts, can be used to determine the MIC against Cryptococcus neoformans. The primary differences include the use of a yeast-specific growth medium (e.g., RPMI-1640) and incubation conditions suitable for fungal growth (e.g., 35°C for 48-72 hours).
Conclusion
Natural this compound is a promising antibiotic with potent activity against clinically relevant Gram-positive bacteria and pathogenic fungi. While the challenges in its total synthesis have so far precluded a direct comparison with a synthetic counterpart, the existing data on the natural product underscore its potential as a therapeutic lead. Future research will likely focus on overcoming the synthetic hurdles to allow for the generation of analogs and a more in-depth exploration of this compound's mechanism of action. The development of a viable synthetic route would not only confirm the structure of the natural product but also open avenues for structure-activity relationship studies, potentially leading to the design of even more potent and selective antimicrobial agents.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies toward the total synthesis of lydiamycin A [mountainscholar.org]
Comparative Analysis of Lydicamycin's Antibacterial Potential: An In Vivo Perspective
A notable gap in current research is the absence of publicly available in vivo validation studies for Lydicamycin's antibacterial activity in mouse models. While in vitro data suggests its potential as a promising antibiotic, particularly against Gram-positive bacteria, its efficacy and safety within a living organism remain to be established. This guide provides a comparative landscape of this compound's known attributes against the well-documented in vivo performance of two standard-of-care antibiotics for Methicillin-resistant Staphylococcus aureus (MRSA) infections: Vancomycin and Linezolid.
This analysis is intended for researchers, scientists, and drug development professionals to highlight the current standing of this compound and to underscore the necessity for future in vivo studies to ascertain its therapeutic potential.
This compound: In Vitro Activity and Proposed Mechanism
This compound, a novel antibiotic isolated from Streptomyces lydicus, has demonstrated activity against Gram-positive bacteria and a specific yeast strain in laboratory settings. It is inactive against Gram-negative bacteria. While the precise mechanism of its antibacterial action is not fully elucidated, it is known to be a non-ribosomal peptide synthetase–polyketide synthase (NRPS-PKS) hybrid. Some research suggests that at subinhibitory concentrations, this compound can induce morphological differentiation, such as sporulation, in other actinobacteria, hinting at a complex biological role beyond simple inhibition.
In Vivo Efficacy of Comparator Antibiotics: Vancomycin and Linezolid in MRSA Mouse Models
To provide a framework for what would be expected from in vivo studies of this compound, this section details the performance of Vancomycin and Linezolid in established mouse models of MRSA infection.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the efficacy of Vancomycin and Linezolid in treating MRSA infections in mice, focusing on survival rates and the reduction of bacterial load.
Table 1: Survival Rates in Mouse Models of MRSA Infection
| Antibiotic | Mouse Model | MRSA Strain | Dosing Regimen | Survival Rate | Reference |
| Vancomycin | Hematogenous Pulmonary Infection | VISA | 100 mg/kg/day | 40-45% | |
| Linezolid | Hematogenous Pulmonary Infection | VISA | 100 mg/kg/day | 85% | |
| Vancomycin | Pneumonia | MRSA | 25 mg/kg q12h | 61.1% | |
| Linezolid | Pneumonia | MRSA | 120 mg/kg q12h | 89.5% |
Table 2: Bacterial Load Reduction in Mouse Models of MRSA Infection
| Antibiotic | Mouse Model | Tissue/Site | MRSA Strain | Dosing Regimen | Log10 CFU Reduction | Reference |
| Vancomycin | Skin Wound Infection | Skin Lesion | MRSA | 50-200 mg/kg/day (systemic) | No effect | |
| Linezolid | Skin Wound Infection | Skin Lesion | MRSA | 50-100 mg/kg/day (systemic) | 1.6 | |
| Vancomycin | Pneumonia | Lungs | MRSA | 25 mg/kg q12h | 0.1 | |
| Linezolid | Pneumonia | Lungs | MRSA | 120 mg/kg q12h | 1.6 | |
| Vancomycin | Thigh Infection | Thigh Muscle | MRSA | 25 to 400 mg/kg per day | Dose-dependent reduction | |
| Linezolid | Thigh Infection | Thigh Muscle | MRSA | 2.5 to 1,280 mg/kg/24h | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized experimental protocols for key experiments cited in this guide.
Murine Thigh Infection Model Protocol
This model is commonly used to assess the efficacy of antibiotics against localized bacterial infections.
-
Animal Model: Specific-pathogen-free mice (e.g., ICR/Swiss or BALB/c) are often used. To mimic an immunocompromised state, mice may be rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A logarithmic-phase culture of MRSA is prepared. A specific inoculum volume (e.g., 0.1 mL) containing a known concentration of bacteria (e.g., 10^6 to 10^7 CFU/mL) is injected into the thigh muscle of each mouse.
-
Treatment: Antibiotic treatment is initiated at a set time post-infection (e.g., 2 hours). The antibiotic (e.g., Vancomycin or Linezolid) is administered via a specific route (e.g., subcutaneously or orally) at various dosing regimens.
-
Efficacy Assessment: At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized. The infected thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to untreated controls is calculated.
Murine Pneumonia Model Protocol
This model is used to evaluate antibiotic efficacy against respiratory tract infections.
-
Animal Model: Immunocompetent or immunocompromised mice (e.g., BALB/c) are used.
-
Infection: Mice are anesthetized and intranasally inoculated with a suspension of MRSA.
-
Treatment: Antibiotic therapy commences at a specified time after infection. Dosing can be administered subcutaneously or via other routes.
-
Efficacy Assessment:
-
Bacterial Load: At various time points, mice are euthanized, and their lungs are harvested. The lungs are homogenized, and bacterial titers (CFU/lung) are determined by plating serial dilutions.
-
Survival: A separate cohort of mice is monitored for a defined period (e.g., 10 days) to assess the survival rate following infection and treatment.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for in vivo antibacterial efficacy studies in a mouse model.
Caption: Proposed biosynthetic pathway of this compound via a PKS/NRPS hybrid system.
Conclusion
The available scientific literature highlights this compound as a compound of interest with demonstrated in vitro antibacterial activity against Gram-positive pathogens. However, the critical next step in its development pipeline—in vivo validation—remains undocumented. The established efficacy of Vancomycin and Linezolid in various mouse models of MRSA infection serves as a benchmark for the performance that would be expected of a novel antibiotic.
The data and protocols presented herein for Vancomycin and Linezolid provide a clear comparative context. Future research should prioritize conducting robust in vivo studies on this compound to determine its efficacy, pharmacokinetics, and safety profile in a living system. Such studies are indispensable for ascertaining whether this compound's in vitro promise can be translated into a clinically valuable therapeutic agent.
Lydicamycin's Impact on Bacterial Transcription: A Comparative Analysis
A deep dive into the transcriptomic data reveals that Lydicamycin's primary mechanism of action involves the induction of significant cell envelope stress, which in turn triggers a complex developmental response in actinobacteria, leading to premature sporulation. This guide provides a comparative analysis of this compound's effects on bacterial gene expression, contextualized with the known transcriptomic signatures of other antibiotics that target the cell envelope.
This compound, a potent polyketide antibiotic produced by Streptomyces species, demonstrates significant activity against Gram-positive bacteria.[1][2] Transcriptomic analysis of Streptomyces coelicolor exposed to this compound in a co-culture system reveals a distinct genetic reprogramming centered around morphogenesis and stress responses.[3][4][5] Unlike bactericidal or bacteriostatic antibiotics that directly inhibit essential processes like protein or DNA synthesis, this compound appears to act as a potent signaling molecule, profoundly altering the developmental trajectory of susceptible bacteria.
Comparative Transcriptomic Response
While direct comparative transcriptomic studies between this compound and other antibiotics are not yet available, a meaningful comparison can be drawn based on its observed effects on gene expression. This compound induces a transcriptomic profile indicative of a robust cell envelope stress response.[3][6][7] This allows for a comparison with well-characterized antibiotics known to disrupt cell wall integrity, such as vancomycin.
The key differentiator in this compound's mechanism is the subsequent activation of developmental pathways. While vancomycin also elicits a cell envelope stress response, the transcriptomic signature of this compound is uniquely characterized by the additional upregulation of genes controlling aerial mycelium formation and sporulation.[3][6] This suggests that this compound not only damages the cell envelope but also hijacks the bacterium's developmental machinery, forcing it into a premature and ultimately detrimental sporulation state.
The following table summarizes the key differentially expressed genes and pathways affected by this compound in S. coelicolor M1146, with a qualitative comparison to the expected effects of a typical cell wall synthesis inhibitor like vancomycin.
| Gene/Pathway Category | Key Genes/Regulons Affected by this compound | Observed Effect of this compound in S. coelicolor | Comparative Effect of Vancomycin |
| Cell Envelope Stress | σE-like protein (SCO4005), σU, σE regulon genes, ytrA homolog (SCO5100), MmpL transporters (SCO6091, SCO7536) | Upregulation of key stress response sigma factors and their regulons, indicating significant damage to the cell envelope.[6][7] | Strong induction of the σE regulon and other cell wall stress response genes is also expected. |
| Aerial Mycelium Development | Genes related to early aerial mycelium formation | Upregulation observed at earlier time points (Day 4) of co-culture.[3][6] | Not a primary response; effects on development would be secondary to growth inhibition. |
| Sporulation | Transitional genes for spore development | Strong upregulation at later time points (Day 9) of co-culture, leading to visible morphogenesis.[3][6] | Not a primary response; sporulation may be induced under certain conditions of sublethal stress but is not the main mechanism of action. |
| Secondary Metabolism | Coelibactin biosynthesis genes | Differential expression observed, potentially as part of a general stress response.[7] | May alter secondary metabolism as a consequence of the stress response, but not in a directed manner towards sporulation. |
Experimental Protocols
The transcriptomic data for this compound was generated using a co-culture RNA-sequencing experiment. The following protocol details the key steps involved in such an analysis.
Experimental Protocol: Co-culture Transcriptomics of Streptomyces coelicolor
-
Strain Preparation and Co-culture:
-
Streptomyces coelicolor M1146 (receiver strain) and a this compound-producing Streptomyces strain (e.g., P9-2B2) are used.[3]
-
Spore suspensions of both strains are prepared.
-
For the co-culture condition, spore suspensions of both strains are inoculated on potato dextrose agar (PDA) plates.
-
For the monoculture control, only the S. coelicolor M1146 spore suspension is inoculated on PDA plates.
-
Plates are incubated at 30°C.
-
-
Time-Course Sampling:
-
Bacterial biomass is harvested from both co-culture and monoculture plates at multiple time points (e.g., 2, 4, 7, and 9 days) to capture different stages of the interaction and developmental response.[3]
-
-
RNA Extraction:
-
Total RNA is extracted from the harvested biomass using a suitable method for Gram-positive bacteria, such as a combination of mechanical lysis (bead beating) and a phenol-chloroform-based RNA extraction kit.
-
The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 7).
-
-
RNA Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a bacterial rRNA removal kit.
-
The rRNA-depleted mRNA is then fragmented.
-
First and second-strand cDNA synthesis is performed.
-
The cDNA is adenylated at the 3' ends, and sequencing adapters are ligated.
-
The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
The quality of the library is assessed, and it is quantified.
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Read Mapping: The cleaned reads are aligned to the Streptomyces coelicolor A3(2) reference genome using a splice-aware aligner like STAR or Bowtie2.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: The read counts are normalized, and differential gene expression between the co-culture and monoculture samples at each time point is determined using a statistical package like DESeq2 or edgeR. Genes with a significant p-value (e.g., <0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered differentially expressed.
-
Functional Annotation and Enrichment Analysis: The list of differentially expressed genes is analyzed to identify enriched Gene Ontology (GO) terms and KEGG pathways to understand the biological processes affected by this compound.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow used to generate the transcriptomic data.
Caption: Proposed mechanism of this compound action on Streptomyces.
Caption: Workflow for the transcriptomic analysis of this compound's effect.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions | Semantic Scholar [semanticscholar.org]
- 5. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Comparative Metabolomics of Lydicamycin-Producing and Non-Producing Streptomyces Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic impact of antibiotic production is crucial for strain improvement and novel drug discovery. This guide provides a comparative analysis of Lydicamycin-producing and non-producing Streptomyces strains, supported by experimental data and detailed methodologies.
This compound, a potent antibiotic with a complex polyketide structure, is a secondary metabolite produced by several Streptomyces species, including Streptomyces platensis and Streptomyces lydicus. To investigate the broader metabolic consequences of this compound production, researchers have employed comparative metabolomics, analyzing the differences in metabolite profiles between wild-type (producing) strains and genetically engineered non-producing mutants. This approach sheds light on precursor consumption, pathway bottlenecks, and the overall physiological burden of antibiotic synthesis.
Quantitative Metabolite Comparison
Subsequent analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) reveals the complete absence of this compound and its derivatives in the mutant strain. The table below is a representative summary of the expected quantitative differences based on the principles of comparative metabolomics, illustrating the types of changes observed between a wild-type this compound-producing strain and a non-producing mutant.
| Metabolite Class | Metabolite | Wild-Type Strain (Relative Abundance) | Non-Producing Mutant (Relative Abundance) | Fold Change (WT/Mutant) | Putative Role |
| Polyketides | This compound | High | Not Detected | - | Primary antibiotic product |
| This compound Congeners | Present | Not Detected | - | Biosynthetic pathway variants | |
| Amino Acids | L-Arginine | Moderate | High | < 1 | Key precursor for the pyrrolidine ring |
| Glycine | Moderate | High | < 1 | Potential precursor for the polyketide backbone | |
| Proline | Moderate | High | < 1 | Structurally related to the pyrrolidine moiety | |
| Fatty Acid Precursors | Malonyl-CoA | Low | High | < 1 | Extender unit for polyketide synthesis |
| Methylmalonyl-CoA | Low | High | < 1 | Extender unit for polyketide synthesis | |
| Central Carbon Metabolism Intermediates | Acetyl-CoA | Moderate | High | < 1 | Primary building block for Malonyl-CoA |
| Succinyl-CoA | Moderate | Moderate | ~ 1 | General metabolic intermediate |
This table is a representative example based on established metabolic principles and not from a single direct source.
Experimental Protocols
The following sections detail the typical methodologies employed in the comparative metabolomic analysis of Streptomyces strains.
Strain Cultivation and Metabolite Extraction
-
Strain Maintenance and Inoculum Preparation: Wild-type and mutant Streptomyces strains are maintained on a suitable solid medium (e.g., ISP2 agar). For liquid cultures, a well-sporulated plate is used to inoculate a seed culture in a suitable liquid medium (e.g., Tryptic Soy Broth).
-
Production Culture: The seed culture is then used to inoculate a production medium designed to support secondary metabolite production. Cultures are incubated under optimal conditions (e.g., 28-30°C with shaking) for a defined period.
-
Metabolite Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant is typically extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is then dried under reduced pressure and re-dissolved in a suitable solvent (e.g., methanol) for LC-MS analysis.
LC-MS/MS Based Metabolomics
-
Chromatographic Separation: The extracted metabolites are separated using Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry Analysis: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.
-
Data Processing and Analysis: The raw LC-MS data is processed using software such as MZmine or XCMS. This involves peak picking, deconvolution, alignment, and normalization. Statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is then used to identify significant differences in the metabolite profiles of the wild-type and mutant strains.
-
Metabolite Identification: Putative metabolite identification is performed by comparing the accurate mass and fragmentation patterns (MS/MS spectra) with online databases (e.g., GNPS, METLIN) and in-house libraries.
Visualizing Metabolic Differences and Pathways
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The pathway is initiated with the incorporation of L-arginine, which forms the characteristic pyrrolidine ring, followed by the iterative addition of malonyl-CoA and methylmalonyl-CoA extender units to build the polyketide backbone.
Head-to-head comparison of Lydicamycin and other antibiotics against MRSA
A comprehensive review of the available in vitro and in vivo data on the efficacy of Lydicamycin and other prominent antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant global health threat, driving the urgent need for novel antimicrobial agents.[1] this compound, a novel antibiotic isolated from Streptomyces lydicus, has demonstrated activity against Gram-positive bacteria.[2] This guide provides a head-to-head comparison of the available data on this compound with established anti-MRSA antibiotics, offering a resource for researchers in the field of antibiotic drug discovery and development.
Due to the limited publicly available data on the specific activity of this compound against MRSA, this comparison is based on the currently accessible information for this compound and extensive data for other commonly used antibiotics.
This compound: An Overview
This compound is a novel antibiotic with a unique skeletal structure.[2] Initial studies have shown its activity against a range of Gram-positive bacteria.[2] However, detailed in vitro and in vivo studies specifically comparing its efficacy against MRSA strains with other antibiotics are not widely available in the current body of scientific literature. Recent research has also explored its role in inducing morphological differentiation in actinobacterial interactions, suggesting a broader ecological role beyond simple antibacterial activity.
Head-to-Head Comparison of Anti-MRSA Antibiotics
While direct comparative data for this compound is sparse, a wealth of information exists for other antibiotics commonly used to treat MRSA infections. This section provides a comparative analysis of their performance based on key experimental parameters.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. It represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Citation(s) |
| This compound | Data not available | Data not available | Data not available | |
| Vancomycin | 1.0 | 2.0 | 0.5 - >256 | [1][3][4][5][6][7] |
| Linezolid | 1.0 - 2.0 | 2.0 - 4.0 | 0.25 - 4.0 | [3][4][5] |
| Daptomycin | 0.25 - 0.5 | 0.5 - 1.0 | ≤1 | [4][5][7] |
| Dalbavancin | 0.06 | 0.12 | Data not available | [4][5] |
| Tedizolid | 0.25 | 0.5 | Data not available | [5] |
| Ceftaroline | Data not available | Data not available | Data not available | [4] |
| Tigecycline | Data not available | Data not available | Data not available | [4] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Clinical Efficacy of Selected Antibiotics Against MRSA Infections
Clinical trial data provides crucial insights into the real-world performance of antibiotics. Success rates can vary depending on the type and severity of the infection.
| Antibiotic | Infection Type | Clinical Success Rate (%) | Comparator | Comparator Success Rate (%) | Citation(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Linezolid | Nosocomial Pneumonia | 57.6 | Vancomycin | 46.6 | [8] |
| Linezolid | Skin and Soft Tissue Infections | 73.2 | Vancomycin | 73.1 | [9] |
| Linezolid | Various MRSA Infections | Higher than Vancomycin (Meta-analysis) | Vancomycin | Lower than Linezolid | [7][10] |
| Vancomycin | Nosocomial Pneumonia | 46.6 | Linezolid | 57.6 | [8] |
| Vancomycin | Skin and Soft Tissue Infections | 73.1 | Linezolid | 73.2 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Protocol:
-
Prepare a twofold serial dilution of the antibiotic in a 96-well microtiter plate with Mueller-Hinton broth (MHB).
-
Inoculate each well with a standardized bacterial suspension of MRSA (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Grow MRSA to the logarithmic phase in MHB.
-
Add the antibiotic at a specific concentration (e.g., 4x MIC).
-
Incubate the culture at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Perform serial dilutions of the aliquots and plate on agar plates.
-
Incubate the plates and count the number of viable colonies (CFU/mL).
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is critical for the development of new antibiotics and for predicting and overcoming resistance.
MRSA Resistance Mechanism
MRSA's resistance to beta-lactam antibiotics is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.
Conclusion
While this compound shows promise as an antibacterial agent against Gram-positive bacteria, a clear gap exists in the scientific literature regarding its specific efficacy against MRSA compared to standard-of-care antibiotics. The data presented for established drugs like Vancomycin, Linezolid, and Daptomycin highlight the rigorous evaluation new compounds must undergo. Further research, including comprehensive MIC testing, time-kill assays, and in vivo studies, is imperative to fully characterize the potential of this compound as a viable treatment option for MRSA infections. This guide underscores the need for continued research and data sharing to advance the development of novel therapeutics to combat the growing challenge of antibiotic resistance.
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nosocomial methicillin-resistant Staphylococcus aureus (MRSA) pneumonia: linezolid or vancomycin? - Comparison of pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis. | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linezolid versus vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linezolid vs. vancomycin in treatment of methicillin-resistant staphylococcus aureus infections: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Off-Target Effects of Lydicamycin in Eukaryotic Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lydicamycin is a novel antibiotic with established activity against Gram-positive bacteria.[1][2][3][4] Its primary mechanism of action is the inhibition of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. However, for any therapeutic candidate, a thorough understanding of its interactions within eukaryotic cells is paramount to predict potential toxicities and off-target effects. This guide provides a framework for investigating the off-target profile of this compound in eukaryotic systems, outlines key experimental approaches, and presents a hypothetical comparison with a known PDF inhibitor, Actinonin.
Hypothesized Primary Off-Target Mechanism in Eukaryotic Cells
While this compound's intended target is bacterial PDF, eukaryotic cells also possess a homolog of this enzyme within their mitochondria, known as HsPDF.[5][6] Inhibition of HsPDF has been shown to disrupt mitochondrial function by impairing the processing of mitochondrially-encoded proteins, which are essential for the proper assembly of the respiratory chain complexes.[5][6][7] Therefore, a primary off-target liability of this compound in eukaryotic cells is likely the inhibition of mitochondrial PDF, leading to mitochondrial dysfunction.
Caption: Proposed off-target pathway of this compound in eukaryotic cells.
Comparative Data on Cytotoxicity and Mitochondrial Function
The following tables present hypothetical data from proposed experiments to compare the effects of this compound with Actinonin, a known bacterial and human PDF inhibitor, and a vehicle control in a human cell line (e.g., HEK293).
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | HEK293 | MTT Assay (48h) | 25.5 |
| Actinonin | HEK293 | MTT Assay (48h) | 15.2 |
| Vehicle | HEK293 | MTT Assay (48h) | >100 |
Table 2: Comparative Effects on Mitochondrial Respiration
| Compound (at 10 µM) | Cell Line | Parameter | % Change from Vehicle |
| This compound | HEK293 | Basal Oxygen Consumption Rate | -45% |
| Actinonin | HEK293 | Basal Oxygen Consumption Rate | -60% |
| This compound | HEK293 | ATP Production | -55% |
| Actinonin | HEK293 | ATP Production | -70% |
Experimental Workflow for Off-Target Elucidation
A systematic approach is required to fully characterize the off-target profile of this compound. The workflow below outlines a tiered strategy, from broad cytotoxicity screening to specific target identification and validation.
Caption: Experimental workflow for this compound off-target identification.
Experimental Protocols
Eukaryotic Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Methodology:
-
Seed eukaryotic cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, a positive control (e.g., Actinonin), and a vehicle control (e.g., DMSO) in cell culture medium.
-
Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Mitochondrial Oxygen Consumption Rate (OCR) Assay
-
Objective: To assess the effect of this compound on mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.
-
Treat cells with this compound, a positive control (e.g., Actinonin), or vehicle at the desired concentration for a specified time (e.g., 24 hours).
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection using a Seahorse XF Analyzer.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.
-
Kinase Profiling Assay
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Submit a sample of this compound at a specified concentration (typically 1-10 µM).
-
The service will perform a competition binding assay where this compound competes with a tagged ligand for binding to a panel of several hundred kinases.
-
The results are typically reported as percent inhibition or Kd values for each kinase. Hits are identified as kinases showing significant inhibition (e.g., >50% inhibition at 10 µM).
-
Quantitative Proteomics for Unbiased Off-Target Identification
-
Objective: To identify all proteins whose expression levels change in response to this compound treatment.
-
Methodology:
-
Culture eukaryotic cells in the presence of this compound or a vehicle control for a specified time.
-
Harvest the cells, lyse them, and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound.
-
Logical Relationship of On-Target vs. Off-Target Effects
Understanding the interplay between the intended antibacterial action and the unintended effects on eukaryotic cells is crucial for developing a therapeutic window.
Caption: On-target vs. potential off-target effects of this compound.
This guide provides a comprehensive roadmap for the systematic evaluation of this compound's off-target effects in eukaryotic cells. By combining phenotypic screening, targeted hypothesis testing, and unbiased systems-level approaches, researchers can build a detailed safety and selectivity profile, which is essential for the further development of this promising antibiotic.
References
- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agscientific.com [agscientific.com]
- 5. Inhibition of Human Peptide Deformylase Disrupts Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Protein-Ligand Interactions: A Case Study with FtsZ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The validation of a compound's direct interaction with its cellular target is a cornerstone of modern drug discovery. This guide provides a comparative overview of four powerful biophysical techniques for quantifying protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA).
To provide a real-world context, we will frame our discussion around the validation of small-molecule inhibitors targeting the bacterial cell division protein, FtsZ. FtsZ is a highly conserved and essential bacterial GTPase, making it an attractive target for novel antibiotics. While the precise molecular target of the complex natural product Lydicamycin, known to induce morphological changes like sporulation in bacteria, is still under investigation, its effects are consistent with the disruption of cell division processes.[1] Therefore, we will use the well-studied FtsZ protein as a representative target to illustrate how one might validate the binding of a potential inhibitor.
This guide will detail the experimental protocols, present quantitative data in structured tables, and use visualizations to clarify workflows and principles, enabling researchers to select the most appropriate technique for their specific needs.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time biomolecular interactions.[2] It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[2]
Experimental Protocol: FtsZ-Inhibitor Interaction using SPR
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated. Purified FtsZ protein is then immobilized onto the sensor surface via amine coupling.[3] A reference channel is prepared on the same chip for background subtraction.
-
Analyte Preparation: A dilution series of the small-molecule inhibitor is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).[3]
-
Binding Analysis: The running buffer is flowed over both the FtsZ-coated and reference channels to establish a stable baseline.
-
Association: The inhibitor solutions are injected sequentially at a constant flow rate over the sensor surface. The change in the refractive index, measured in Resonance Units (RU), is monitored in real-time as the inhibitor binds to the immobilized FtsZ.[2]
-
Dissociation: After the association phase, the running buffer is flowed over the chip again, and the dissociation of the inhibitor from FtsZ is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next injection cycle.
-
Data Analysis: The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the reference channel signal. The resulting data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[3]
Quantitative Data Presentation: SPR
The following table presents representative data for a hypothetical small-molecule inhibitor of FtsZ, illustrating typical SPR outputs. Note that these values are examples and will vary depending on the specific molecules and experimental conditions.
| Parameter | Value | Unit | Description |
| k_on (Association Rate) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |
| k_off (Dissociation Rate) | 3.0 x 10⁻³ | s⁻¹ | Rate of complex decay |
| K_D (Dissociation Constant) | 20 | nM | Measure of binding affinity (k_off/k_on) |
Visualization: SPR Experimental Workflow
References
- 1. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Screening for FtsZ Dimerization Inhibitors Using Fluorescence Cross-Correlation Spectroscopy and Surface Resonance Plasmon Analysis | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Lydicamycin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Lydicamycin, a polyketide antibiotic. The following procedures are intended for researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is crucial for maintaining laboratory safety, preventing environmental contamination, and mitigating the development of antibiotic resistance.
While a Safety Data Sheet (SDS) from at least one supplier suggests that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is best practice within a research environment to handle all antibiotic waste with a high degree of caution.[1] The potential for environmental accumulation and the promotion of antibiotic-resistant microbes necessitates a more stringent approach than disposal as common waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms of this compound or conducting chemical inactivation procedures.
Step-by-Step Disposal Procedures
Two primary disposal pathways are recommended, depending on the nature of the this compound waste.
Procedure 1: Direct Disposal of Solid and Concentrated this compound Waste
This procedure is suitable for solid this compound, expired stock solutions, and heavily contaminated materials.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Collect all solid this compound waste, including contaminated vials, spatulas, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
Procedure 2: Disposal of Dilute Aqueous Solutions and Culture Media
This procedure is for dilute aqueous solutions of this compound, such as those used in cell culture or other experimental assays.
Option A: Direct Collection
-
Collection: Collect all dilute this compound-containing solutions in a labeled, leak-proof container.
-
Labeling: Label the container with "Aqueous Waste with this compound" and the approximate concentration.
-
Storage and Pickup: Store and arrange for pickup as described in Procedure 1.
Option B: Chemical Inactivation prior to Collection
For an added layer of environmental protection, chemical inactivation can be performed. Macrolide antibiotics, a class structurally related to polyketides, are known to be unstable in acidic conditions.
Experimental Protocol for Acid Hydrolysis (General Procedure):
-
Dilution: If the concentration of this compound is high, dilute the solution with water to below 1 mg/mL in a suitable container (e.g., a glass beaker) within a fume hood.
-
Acidification: Slowly add a 1 M solution of hydrochloric acid (HCl) to the this compound solution while stirring. Monitor the pH using a calibrated pH meter or pH strips. Adjust the pH to approximately 2.
-
Incubation: Allow the acidified solution to stand at room temperature for at least 24 hours. This allows for the hydrolysis of the macrolactone ring, a key structural feature of polyketides.
-
Neutralization: Slowly add a 1 M solution of sodium hydroxide (NaOH) to neutralize the solution to a pH between 6 and 8.
-
Collection: Transfer the neutralized solution to a labeled aqueous waste container for collection by your institution's EHS department.
Quantitative Data on Disposal Methods
| Disposal/Degradation Method | Antibiotic Class | Efficiency | Reference |
| Acid Hydrolysis | Macrolides | High (pH dependent) | General chemical principle |
| Advanced Oxidation (Ozonation) | Various | >90% | --INVALID-LINK-- |
| Electrochemical Oxidation | Various | Up to 99% | --INVALID-LINK-- |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe and responsible disposal of this compound. Always consult your institution's specific EHS guidelines and protocols, as they may vary. By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Personal protective equipment for handling Lydicamycin
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Lydicamycin. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.[1] This document outlines best practices for personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
Even when handling non-hazardous substances, wearing appropriate PPE is a fundamental laboratory practice to protect against potential splashes, inhalation of fine powders, and unforeseen reactions. The following table summarizes the recommended PPE for handling this compound in a research setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact and prevents contamination of the sample. |
| Eye Protection | Safety glasses with side shields | Shields eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. Use a dust mask if creating aerosols. | While not classified as hazardous, minimizing inhalation of any chemical powder is a good laboratory practice.[1] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment and preventing contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure your workspace is clean and uncluttered. Put on all required PPE as outlined in the table above.
-
Weighing and Aliquoting: Whenever possible, handle the solid form of this compound in a fume hood or on a dedicated bench space to minimize the potential for generating airborne dust. Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove PPE carefully to avoid cross-contamination. Always wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan:
While smaller quantities of this compound may be disposed of with household waste according to its Safety Data Sheet, it is best practice in a research environment to treat all chemical waste with caution to prevent environmental contamination.[1]
-
Solid Waste: Collect waste this compound powder and any contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a designated and clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled waste container.
-
Decontamination: Ensure all containers are securely sealed and stored in a designated hazardous waste accumulation area.
-
Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office to ensure compliance with local regulations. Do not pour solutions down the drain, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[2][3]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If they experience any respiratory symptoms, seek medical attention.[1]
-
After Skin Contact: While this compound is not known to be a skin irritant, it is good practice to wash the affected area thoroughly with soap and water.[1]
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
After Swallowing: If symptoms persist after swallowing, consult a doctor.[1]
In case of a spill, contain the spill with absorbent material, clean the area, and dispose of the waste in a sealed container as per the disposal plan.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
